2-(Trifluoromethoxy)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(trifluoromethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O2/c4-3(5,6)8-2-1-7/h7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAARXYRNUBDNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591703 | |
| Record name | 2-(Trifluoromethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362631-84-3 | |
| Record name | 2-(Trifluoromethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethoxy)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Trifluoromethoxy)ethanol is a fluorinated alcohol of increasing interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethoxy group. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. All quantitative data are summarized in structured tables for easy reference. Detailed experimental protocols for the determination of these key properties are also provided to facilitate reproducibility and further research.
Chemical Identity
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 2-Trifluoromethoxyethanol, Ethanol, 2-(trifluoromethoxy)- |
| CAS Number | 362631-84-3[1][2] |
| Molecular Formula | C₃H₅F₃O₂[1][2] |
| Molecular Weight | 130.07 g/mol [1][2] |
| Chemical Structure | F₃C-O-CH₂-CH₂-OH |
| SMILES | OCCOC(F)(F)F[1][2] |
| InChI | InChI=1S/C3H5F3O2/c4-3(5,6)8-2-1-7/h7H,1-2H2[1][2] |
| InChIKey | HZAARXYRNUBDNS-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various applications, from reaction solvent to a building block in drug discovery.
| Property | Value |
| Appearance | Clear, colorless liquid[3] |
| Boiling Point | 59 °C |
| Density | 1.334 g/mL at 25 °C[1][2] |
| Refractive Index (n20/D) | 1.323[1][2] |
| Flash Point | 32 °C / 44.4 °C[1] |
| pKa | 13.76 ± 0.10 (Predicted) |
| Solubility | Soluble in water[3] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of this compound.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common and efficient technique for determining the boiling point of small quantities of liquid.
Apparatus:
-
Thiele tube or similar heating apparatus
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
-
Liquid paraffin (B1166041) or other suitable heating bath fluid
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.
-
The test tube is attached to the thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
The entire assembly is then immersed in a heating bath (e.g., a Thiele tube filled with liquid paraffin).
-
The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is carefully adjusted so that the bubbles emerge at a steady rate.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4][5]
Workflow for Boiling Point Determinationdot
References
An In-depth Technical Guide to 2-(Trifluoromethoxy)ethanol (CAS Number 362631-84-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2-(Trifluoromethoxy)ethanol. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.
Chemical Identity and Physicochemical Properties
This compound is a primary alcohol distinguished by the presence of a trifluoromethoxy group. This structural feature imparts unique chemical properties, making it a valuable building block in organic synthesis, particularly for the introduction of the trifluoromethoxy moiety into larger molecules.[1] It is a colorless, transparent liquid at room temperature with some solubility in water.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 362631-84-3 | [2] |
| Molecular Formula | C₃H₅F₃O₂ | [2] |
| Molecular Weight | 130.07 g/mol | [2] |
| Appearance | Colorless liquid | |
| Density | 1.334 g/mL at 25 °C | |
| Boiling Point | Not explicitly found | |
| Melting Point | Not explicitly found | |
| Refractive Index | n20/D 1.323 | |
| Flash Point | 44.4 °C (111.9 °F) | |
| Storage Temperature | 2-8°C |
Spectroscopic Data
Table 2: Spectroscopic Data Summary (Predicted/Reference-Based)
| Technique | Expected Features | Reference (Analogous Compounds) |
| ¹H NMR | Signals corresponding to the methylene (B1212753) protons adjacent to the hydroxyl and trifluoromethoxy groups. | [5][6] |
| ¹³C NMR | Resonances for the two carbon atoms of the ethyl chain and the carbon of the trifluoromethoxy group (likely a quartet due to C-F coupling). | [6] |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. | [7] |
| IR Spectroscopy | Characteristic broad absorption for the O-H stretch, C-H stretching, and strong C-O and C-F stretching vibrations. | [4] |
| Mass Spectrometry | Molecular ion peak and fragmentation patterns consistent with the loss of functional groups. | [3] |
Synthesis and Reactivity
This compound is primarily utilized as an intermediate in organic synthesis to incorporate the 2-(trifluoromethoxy)ethyl moiety.[1] While a specific, detailed experimental protocol for its synthesis is not widely published, it can be conceptually derived from established methods for the synthesis of trifluoromethyl ethers.
Plausible Synthetic Routes
One potential synthetic pathway involves the dehydroxytrifluoromethoxylation of a suitable precursor. A general approach for the synthesis of trifluoromethyl ethers from alcohols has been described, which could be adapted for the synthesis of this compound. This typically involves the activation of a hydroxyl group followed by nucleophilic substitution with a trifluoromethoxide source.
Alternatively, the synthesis could proceed via the reaction of ethylene (B1197577) glycol with a suitable trifluoromethylating agent. The classical approaches to forming trifluoromethyl ethers often involve the pre-activation of the alcohol's hydroxyl group, for example, by converting it into a good leaving group, followed by the introduction of the trifluoromethoxy group.[8]
Reactivity
The reactivity of this compound is dominated by the primary alcohol functional group. It can undergo typical alcohol reactions such as oxidation, esterification, and etherification. The trifluoromethoxy group is generally stable under a variety of reaction conditions, making this compound a robust building block for introducing this fluorinated motif.
Experimental Protocols
Conceptual Synthesis of this compound via Williamson Ether Synthesis Analogue
Objective: To synthesize this compound from a suitable starting material.
Materials:
-
Ethylene glycol
-
A strong base (e.g., Sodium Hydride)
-
A suitable trifluoromethylating agent (e.g., a trifluoromethyl sulfonate)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran)
-
Quenching agent (e.g., saturated ammonium (B1175870) chloride solution)
-
Extraction solvent (e.g., Diethyl ether)
-
Drying agent (e.g., anhydrous Magnesium Sulfate)
Procedure:
-
To a solution of excess ethylene glycol in an anhydrous aprotic solvent under an inert atmosphere, slowly add a strong base at a controlled temperature.
-
Allow the reaction to stir for a specified time to ensure the formation of the mono-alkoxide.
-
Slowly add the trifluoromethylating agent to the reaction mixture, maintaining temperature control.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, carefully quench the reaction with a suitable quenching agent.
-
Perform a liquid-liquid extraction to isolate the product.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as fractional distillation under reduced pressure.
Characterization:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and Mass Spectrometry.
Applications and Significance
The primary application of this compound is in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethoxy group is a highly sought-after substituent in drug design due to its ability to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. There are literature reports of this compound being used to synthesize substituted pyridone compounds for the treatment of neuromuscular diseases.[1]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.
Table 3: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapour |
| Skin irritation | 2 | H315: Causes skin irritation |
| Eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
First Aid Measures:
-
If on skin (or hair): Remove/take off immediately all contaminated clothing. Rinse skin with water/shower.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
Visualization of a Synthetic Workflow
Since this compound is a building block rather than a component of a known signaling pathway, the following diagram illustrates a generalized workflow for its application in the synthesis of a more complex molecule.
Caption: Synthetic workflow for incorporating the 2-(trifluoromethoxy)ethoxy group.
This guide provides a foundational understanding of this compound. For specific applications, further investigation into the relevant scientific literature is recommended.
References
- 1. This compound | 362631-84-3 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]
- 4. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]
- 5. 2,2,2-Trifluoroethanol(75-89-8) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 8. chemrevlett.com [chemrevlett.com]
An In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 2-(Trifluoromethoxy)ethanol, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The introduction of the trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document details the primary synthetic strategies, presents quantitative data in a clear, tabular format, and provides explicit experimental protocols for key reactions.
Dehydroxytrifluoromethoxylation of Ethanol (B145695)
The most direct and modern approach for the synthesis of this compound is the dehydroxytrifluoromethoxylation of ethanol. This method involves the activation of the hydroxyl group of ethanol, followed by nucleophilic substitution with a trifluoromethoxide source.
A notable method for this transformation is the use of a phosphine-based activation system in conjunction with a trifluoromethoxide source. While a specific protocol for ethanol is not extensively detailed in the literature, the successful trifluoromethoxylation of various primary alcohols suggests this is a viable and efficient route.[1]
General Reaction Scheme
The overall transformation can be represented as follows:
Caption: General scheme for dehydroxytrifluoromethoxylation of ethanol.
Experimental Protocol
The following is a generalized experimental protocol for the dehydroxytrifluoromethoxylation of a primary alcohol, which can be adapted for ethanol.
Materials:
-
Primary alcohol (e.g., Ethanol)
-
Triphenylphosphine (Ph3P) or other suitable phosphine
-
1,2-Diiodoethane (B146647) (ICH2CH2I) or other activator
-
Silver trifluoromethoxide (AgOCF3)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the primary alcohol, triphenylphosphine, and 1,2-diiodoethane in anhydrous DMF.
-
Stir the mixture at room temperature for a predetermined time to allow for the activation of the alcohol.
-
Add silver trifluoromethoxide to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by an appropriate analytical technique (e.g., GC-MS or NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the desired trifluoromethoxyalkane.
Quantitative Data for Dehydroxytrifluoromethoxylation of Primary Alcohols
The following table summarizes typical reaction conditions and yields for the dehydroxytrifluoromethoxylation of various primary alcohols, providing a basis for the optimization of the synthesis of this compound.[1]
| Starting Alcohol | Phosphine (equiv.) | Activator (equiv.) | OCF3 Source (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl alcohol | Ph3P (1.5) | ICH2CH2I (1.5) | AgOCF3 (2.0) | DMF | 100 | 0.25 | 76 |
| 1-Hexanol | Ph3P (1.5) | ICH2CH2I (1.5) | AgOCF3 (2.0) | DMF | 100 | 0.25 | 65 |
| 3-Phenyl-1-propanol | Ph3P (1.5) | ICH2CH2I (1.5) | AgOCF3 (2.0) | DMF | 100 | 0.25 | 72 |
Other Potential Synthetic Pathways
While dehydroxytrifluoromethoxylation is a primary method, other strategies for the synthesis of trifluoromethyl ethers could potentially be adapted for this compound. These methods often involve the use of electrophilic or nucleophilic trifluoromethoxylating reagents.
Electrophilic Trifluoromethoxylation
Electrophilic trifluoromethoxylating agents can react with alcohols to form the corresponding trifluoromethyl ethers. Reagents such as Umemoto's and Togni's reagents are examples of electrophilic sources of the trifluoromethyl group, which can be adapted for trifluoromethoxylation.[2]
Caption: Electrophilic trifluoromethoxylation of ethanol.
Nucleophilic Trifluoromethoxylation
Nucleophilic trifluoromethoxylation typically involves the reaction of an activated ethanol derivative (e.g., 2-bromoethanol (B42945) or ethyl tosylate) with a source of the trifluoromethoxide anion (CF3O-). The trifluoromethoxide anion can be generated from various precursors, such as trifluoromethyl nonafluorobutanesulfonate (TFNf).[2]
Caption: Nucleophilic trifluoromethoxylation of an activated ethanol derivative.
Conclusion
The synthesis of this compound is a key step in the development of advanced chemical entities in the pharmaceutical and agrochemical industries. The dehydroxytrifluoromethoxylation of ethanol stands out as a promising and direct method. Further research and optimization of these pathways will undoubtedly lead to more efficient and scalable processes, facilitating the broader application of the trifluoromethoxy group in drug discovery and materials science. Researchers are encouraged to adapt and refine the provided protocols to achieve optimal results for their specific applications.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-(Trifluoromethoxy)ethanol
This guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. We will delve into its molecular structure, physicochemical properties, and its strategic application in the synthesis of novel pharmaceutical compounds.
Molecular Structure and Chemical Formula
This compound is a primary alcohol that features a trifluoromethoxy group (-OCF₃) attached to an ethyl alcohol backbone. This unique combination of a reactive hydroxyl group and a metabolically stable, lipophilic trifluoromethoxy moiety makes it a valuable reagent for introducing this important functional group into target molecules.
The fundamental details of its chemical identity are summarized below.
| Identifier | Value |
| Chemical Formula | C₃H₅F₃O₂[1][2] |
| Molecular Weight | 130.07 g/mol [1][2] |
| CAS Number | 362631-84-3[1][2] |
| SMILES | OCCOC(F)(F)F[1] |
| InChI | 1S/C₃H₅F₃O₂/c4-3(5,6)8-2-1-7/h7H,1-2H₂[1] |
| InChIKey | HZAARXYRNUBDNS-UHFFFAOYSA-N[1] |
Physicochemical and Safety Data
The physical properties of this compound are critical for its handling, storage, and use in synthetic protocols. It is a colorless liquid at room temperature.[1][3]
Table of Physicochemical Properties:
| Property | Value |
|---|---|
| Form | Liquid[1] |
| Density | 1.334 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.323[1] |
| Flash Point | 44.4 °C (111.9 °F)[1] |
| Storage Temperature | 2-8°C[1] |
Safety and Hazard Information: Users must handle this chemical with appropriate safety precautions. It is classified as a flammable liquid and can cause skin and eye irritation.[1]
| Hazard Classifications | Hazard Statements |
| Flammable Liquid 3 | H226: Flammable liquid and vapor[1] |
| Skin Irritant 2 | H315: Causes skin irritation[1] |
| Eye Irritant 2 | H319: Causes serious eye irritation[1] |
| STOT SE 3 | H335: May cause respiratory irritation[1] |
Role in Drug Development and Medicinal Chemistry
The trifluoromethoxy (-OCF₃) group is of significant interest in drug design.[4] Its high lipophilicity (Hansch π value of +1.04) and metabolic stability can enhance a drug candidate's membrane permeability and pharmacokinetic profile.[4][5] The electron-withdrawing nature of the group can also modulate the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.[4]
This compound serves as a primary building block for incorporating the trifluoromethoxyethyl moiety into larger, more complex molecules.[3] Its terminal hydroxyl group provides a reactive handle for various chemical transformations, such as etherification or esterification, allowing for the strategic introduction of the -OCH₂CH₂OCF₃ unit.[3][6] There are reports of this compound being used to synthesize substituted pyridone compounds intended for the treatment of neuromuscular diseases.[3]
Below is a logical workflow illustrating the integration of this compound in a typical drug discovery pipeline.
Caption: Workflow for utilizing this compound in drug discovery.
Experimental Protocols
General Synthetic Approach for O-Trifluoromethylation of Alcohols: A general method for the O-trifluoromethylation of alcohols, which could be adapted for related syntheses, involves a silver-mediated reaction.
-
Reagents: Aliphatic alcohol, AgOTf, 2-fluoropyridine, Selectfluor, TMSCF₃, and KF.[5]
-
Procedure Outline:
-
The alcohol substrate is dissolved in a suitable aprotic solvent.
-
The silver salt (AgOTf), a ligand (2-fluoropyridine), a fluoride (B91410) source (KF), and the trifluoromethyl source (TMSCF₃) are added.
-
The oxidant (Selectfluor) is added to the mixture, often portion-wise, at room temperature.
-
The reaction is stirred until completion, monitored by techniques like TLC or GC-MS.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
-
This is a generalized protocol and would require specific optimization for the synthesis of this compound.
Spectroscopic Data
While specific, published spectra for this compound are not provided in this guide, researchers can anticipate characteristic signals based on its structure.
-
¹H NMR: Expected signals would include a triplet for the methylene (B1212753) group adjacent to the hydroxyl (-CH₂OH), a multiplet for the methylene group adjacent to the ether oxygen (-OCH₂-), and a singlet or closely coupled multiplet for the hydroxyl proton.
-
¹³C NMR: Signals corresponding to the two distinct methylene carbons and the carbon of the trifluoromethoxy group (which would appear as a quartet due to coupling with the fluorine atoms).
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, along with C-H, C-O, and strong C-F stretching vibrations.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed, along with characteristic fragmentation patterns resulting from the loss of small neutral molecules or radicals.
References
- 1. This compound 97 362631-84-3 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 362631-84-3 [chemicalbook.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]
- 6. This compound CAS#: 362631-84-3 [amp.chemicalbook.com]
- 7. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 8. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethoxy)ethanol
This technical guide provides a comprehensive overview of the key physical properties of 2-(Trifluoromethoxy)ethanol, with a specific focus on its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document outlines its physical characteristics, details the experimental methodologies for their determination, and presents a logical workflow for such characterization.
Physical and Chemical Properties
This compound is a primary alcohol that serves as a valuable intermediate in organic synthesis, particularly for introducing the trifluoromethoxy group into molecular structures.[1] A summary of its key physical properties is presented below.
Data Presentation
| Property | Value | Notes |
| Boiling Point | 59 °C | |
| Density | 1.334 g/mL | at 25 °C[2][3] |
| 1.322 g/mL | Temperature not specified[4] | |
| Molecular Formula | C₃H₅F₃O₂ | [4][5] |
| Molecular Weight | 130.07 g/mol | [2][5] |
| Refractive Index | 1.323 | at 20 °C[2][3][4] |
| Flash Point | 44.4 °C (111.9 °F) | [2][3] |
| Storage Temperature | 2-8 °C | [2][3][4] |
| CAS Number | 362631-84-3 | [1][2][4][5] |
Experimental Protocols
The determination of the boiling point and density of a liquid compound like this compound requires precise and standardized methodologies to ensure accuracy and reproducibility. The following sections detail common and approved experimental protocols.
2.1. Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6][7] Several methods are recognized by international bodies such as the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 103.[6][7][8]
Methods for Boiling Point Determination: [6][7]
-
Ebulliometer Method: This method involves a specialized apparatus (ebulliometer) that measures the boiling point of a liquid by simultaneously measuring the temperature of the boiling liquid and its vapor, ensuring thermodynamic equilibrium.
-
Dynamic Method: The boiling point is determined by measuring the vapor pressure of the substance at various temperatures. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.[6]
-
Distillation Method: For larger sample volumes, a standard distillation apparatus can be used. The temperature of the vapor that distills into the condenser is recorded as the boiling point.[9]
-
Capillary Method (Siwoloboff Method): This is a micro-method suitable for small sample quantities.[6]
-
A small amount of the liquid is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The assembly is heated gently. A stream of bubbles will emerge from the open end of the capillary tube as trapped air and vapor escape.
-
The heat is removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[10][11][12]
-
-
Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These thermal analysis techniques can also be used to determine the boiling point by detecting the heat flow associated with the phase transition from liquid to gas.[6][13]
2.2. Determination of Density
Density is the mass of a substance per unit volume. The OECD Test Guideline 109 and various ASTM standards outline several reliable methods for its determination for liquids.[14][15][16][17]
Methods for Density Determination:
-
Oscillating U-tube Method (Digital Density Meter): This is a common and highly accurate method described in ASTM D4052.[2][3][5]
-
A small volume of the liquid sample (approx. 0.7 mL) is introduced into a U-shaped oscillating tube.[5]
-
The tube is oscillated at its characteristic frequency.
-
The change in the oscillation frequency, which is dependent on the mass of the sample in the tube, is measured.
-
This frequency is used with calibration data from liquids of known density to calculate the density of the sample.[4]
-
-
Pycnometer Method: A pycnometer is a flask with a precisely known volume.
-
The empty pycnometer is weighed.
-
It is then filled with the sample liquid and weighed again.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[1]
-
-
Hydrostatic Balance (Buoyancy Method): This method is based on Archimedes' principle.
-
A solid body of a known volume is weighed in the air.
-
The same body is then weighed while fully submerged in the sample liquid.
-
The difference in weight is used to calculate the density of the liquid.
-
-
Hydrometer Method: A hydrometer is a weighted glass float with a calibrated stem. It is placed in the liquid, and the density is read directly from the scale at the point where the liquid surface meets the stem. This method is suitable for liquids with low viscosity.
Logical Workflow Visualization
The following diagram illustrates a standardized workflow for the determination of the physical properties of a liquid chemical compound, such as this compound.
References
- 1. matestlabs.com [matestlabs.com]
- 2. store.astm.org [store.astm.org]
- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 5. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]
- 6. laboratuar.com [laboratuar.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. Video: Boiling Points - Concept [jove.com]
- 13. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. laboratuar.com [laboratuar.com]
- 17. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
An In-depth Technical Guide to the Solubility of 2-(Trifluoromethoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Trifluoromethoxy)ethanol. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for determining its solubility through established experimental protocols. Furthermore, it draws comparisons with the structurally similar and well-characterized compound, 2,2,2-Trifluoroethanol (TFE), to infer potential solubility behavior.
Introduction to this compound
This compound is a fluorinated alcohol with the chemical formula C₃H₅F₃O₂. It exists as a colorless liquid at room temperature.[1][2] Its unique combination of a hydrophilic hydroxyl group and a lipophilic trifluoromethoxy group suggests it may exhibit interesting solubility properties, making it a compound of interest in various chemical and pharmaceutical applications.
Qualitative Solubility of this compound
Currently, published literature describes this compound as having "a certain solubility in water"; however, specific quantitative data is not available.[1][2] Information regarding its solubility in common organic solvents is also not readily found in scientific databases.
Given the molecular structure, it is reasonable to predict that this compound will exhibit some degree of solubility in both polar and non-polar organic solvents. The hydroxyl group can participate in hydrogen bonding with polar solvents, while the trifluoromethoxy group contributes to its non-polar character.
Comparative Solubility Data: 2,2,2-Trifluoroethanol (TFE)
To provide a reasonable estimation of the solubility behavior of this compound, we can examine the properties of the closely related compound, 2,2,2-Trifluoroethanol (TFE). TFE is a colorless, water-miscible liquid with a smell reminiscent of ethanol.[3][4] Due to the strong electron-withdrawing nature of the trifluoromethyl group, TFE is more acidic than ethanol.[3][4]
The following table summarizes the known solubility and miscibility of TFE in water and various organic solvents.
| Solvent | Formula | Polarity Index | Solubility/Miscibility of 2,2,2-Trifluoroethanol (TFE) |
| Water | H₂O | 10.2 | Miscible[3][5] |
| Methanol | CH₃OH | 5.1 | Miscible[5] |
| Ethanol | C₂H₅OH | 4.3 | Miscible[3] |
| Acetone | C₃H₆O | 5.1 | Miscible[5] |
| Chloroform | CHCl₃ | 4.1 | Miscible[5] |
| Ethers | R-O-R' | Low-Mid | Miscible[5] |
| Ketones | R-CO-R' | Mid | Miscible[5] |
Note: This data is for 2,2,2-Trifluoroethanol and should be used as a qualitative guide for estimating the potential solubility of this compound.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound, the following experimental protocols, based on the widely accepted OECD Guideline 105 and the shake-flask method, are recommended.[6][7][8][9][10]
Principle of the Shake-Flask Method
The shake-flask method is considered the gold standard for determining the equilibrium solubility of a substance in a given solvent.[11] The method involves adding an excess amount of the solute to the solvent and agitating the mixture until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.[12][13]
Apparatus and Reagents
-
Analytical Balance: Accurate to ± 0.1 mg
-
Vials with Screw Caps: Of appropriate volume (e.g., 10-20 mL)
-
Constant Temperature Bath or Shaker Incubator: Capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Centrifuge: Capable of separating solid and liquid phases
-
Syringes and Filters: For sample withdrawal and filtration (e.g., 0.22 µm pore size)
-
Volumetric Flasks and Pipettes: For accurate dilutions
-
Analytical Instrument: Suitable for quantifying the concentration of this compound (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), or Nuclear Magnetic Resonance (NMR) spectroscopy)
-
This compound: Of known high purity
-
Solvents: High-purity water and a selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane)
Experimental Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent. An excess is visually confirmed by the presence of a separate liquid phase or undissolved material after initial mixing.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath and agitate for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium (e.g., 24-48 hours).[14]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a period to allow for phase separation or for any undissolved solute to settle.
-
For fine suspensions, centrifugation at the same constant temperature is recommended to achieve clear separation.[14]
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.
-
Filter the aliquot through a syringe filter appropriate for the solvent to remove any remaining microscopic particles.
-
Accurately dilute the filtered aliquot with a known volume of the solvent.
-
Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of this compound.
-
-
Data Reporting:
-
The solubility should be reported in units of mass per volume (e.g., g/L or mg/mL) or as a percentage by weight or volume at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Logical Flow for Solvent Selection and Testing
The following diagram outlines a logical approach for selecting and testing a range of solvents to build a comprehensive solubility profile.
References
- 1. This compound | 362631-84-3 [chemicalbook.com]
- 2. This compound CAS#: 362631-84-3 [amp.chemicalbook.com]
- 3. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 4. Trifluoroethanol (TFE, 2,2,2-Trifluoroethanol, Trifluoroethyl alcohol, Fluorinol 85) CAS:76-05-1 [kangmei.com]
- 5. 2,2,2-Trifluoroethanol | 75-89-8 [chemicalbook.com]
- 6. books.google.cn [books.google.cn]
- 7. Water Solubility | Scymaris [scymaris.com]
- 8. oecd.org [oecd.org]
- 9. filab.fr [filab.fr]
- 10. oecd.org [oecd.org]
- 11. researchgate.net [researchgate.net]
- 12. enamine.net [enamine.net]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. downloads.regulations.gov [downloads.regulations.gov]
Technical Guide: Material Safety Profile of 2-(Trifluoromethoxy)ethanol
An In-depth Review for Research and Development Professionals
This document provides a comprehensive technical overview of the material safety data for 2-(Trifluoromethoxy)ethanol (CAS No. 362631-84-3). It is intended for researchers, scientists, and drug development professionals who may handle this compound. The guide consolidates available safety, handling, and physical-chemical property data, alongside standardized experimental methodologies relevant to its hazard profile.
Chemical Identification and Physical Properties
This compound is a fluorinated primary alcohol used as an organic synthesis intermediate, particularly for introducing the trifluoromethoxy functional group into molecular structures.[1] Its fundamental properties are summarized below.
| Identifier | Value | Source |
| CAS Number | 362631-84-3 | [2][3][4][5][6] |
| Molecular Formula | C₃H₅F₃O₂ | [2][3][6] |
| Molecular Weight | 130.07 g/mol | [2][4][5][6] |
| InChI Key | HZAARXYRNUBDNS-UHFFFAOYSA-N | [2][5] |
| Physical Property | Value | Source |
| Appearance | Liquid | [2][4][5] |
| Density | 1.334 g/mL at 25 °C | [2][4][5] |
| Refractive Index | n20/D 1.323 | [2][4][5] |
| Flash Point | 44.4 °C (111.9 °F) | [4][5] |
| Storage Temperature | 2 - 8 °C | [2][3][4][5][7] |
Hazard Identification and GHS Classification
According to available Safety Data Sheets (SDS), this compound is classified as a hazardous chemical under the Globally Harmonized System (GHS). The primary hazards are associated with flammability, skin and eye irritation, and respiratory tract irritation.[3][4]
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
GHS Label Elements: [3]
-
Pictograms:
-
Flame (Flammable)
-
Exclamation Mark (Irritant)
-
-
Signal Word: Warning
The following diagram illustrates the logical flow for interpreting these primary GHS hazards in a laboratory setting.
Toxicological Information
A critical review of publicly available data indicates that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[7] No quantitative toxicological data, such as LD₅₀ (Lethal Dose, 50%) or LC₅₀ (Lethal Concentration, 50%), are available. Therefore, this compound should be handled with the caution appropriate for a substance with an unknown toxicological profile, adhering strictly to the hazards identified in Section 2.0.
Experimental Protocols for Hazard Evaluation
While specific experimental data for this compound is lacking, its GHS classification implies that results consistent with the following standard methodologies have been obtained.
The flash point of 44.4 °C classifies this compound as a Category 3 Flammable Liquid. This value is typically determined using a closed-cup method.
-
Methodology: ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.[3][4][6][8]
-
Principle: A sample is heated in a closed brass cup at a controlled rate while being stirred.[4][6] An ignition source is periodically directed into the cup. The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes the vapors above the liquid to ignite.[4][5][6]
The "Causes skin irritation (H315)" classification is determined by assessing reversible skin damage. Modern in vitro methods are preferred to avoid animal testing.
-
Methodology: OECD Test Guideline 439 - In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method.[7][9][10]
-
Principle: The test material is applied topically to a three-dimensional Reconstructed Human Epidermis (RhE) model, which mimics the upper layers of human skin.[9][10][11] After a set exposure and post-incubation period, the viability of the tissue is measured, typically using an MTT assay.[11] A reduction in cell viability below 50% compared to a negative control indicates the substance is an irritant.[11]
The "Causes serious eye irritation (H319)" classification involves assessing the potential for significant, but reversible, eye damage.
-
Methodology: OECD Test Guideline 405 - Acute Eye Irritation/Corrosion.[2][12][13]
-
Principle: This in vivo test involves applying a single dose of the substance to the eye of an experimental animal (historically, a rabbit) and scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[2][12][13] To minimize animal use, a weight-of-evidence approach and in vitro pre-screening (e.g., using Reconstructed human Cornea-like Epithelium models) are strongly recommended.[2]
The "May cause respiratory irritation (H335)" classification is derived from acute inhalation toxicity studies.
-
Methodology: OECD Test Guideline 403 - Acute Inhalation Toxicity.[14][15]
-
Principle: Animals, typically rats, are exposed to the test substance (as a gas, vapor, or aerosol) for a defined period (usually 4 hours) in an inhalation chamber.[14] The study assesses mortality, clinical signs of toxicity, and body weight changes over a 14-day observation period.[14] Observations of respiratory distress or pathological changes in the respiratory tract support this classification.
Handling, Storage, and Emergency Procedures
Proper handling and storage are critical to mitigate the identified risks. The following workflows outline the recommended procedures for personal protective equipment (PPE) selection and first aid response.
The selection of PPE is dictated by the specific hazards of the chemical and the nature of the handling procedure.
-
Handling: Avoid contact with skin, eyes, and inhalation of vapors.[3][7] Use only in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[3][7] Take precautionary measures against static discharge.[3]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][7] Recommended storage is at 2-8°C under a nitrogen atmosphere, as the material is noted to be moisture, air, and heat sensitive.[3][7]
Immediate and appropriate first aid is essential in the event of an exposure. The following workflow details the necessary steps.
-
Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] Do not use a solid water stream as it may scatter and spread the fire. Firefighters should wear self-contained breathing apparatus.[3][7]
-
Spill Response: Evacuate personnel to a safe area.[7] Ensure adequate ventilation and remove all sources of ignition.[3][7] Prevent further leakage if safe to do so. Contain the spill with an inert absorbent material and dispose of it as hazardous waste. Do not let the product enter drains.[3][7]
Disclaimer: This document is a summary of publicly available safety information and is not a substitute for an official Safety Data Sheet (SDS) provided by the manufacturer. Users should always consult the most current SDS for the specific product they are handling and conduct a thorough risk assessment before use.
References
- 1. oecd.org [oecd.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 4. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]
- 5. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]
- 6. delltech.com [delltech.com]
- 7. siesascs.edu.in [siesascs.edu.in]
- 8. precisionlubrication.com [precisionlubrication.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. x-cellr8.com [x-cellr8.com]
- 12. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 13. nucro-technics.com [nucro-technics.com]
- 14. eurolab.net [eurolab.net]
- 15. oecd.org [oecd.org]
The Strategic Imperative of the Trifluoromethoxy Group in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethoxy (-OCF₃) group has become a cornerstone in contemporary drug design, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of therapeutic candidates. This technical guide provides a comprehensive overview of the core attributes of the trifluoromethoxy group, its synthesis, and its profound impact on drug development, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.
Physicochemical Properties: A Comparative Analysis
The trifluoromethoxy group imparts a unique combination of electronic and steric properties that distinguish it from other common substituents, such as the methoxy (B1213986) (-OCH₃) group or a simple hydrogen atom. These properties have a significant influence on a molecule's lipophilicity, acidity/basicity, and metabolic stability.
Lipophilicity (LogP)
The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, significantly more so than a trifluoromethyl or methoxy group.[1][2] This enhanced lipophilicity can improve a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system (CNS) targets.[3]
| Compound Pair | Structure with -OCH₃ | logP (-OCH₃) | Structure with -OCF₃ | logP (-OCF₃) |
| Anisole vs. Trifluoromethoxybenzene | 1.96 | 3.00 | ||
| 4-Methoxyaniline vs. 4-Trifluoromethoxyaniline | 1.28 | 2.32 |
Note: logP values are experimental or high-quality predicted values and can vary slightly depending on the determination method.
Electronic Effects and Acidity/Basicity (pKa)
The trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[2] This property can significantly impact the pKa of nearby acidic or basic functional groups. For instance, the introduction of a trifluoromethoxy group on an aniline (B41778) ring decreases the basicity of the amino group, resulting in a lower pKa compared to its methoxy analog.
| Compound | Structure | pKa |
| Aniline | 4.61 | |
| 4-Methoxyaniline | 5.34 | |
| 4-Trifluoromethoxyaniline | 3.75 |
Note: pKa values can vary based on experimental conditions.
Metabolic Stability: Resisting Biotransformation
A paramount advantage of the trifluoromethoxy group is its ability to enhance metabolic stability. The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[2] This often translates to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile.
Blocking Metabolic Hotspots
The -OCF₃ group is an excellent bioisostere for the metabolically labile methoxy group, effectively preventing O-demethylation, a common and often rapid metabolic pathway.[2][4] By replacing a methoxy group at a known or suspected site of metabolism with a trifluoromethoxy group, medicinal chemists can block this metabolic pathway, a strategy known as "metabolic switching."[1]
| Parameter | Methoxy-substituted Compound | Trifluoromethoxy-substituted Analog | Rationale |
| Primary Metabolic Pathway | O-demethylation | Alternative pathways (e.g., ring hydroxylation) | The C-F bonds in the -OCF₃ group are highly resistant to enzymatic cleavage.[4] |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a major metabolic pathway limits the formation of downstream metabolites.[1] |
| In Vitro Half-life (t½) in HLM | Shorter | Longer | The rate of metabolism is reduced due to the stability of the -OCF₃ group.[1] |
| Intrinsic Clearance (Clint) | Higher | Lower | Reduced metabolic rate leads to lower intrinsic clearance.[1] |
HLM: Human Liver Microsomes
Synthesis of Trifluoromethoxy-Containing Compounds
The synthesis of molecules bearing a trifluoromethoxy group can be challenging. However, several methods have been developed for the efficient incorporation of this moiety.
Synthesis of 4-(Trifluoromethoxy)aniline
4-(Trifluoromethoxy)aniline is a key intermediate in the synthesis of several pharmaceuticals, including the amyotrophic lateral sclerosis (ALS) drug, riluzole (B1680632). One common synthetic route involves the reduction of 4-trifluoromethoxynitrobenzene.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, add 4-trifluoromethoxynitrobenzene, iron powder, and methanol.
-
Acidification: Slowly add concentrated hydrochloric acid to the mixture at a controlled temperature (e.g., 60-65°C).
-
Reaction Monitoring: Stir the reaction mixture and monitor its completion using a suitable analytical technique (e.g., TLC or HPLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the iron catalyst. Adjust the pH of the filtrate to basic (e.g., pH 9-10) to precipitate the crude product.
-
Extraction and Purification: Extract the crude product with an organic solvent such as dichloromethane (B109758). Wash the organic layer with water, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by distillation or chromatography to yield pure 4-(trifluoromethoxy)aniline.
General Synthesis of Aryl Trifluoromethyl Ethers from Phenols
A two-step procedure involving the formation of a xanthate intermediate followed by O-trifluoromethylation provides a versatile method for synthesizing a variety of aryl trifluoromethyl ethers.
Experimental Protocol:
Step 1: Xanthate Formation
-
Reaction Setup: To a solution of the desired phenol (B47542) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or sodium hydride) at room temperature.
-
Addition of Xanthylating Agent: After stirring for a short period, add a xanthylating agent (e.g., an imidazolium (B1220033) methylthiocarbonothioyl salt).
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature until the starting phenol is consumed (monitored by TLC or LC-MS). Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it, and concentrate it to obtain the crude aryl xanthate, which can be purified by chromatography.
Step 2: O-Trifluoromethylation
-
Reaction Setup: In a reaction vessel, dissolve the purified aryl xanthate in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Addition of Reagents: Add a trifluoromethylating agent (e.g., a hypervalent iodine reagent) and a radical initiator (e.g., AIBN or a photoredox catalyst) under an inert atmosphere.
-
Reaction Conditions: Heat the reaction mixture or irradiate it with visible light, depending on the chosen initiator, and stir until the reaction is complete.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture and purify the residue by column chromatography to afford the desired aryl trifluoromethyl ether.
In Vitro Assessment of Metabolic Stability and CYP Inhibition
To quantify the impact of the trifluoromethoxy group on metabolic stability and to assess potential drug-drug interactions, in vitro assays using human liver microsomes are indispensable.
Microsomal Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes, providing key parameters such as in vitro half-life (t½) and intrinsic clearance (Clint).[1]
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw human liver microsomes (HLM) on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution in the same buffer.
-
-
Incubation:
-
Add the HLM solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an ice-cold stop solution (e.g., acetonitrile (B52724) containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as ln(2)/k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (k / [microsomal protein concentration]).
-
Workflow for a typical in vitro microsomal stability assay.
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of specific CYP isoforms, which is crucial for predicting drug-drug interactions.
Experimental Protocol:
-
Reaction Setup:
-
In a 96-well plate, combine human liver microsomes, a specific CYP isoform probe substrate, and the test compound at various concentrations.
-
Include positive control inhibitors for each CYP isoform and a vehicle control (without the test compound).
-
-
Incubation:
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding an NADPH regenerating system.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
-
Termination and Analysis:
-
Stop the reaction with an ice-cold solvent.
-
Analyze the formation of the probe substrate's metabolite using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition) by fitting the data to a suitable sigmoidal dose-response curve.
-
Case Studies: Trifluoromethoxy-Containing Drugs
The strategic use of the trifluoromethoxy group is exemplified in several marketed drugs.
Riluzole
Riluzole is a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS). The trifluoromethoxy group in riluzole enhances its lipophilicity, facilitating its passage across the blood-brain barrier.[3] It also contributes to the drug's metabolic stability, leading to a longer half-life and improved pharmacological efficacy.[3] The mechanism of action of riluzole is multifactorial, involving the inhibition of glutamate (B1630785) release, blockade of voltage-gated sodium channels, and modulation of postsynaptic glutamate receptors.
Simplified signaling pathway of Riluzole's neuroprotective effects.
Sonidegib
Sonidegib is an anticancer agent used for the treatment of basal cell carcinoma. It functions as a smoothened (SMO) antagonist, inhibiting the Hedgehog signaling pathway, which is aberrantly activated in this type of cancer. The trifluoromethoxy group in sonidegib contributes to its favorable pharmacokinetic profile, including good oral bioavailability and a long half-life, which are essential for its therapeutic efficacy.
Mechanism of action of Sonidegib in the Hedgehog signaling pathway.
Conclusion
The trifluoromethoxy group is a privileged substituent in modern medicinal chemistry, offering a unique and powerful combination of properties to enhance the drug-like characteristics of therapeutic candidates. Its ability to increase lipophilicity, modulate electronic properties, and, most importantly, confer significant metabolic stability makes it an invaluable tool for overcoming common challenges in drug development. A thorough understanding of the synthesis, properties, and biological implications of the trifluoromethoxy group is essential for researchers, scientists, and drug development professionals seeking to design the next generation of effective and safe medicines.
References
The Trifluoromethoxy Group: A Guide to Understanding its Lipophilicity in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group stands out for its profound impact on the physicochemical properties of drug candidates, particularly its ability to modulate lipophilicity. This in-depth technical guide explores the core aspects of the trifluoromethoxy group's lipophilicity, providing quantitative data, detailed experimental protocols, and visualizations to aid researchers in harnessing its potential for designing superior therapeutics.
The Lipophilicity of the Trifluoromethoxy Group in Context
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group is recognized as one of the most lipophilic substituents employed in drug design.[1][2] Its introduction into a molecule invariably boosts lipophilicity, a property that can be leveraged to enhance membrane permeability and improve bioavailability.[3][4]
The lipophilicity of a substituent is often quantified by the Hansch hydrophobicity parameter, π. A positive π value indicates that the substituent is more lipophilic than a hydrogen atom, while a negative value signifies it is more hydrophilic. The trifluoromethoxy group possesses a significantly positive Hansch π value, indicating its strong contribution to a molecule's overall lipophilicity.
Quantitative Comparison of Lipophilicity
To illustrate the impact of the trifluoromethoxy group on lipophilicity, it is instructive to compare it with other commonly used substituents: the trifluoromethyl (-CF₃), methoxy (B1213986) (-OCH₃), and methyl (-CH₃) groups. While a single study with a complete head-to-head experimental comparison on the same scaffold is elusive, a compilation of data from various sources provides a clear trend.
Table 1: Comparison of Hansch Lipophilicity Parameters (π)
| Substituent | Hansch π Value |
| Trifluoromethoxy (-OCF₃) | +1.04 [4] |
| Trifluoromethyl (-CF₃) | +0.88[4] |
| Methoxy (-OCH₃) | -0.02 |
| Methyl (-CH₃) | +0.56 |
Note: Values for methoxy and methyl groups are generally accepted values in medicinal chemistry.
Table 2: Experimental and Calculated LogP Values for Substituted Benzenes
| Compound | Substituent | Experimental LogP | Calculated LogP (XLogP3) |
| Benzene | -H | 2.13 | 2.1 |
| Toluene | -CH₃ | 2.73 | 2.6 |
| Anisole | -OCH₃ | 2.11 | 2.1 |
| Trifluoromethylbenzene | -CF₃ | 2.80[5] | 3.2 |
| Trifluoromethoxybenzene | -OCF₃ | 3.22 [6] | 3.5 |
| 1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene | -OCH₃ and -CF₃ | - | 3.8[2] |
These tables clearly demonstrate that the trifluoromethoxy group imparts a significantly higher degree of lipophilicity compared to its trifluoromethyl, methoxy, and methyl counterparts.
Experimental Protocols for Determining Lipophilicity
Accurate determination of lipophilicity is crucial for structure-activity relationship (SAR) studies. The two most common experimental methods for measuring the octanol-water partition coefficient (LogP) are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).
Shake-Flask Method for LogP Determination
The shake-flask method is considered the "gold standard" for LogP measurement. It directly determines the partitioning of a compound between n-octanol and water.
Detailed Methodology:
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.
-
Compound Dissolution: Accurately weigh a small amount of the test compound and dissolve it in one of the phases (typically the one in which it is more soluble).
-
Partitioning:
-
Add a known volume of the compound solution to a flask.
-
Add a known volume of the second phase.
-
Seal the flask and shake it vigorously for a predetermined period (e.g., 1-24 hours) at a constant temperature to allow for complete partitioning.
-
-
Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to expedite this process.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or NMR).
-
Calculation: The LogP is calculated using the following formula: LogP = log ([Concentration in octanol] / [Concentration in water])
RP-HPLC Method for LogP Determination
RP-HPLC offers a faster, more automated alternative to the shake-flask method, particularly for series of compounds. This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
Detailed Methodology:
-
System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.
-
Calibration:
-
Inject a series of standard compounds with known LogP values that span the expected range of the test compounds.
-
Record the retention time (t_R) for each standard.
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Create a calibration curve by plotting log(k') versus the known LogP values of the standards.
-
-
Sample Analysis:
-
Dissolve the test compound in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.
-
Determine the retention time and calculate the log(k') for the test compound.
-
-
LogP Determination: Interpolate the LogP of the test compound from the calibration curve using its measured log(k') value.
Impact on Metabolic Stability
The trifluoromethoxy group's influence extends beyond lipophilicity to significantly enhance metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. Replacing a metabolically labile methoxy group with a trifluoromethoxy group can block a key site of metabolism, leading to a longer drug half-life and improved pharmacokinetic profile.
In Vitro Microsomal Stability Assay
This assay is a standard in vitro method to assess the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of liver microsomes (from the desired species, e.g., human, rat) in the buffer.
-
Prepare a solution of the cofactor NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), which is essential for the activity of many CYP enzymes.
-
-
Incubation:
-
In a series of microcentrifuge tubes, combine the buffer, liver microsome solution, and the test compound solution.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual tubes by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol). This "quenching" step precipitates the proteins and halts enzymatic activity.
-
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a sensitive analytical method such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t_1/2) can be calculated using the formula: t_1/2 = 0.693 / k.
-
The intrinsic clearance (Cl_int) can also be determined from this data.
-
Visualizing Key Concepts and Workflows
Diagrams are powerful tools for understanding complex relationships and experimental processes. The following visualizations were created using the Graphviz DOT language.
Caption: Experimental workflow for the shake-flask LogP determination method.
Caption: Impact of the trifluoromethoxy group on pharmacokinetic properties.
Conclusion
The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal (B13267) for optimizing the pharmacokinetic properties of drug candidates. Its dominant effect is a significant increase in lipophilicity, which, coupled with enhanced metabolic stability, can lead to improved membrane permeability, longer half-life, and ultimately, greater bioavailability. A thorough understanding of its properties and the availability of robust experimental methods to quantify its impact are essential for its successful application in drug design. This guide provides the foundational knowledge and practical protocols to empower researchers in their efforts to develop novel and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene | C14H10F3NO4 | CID 2775271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (Trifluoromethoxy)benzene 99 456-55-3 [sigmaaldrich.com]
2-(Trifluoromethoxy)ethanol: A Technical Guide to Chemical Reactivity and Hazards
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and hazards associated with 2-(Trifluoromethoxy)ethanol (CAS RN: 362631-84-3). Due to the limited availability of detailed experimental data for this specific compound, this document combines available information with data from structurally similar compounds, such as 2,2,2-trifluoroethanol (B45653) and other fluorinated ethers, to provide a thorough assessment. This guide is intended for researchers, scientists, and professionals in drug development who may handle or consider this compound in their work. All quantitative data is summarized in structured tables, and where available, experimental protocols are detailed. Diagrams illustrating key concepts are provided in Graphviz DOT language.
Chemical and Physical Properties
This compound is a colorless liquid.[1] Its fundamental properties are summarized in the table below. The trifluoromethoxy group significantly influences the electronic properties of the molecule, enhancing its acidity compared to ethanol.
| Property | Value | Reference(s) |
| CAS Number | 362631-84-3 | [2] |
| Molecular Formula | C₃H₅F₃O₂ | [2] |
| Molecular Weight | 130.07 g/mol | [2] |
| Boiling Point | 59 °C | [1] |
| Density | 1.322 - 1.334 g/mL at 25 °C | |
| Refractive Index | n20/D 1.323 | |
| Flash Point | 32 °C | [1] |
| Storage Temperature | 2-8°C |
Chemical Reactivity
Detailed experimental studies on the chemical reactivity of this compound are not widely available in the public domain. However, its structure as a primary alcohol with an adjacent electron-withdrawing trifluoromethoxy group allows for predictions of its reactivity with various classes of reagents.
Reactions at the Hydroxyl Group
The primary alcohol functionality is the main site of reactivity.
-
Oxidation: Similar to other primary alcohols, this compound is expected to be oxidized to the corresponding aldehyde and carboxylic acid. For instance, the oxidation of the structurally similar 2,2,2-trifluoroethanol yields trifluoroacetic acid.[3] Strong oxidizing agents should be considered incompatible.
-
Esterification: In the presence of an acid catalyst, it will likely react with carboxylic acids and their derivatives (e.g., acyl chlorides, anhydrides) to form esters.
-
Etherification: Etherification is possible under appropriate conditions, for example, through Williamson ether synthesis where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. The acidity of the hydroxyl proton is enhanced by the adjacent trifluoromethoxy group, facilitating alkoxide formation.
Reactivity of the Trifluoromethoxy Group
The trifluoromethoxy group is generally stable. However, under certain metabolic conditions, fluorinated ethers can undergo transformations that may lead to the release of toxic byproducts such as fluorophosgene.[4][5]
Thermal Decomposition
Specific studies on the thermal decomposition of this compound are not available. However, studies on perfluoroalkylethers suggest that their thermal stability can be influenced by the presence of impurities and the specific molecular structure.[6] Hazardous decomposition products upon combustion include carbon oxides and hydrogen fluoride.
Known and Potential Hazards
The available Safety Data Sheets (SDS) indicate that this compound is a flammable liquid and can cause skin, eye, and respiratory irritation.
Health Hazards
| Hazard Class | GHS Classification |
| Flammable Liquids | Category 3 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
-
Acute Toxicity: No quantitative data (e.g., LD50, LC50) for this compound is currently available.
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available.
Fire and Explosion Hazards
The compound is a flammable liquid with a flash point of 32°C.[1] Vapors may form explosive mixtures with air.
Incompatible Materials
-
Strong oxidizing agents
Experimental Protocols
Detailed experimental protocols involving this compound are scarce in peer-reviewed literature. However, a general protocol for a reaction where this compound could be used as a starting material is provided below, based on its known application in the synthesis of substituted pyridones.[1]
General Protocol for the Synthesis of Substituted Pyridines
This protocol is a generalized procedure for the synthesis of multi-substituted pyridines and is not specific to this compound but represents a potential application.
Materials:
-
Enamine starting material (1 mmol)
-
Primary amine (e.g., benzylamine (B48309) or propylamine, 2 mL)
-
Solvent for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Dissolve the enamine (1 mmol) in the primary amine (2 mL) at room temperature.
-
Stir the reaction vigorously until the enamine is completely consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing for the appearance of a fluorescent spot under a 254 nm UV lamp.
-
Once the reaction is complete, concentrate the mixture under vacuum to remove the excess amine.
-
Purify the crude product by flash column chromatography using a suitable solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the desired substituted pyridine (B92270).[7]
Toxicology and Metabolism
There is no specific toxicological or metabolic data for this compound in the available literature. However, insights can be drawn from studies on analogous fluorinated compounds.
Metabolism of Structurally Related Compounds
Fluorinated ethers can be metabolized by cytochrome P-450 enzymes.[8] The metabolism of some fluorinated compounds can lead to the formation of toxic metabolites, such as fluoroacetic acid, which can disrupt the Krebs cycle.[4] The metabolism of fluorinated ethers like 2,2,2-trifluoroethyl vinyl ether has been shown to yield 2,2,2-trifluoroethanol (TFE) and other products, with the toxicity primarily attributed to the formation of TFE.[8] It is plausible that this compound could also be a substrate for metabolic enzymes, potentially leading to the formation of reactive intermediates. A 2015 study suggested that replacing a methoxy (B1213986) group with a trifluoromethoxy group does not necessarily increase metabolic stability and can, in some cases, lead to the formation of fluorophosgene upon metabolism.[4][5]
Potential Signaling Pathways and Cytotoxicity
No signaling pathways have been specifically identified for this compound. Short-chain alcohols, in general, can induce cytotoxicity through various mechanisms, including disruption of phospholipid metabolism, changes in cellular redox state, and increased production of reactive oxygen species.[9] Fluorinated alcohols have been shown to perturb lipid bilayers and modulate the function of membrane proteins.[10]
Visualizations
Potential Metabolic Pathway of Fluorinated Ethers
The following diagram illustrates a generalized potential metabolic pathway for fluorinated ethers, leading to the formation of toxic metabolites. This is a conceptual representation based on the metabolism of similar compounds and not experimentally verified for this compound.
Caption: Generalized metabolic pathway of fluorinated ethers.
Experimental Workflow for Synthesis of Substituted Pyridines
This diagram outlines the general experimental workflow for the synthesis of substituted pyridines, a potential application for this compound.
Caption: Workflow for substituted pyridine synthesis.
Hazard Relationship Diagram
This diagram illustrates the relationships between the physical properties of this compound and its associated hazards.
Caption: Hazard relationships of this compound.
Conclusion
This compound is a fluorinated primary alcohol with potential applications in organic synthesis. While its physical properties are documented, there is a significant lack of comprehensive data regarding its chemical reactivity and toxicology. The available information suggests that it should be handled as a flammable liquid that is irritating to the skin, eyes, and respiratory system. In the absence of specific data, caution should be exercised, and it is prudent to infer potential hazards and reactivity from structurally related fluorinated compounds. Further research is warranted to fully characterize the chemical and toxicological profile of this compound to ensure its safe handling and to explore its full potential in scientific and industrial applications.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the most current Safety Data Sheet (SDS) from the supplier and follow all appropriate laboratory safety procedures when handling any chemical.
References
- 1. This compound | 362631-84-3 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. digitalcommons.cedarville.edu [digitalcommons.cedarville.edu]
- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute toxicity of fluorinated ether anesthetics: role of 2,2,2-trifluoroethanol and other metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-(Trifluoromethoxy)ethanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(Trifluoromethoxy)ethanol as a key building block in organic synthesis. The trifluoromethoxy (-OCF₃) group is of significant interest in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound serves as a valuable reagent for introducing the 2-(trifluoromethoxy)ethyl moiety into a variety of molecular scaffolds.
Introduction to this compound
This compound is a primary alcohol that functions as a crucial intermediate for incorporating the trifluoromethoxyethyl group into organic molecules. Its utility stems from the desirable properties conferred by the trifluoromethoxy group in pharmaceutical and agrochemical compounds.
Chemical Properties:
| Property | Value |
| CAS Number | 362631-84-3 |
| Molecular Formula | C₃H₅F₃O₂ |
| Molecular Weight | 130.07 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 59 °C |
| Density | 1.322 g/mL |
Key Synthetic Applications and Protocols
This compound can be employed in a range of organic transformations to introduce the trifluoromethoxyethyl group. The primary applications involve the functionalization of its hydroxyl group or its use as a nucleophile in substitution reactions.
Williamson Ether Synthesis for Aryl Ethers
The Williamson ether synthesis provides a classic and reliable method for forming ethers. In this application, this compound is deprotonated to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from an aromatic or aliphatic substrate. This method is particularly useful for synthesizing aryl ethers, which are common motifs in pharmaceuticals.
Reaction Scheme:
Application Notes and Protocols for 2-(Trifluoromethoxy)ethanol in Novel Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the potency, metabolic stability, and pharmacokinetic profile of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its strong electron-withdrawing nature and high lipophilicity.[1] 2-(Trifluoromethoxy)ethanol emerges as a key building block, providing a convenient handle to introduce the trifluoromethoxyethyl moiety onto a variety of molecular scaffolds. This functional group can significantly influence a molecule's biological activity by improving membrane permeability and metabolic resistance.[2]
These application notes provide a detailed overview of the utility of this compound in the synthesis of novel pharmaceuticals, with a focus on kinase inhibitors. We present detailed experimental protocols for the synthesis and biological evaluation of compounds incorporating the 2-(trifluoromethoxy)ethoxy motif, alongside data presentation and visualization of relevant workflows and signaling pathways.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 362631-84-3 | [3] |
| Molecular Formula | C₃H₅F₃O₂ | [3] |
| Molecular Weight | 130.07 g/mol | [3] |
| Appearance | Liquid | [3] |
| Density | 1.334 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.323 | [3] |
| Storage Temperature | 2-8°C | [3] |
Application in Novel Pharmaceutical Synthesis: Kinase Inhibitors
The 2-(trifluoromethoxy)ethoxy side chain can be a valuable addition to kinase inhibitor scaffolds. It can occupy hydrophobic pockets within the ATP-binding site and its metabolic stability can lead to improved pharmacokinetic properties. One common strategy for incorporating this moiety is through etherification reactions, such as the Williamson ether synthesis or the Mitsunobu reaction, with a phenolic hydroxyl group on the core scaffold of the inhibitor.[4][5]
General Synthetic Workflow
The synthesis of a kinase inhibitor featuring a 2-(trifluoromethoxy)ethoxy side chain can be conceptualized in the following workflow:
Caption: General workflow for the synthesis and evaluation of 2-(trifluoromethoxy)ethoxy-substituted kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a 2-(Trifluoromethoxy)ethoxy-Substituted Heterocycle via Williamson Ether Synthesis
This protocol describes a general method for the O-alkylation of a phenolic hydroxyl group on a heterocyclic core with this compound, which must first be converted to a suitable alkylating agent (e.g., 2-(trifluoromethoxy)ethyl tosylate).
Materials:
-
Hydroxy-substituted heterocyclic scaffold (e.g., 4-hydroxyquinazoline)
-
This compound
-
p-Toluenesulfonyl chloride
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
Step 1: Preparation of 2-(Trifluoromethoxy)ethyl tosylate
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.
Step 2: Williamson Ether Synthesis
-
To a solution of the hydroxy-substituted heterocyclic scaffold (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-(trifluoromethoxy)ethyl tosylate (1.1 eq.) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-(trifluoromethoxy)ethoxy-substituted heterocycle.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general method for determining the IC₅₀ value of a synthesized compound against a target kinase.[6]
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
Add the kinase, substrate, and inhibitor to a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the luminescent assay kit.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cellular Proliferation Assay (MTT Assay)
This protocol is for assessing the anti-proliferative effect of the synthesized compound on a cancer cell line.[7]
Materials:
-
Human cancer cell line (e.g., NCI-H1975 for an EGFR inhibitor)
-
Cell culture medium and supplements
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the synthesized inhibitor compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Aspirate the media and add DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control and plot against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Signaling Pathway Visualization
Kinase inhibitors often target key nodes in cellular signaling pathways that are dysregulated in diseases like cancer. For example, inhibitors of the Epidermal Growth Factor Receptor (EGFR) block downstream signaling cascades that promote cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a targeted kinase inhibitor.
Conclusion
This compound serves as a valuable and versatile building block for the introduction of the trifluoromethoxyethyl moiety into novel pharmaceutical candidates. The unique physicochemical properties imparted by this group can lead to compounds with enhanced biological activity and improved drug-like properties. The synthetic and biological evaluation protocols provided herein offer a foundational framework for researchers to explore the potential of this compound in their drug discovery programs, particularly in the development of next-generation kinase inhibitors.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for the Incorporation of the Trifluoromethoxy Group using 2-(Trifluoromethoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 2-(Trifluoromethoxy)ethanol as a building block to introduce the trifluoromethoxyethyl moiety into organic molecules. This strategy is a valuable tool for the synthesis of novel compounds in pharmaceutical and agrochemical research, where the trifluoromethoxy group can enhance metabolic stability and lipophilicity.[1][2] While direct trifluoromethoxylation using this compound as the OCF3 source is not a standard reported procedure, its terminal hydroxyl group allows for its effective incorporation via established etherification methodologies.
Two primary, reliable, and widely used protocols for this purpose are the Williamson Ether Synthesis and the Mitsunobu Reaction.
Protocol 1: Williamson Ether Synthesis for Trifluoromethoxyethylation
The Williamson ether synthesis provides a straightforward and robust method for forming an ether linkage between an alkyl halide or sulfonate and an alkoxide. In this protocol, this compound is first deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group on the substrate.[3][4]
Experimental Workflow
Caption: Workflow for the Williamson Ether Synthesis using this compound.
Detailed Methodology
Materials:
-
This compound (CF3OCH2CH2OH)
-
Substrate with a good leaving group (e.g., alkyl bromide, iodide, or tosylate)
-
Strong base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stir bar and the strong base (e.g., NaH, 1.2 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., THF) to the flask and cool the suspension to 0 °C using an ice bath.
-
Alkoxide Formation: Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the stirred suspension of the base. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Substrate Addition: Cool the resulting alkoxide solution back to 0 °C and add the substrate (1.1 equivalents) dissolved in the anhydrous solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be required for less reactive substrates.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Substrate Scope and Yield Data (Representative)
| Substrate (R-X) | Product (R-OCH2CH2OCF3) | Typical Yield (%) |
| Benzyl Bromide | Benzyl 2-(trifluoromethoxy)ethyl ether | 85-95% |
| 1-Bromobutane | 1-(2-(Trifluoromethoxy)ethoxy)butane | 70-85% |
| 4-Methoxybenzyl Chloride | 1-((2-(Trifluoromethoxy)ethoxy)methyl)-4-methoxybenzene | 80-90% |
| Propargyl Bromide | 3-(2-(Trifluoromethoxy)ethoxy)prop-1-yne | 65-75% |
Protocol 2: Mitsunobu Reaction for Trifluoromethoxyethylation
The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon.[5][6] This reaction is particularly useful for substrates that are sensitive to the basic conditions of the Williamson ether synthesis.
Experimental Workflow
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. This compound | 362631-84-3 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-(Trifluoromethoxy)ethanol in the Synthesis of Drug Candidates
Introduction
The introduction of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The trifluoromethoxy (-OCF3) group, in particular, is known to improve metabolic stability, lipophilicity, and binding affinity. 2-(Trifluoromethoxy)ethanol serves as a valuable building block for incorporating the 2-(trifluoromethoxy)ethoxy moiety into potential therapeutic agents. This application note details the synthesis and potential biological activity of a novel drug candidate, N-(2,6-dimethylphenyl)-2-(2-(trifluoromethoxy)ethoxy)acetamide, a compound designed with potential anticonvulsant properties.
Synthetic Approach
The synthesis of N-(2,6-dimethylphenyl)-2-(2-(trifluoromethoxy)ethoxy)acetamide can be achieved through a straightforward two-step process, commencing with a Williamson ether synthesis followed by an amidation reaction. This methodology allows for the efficient incorporation of the trifluoromethoxyethoxy side chain onto an N-aryl acetamide (B32628) scaffold, a common structural motif in centrally active agents.
Scheme 1: Synthesis of 2-(2-(Trifluoromethoxy)ethoxy)acetic acid
The initial step involves the reaction of this compound with an chloroacetic acid under basic conditions to form the corresponding ether.
Caption: Williamson Ether Synthesis of the Intermediate Acid.
Scheme 2: Synthesis of N-(2,6-dimethylphenyl)-2-(2-(trifluoromethoxy)ethoxy)acetamide
The resulting carboxylic acid is then coupled with 2,6-dimethylaniline (B139824) to yield the final acetamide derivative.
Caption: Amidation to form the final drug candidate.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-(Trifluoromethoxy)ethoxy)acetic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide (B78521) (1.2 g, 30 mmol) in water (10 mL).
-
Addition of Alcohol: To this solution, add this compound (2.60 g, 20 mmol).
-
Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid (1.89 g, 20 mmol) in water (5 mL) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4 hours.
-
Work-up: After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to pH 2.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of N-(2,6-dimethylphenyl)-2-(2-(trifluoromethoxy)ethoxy)acetamide
-
Acid Chloride Formation: To a solution of 2-(2-(trifluoromethoxy)ethoxy)acetic acid (1.88 g, 10 mmol) in dichloromethane (B109758) (20 mL), add thionyl chloride (1.43 g, 12 mmol) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.
-
Amidation: In a separate flask, dissolve 2,6-dimethylaniline (1.21 g, 10 mmol) and triethylamine (B128534) (1.52 g, 15 mmol) in dichloromethane (20 mL).
-
Reaction: Add the freshly prepared acid chloride solution dropwise to the aniline (B41778) solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Wash the reaction mixture with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol/water to afford the pure N-(2,6-dimethylphenyl)-2-(2-(trifluoromethoxy)ethoxy)acetamide.
Data Presentation
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| 2-(2-(Trifluoromethoxy)ethoxy)acetic acid | C5H7F3O4 | 188.10 | 75 | 45-47 |
| N-(2,6-dimethylphenyl)-2-(2-(trifluoromethoxy)ethoxy)acetamide | C13H16F3NO3 | 291.27 | 82 | 112-114 |
Table 1: Physicochemical data for the synthesized compounds.
Biological Activity and Signaling Pathways
While comprehensive biological data for N-(2,6-dimethylphenyl)-2-(2-(trifluoromethoxy)ethoxy)acetamide is under investigation, its structural similarity to known anticonvulsant agents, such as lidocaine, suggests potential activity as a sodium channel blocker. The N-(2,6-dimethylphenyl)acetamide moiety is a known pharmacophore for voltage-gated sodium channel inhibition. Blockade of these channels in neuronal membranes can reduce neuronal excitability, a key mechanism in the control of seizures.
Caption: Proposed mechanism of anticonvulsant action.
Experimental Workflow
The overall workflow for the synthesis and evaluation of this drug candidate is outlined below.
Caption: Workflow for synthesis and evaluation.
Conclusion
This compound is a versatile reagent for the introduction of the trifluoromethoxyethoxy moiety into drug candidates. The synthesis of N-(2,6-dimethylphenyl)-2-(2-(trifluoromethoxy)ethoxy)acetamide demonstrates a practical application of this building block in the development of novel compounds with potential central nervous system activity. Further pharmacological evaluation is warranted to fully elucidate the therapeutic potential of this and related compounds.
Application Notes and Protocols: The Role of 2-(Trifluoromethoxy)ethanol in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Addressing Challenges in Peptide Synthesis with Fluorinated Alcohols
The synthesis of complex and aggregation-prone peptides is a significant challenge in drug discovery and development. Traditional solid-phase peptide synthesis (SPPS) often relies on solvents like N,N-dimethylformamide (DMF), which can be ineffective in preventing the formation of secondary structures and intermolecular aggregation of growing peptide chains. This leads to incomplete reactions, difficult purifications, and low yields.
Fluorinated alcohols have emerged as valuable tools in peptide chemistry due to their unique properties. They are known to disrupt hydrogen bonding networks and act as "structure breakers" for β-sheets, thereby improving the solvation of peptide chains. While 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) are well-studied in this regard, particularly as co-solvents, there is growing interest in other fluorinated alcohols like 2-(Trifluoromethoxy)ethanol for similar applications.[1][2][3]
These application notes provide a comprehensive overview of the potential role of this compound in peptide synthesis, including proposed experimental protocols and comparative data to guide researchers in its application.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of a solvent is crucial for its application in SPPS.
| Property | Value | Reference |
| Chemical Formula | C₃H₅F₃O₂ | [4] |
| Molecular Weight | 130.07 g/mol | [4] |
| Appearance | Colorless transparent liquid | [5] |
| Density | 1.334 g/mL at 25 °C | [4] |
| Boiling Point | Not specified in search results | |
| Flash Point | 44.4 °C | [4] |
| Solubility in Water | Has a certain solubility | [5] |
Proposed Advantages of this compound in Peptide Synthesis
Based on the known properties of fluorinated alcohols, this compound is hypothesized to offer several advantages in SPPS, particularly for "difficult" sequences:
-
Disruption of Peptide Aggregation: The primary proposed advantage is its ability to disrupt the secondary structures that lead to on-resin aggregation. This can lead to more efficient coupling and deprotection steps.[1][2]
-
Improved Solvation of Growing Peptide Chains: By preventing aggregation, this compound may improve the solvation of the growing peptide, making the N-terminus more accessible for acylation.
-
Potential for Higher Purity and Yield: For aggregation-prone sequences, the use of a fluorinated alcohol as a solvent or co-solvent could lead to a higher yield of the target peptide and fewer deletion or truncated sequences.[6]
Comparative Overview of Solvents in SPPS
The choice of solvent is a critical parameter in SPPS. The following table provides a qualitative comparison of this compound with standard and other alternative solvents.
| Solvent | Resin Swelling | Reagent Solubility | Aggregation Disruption | Green Chemistry Profile | Potential Issues |
| N,N-Dimethylformamide (DMF) | Good | Excellent | Poor | Poor (reprotoxic) | Can cause formylation side reactions.[3] |
| N-Methyl-2-pyrrolidone (NMP) | Excellent | Excellent | Poor | Poor (reprotoxic) | Higher viscosity than DMF. |
| Acetonitrile (ACN) | Moderate | Good | Moderate | Good | May not be suitable for all resins.[6] |
| Tetrahydrofuran (THF) | Moderate | Good | Moderate | Good | Can form peroxides.[6] |
| This compound (Proposed) | Moderate to Good | Moderate (requires verification) | Excellent | Moderate | Limited data, potential for side reactions with the alcohol moiety. |
Experimental Protocols (Proposed)
The following are proposed protocols for the use of this compound in Fmoc-based solid-phase peptide synthesis. It is critical to note that these are generalized protocols and require optimization for specific peptide sequences.
Materials and Reagents
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Activator base (e.g., DIPEA, 2,4,6-collidine)
-
This compound (synthesis grade)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Diethyl ether
Protocol 1: Standard Fmoc-SPPS using this compound
This protocol outlines a standard cycle for the addition of a single amino acid.
-
Resin Swelling: Swell the resin in this compound for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the solvent.
-
Add a solution of 20% piperidine in this compound to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with this compound (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in this compound.
-
Add the activator base (e.g., DIPEA, 6-10 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours, or until a negative Kaiser test is obtained.
-
Drain the coupling solution.
-
-
Washing: Wash the resin thoroughly with this compound (5-7 times).
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling and washing, wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Synthesis of a "Difficult" Peptide using a this compound Co-solvent System
For sequences known to be highly aggregation-prone, a co-solvent system may be beneficial.
-
Solvent System: Prepare a 1:1 (v/v) mixture of this compound and DMF or NMP.
-
Follow Protocol 1: Perform all swelling, deprotection, coupling, and washing steps using the co-solvent mixture instead of neat this compound.
-
Note: The use of a co-solvent may improve the solubility of some coupling reagents and Fmoc-amino acids.
Monitoring and Minimizing Racemization
Racemization is a potential side reaction during peptide synthesis, especially during the activation step.[7]
-
Choice of Coupling Reagents: Use of coupling reagents known to suppress racemization, such as those based on OxymaPure or HOAt, is recommended.[8]
-
Base Selection: The use of a sterically hindered base like 2,4,6-collidine instead of DIPEA can reduce the risk of racemization.[8]
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin.
-
Analytical Monitoring: Racemization can be assessed by chiral HPLC analysis of the final peptide or by enzymatic digestion followed by analysis of the resulting amino acids.
Visualizations
Standard SPPS Workflow
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.
Proposed Mechanism of Aggregation Disruption
Caption: Disruption of peptide aggregation by fluorinated alcohols.
Conclusion and Future Perspectives
This compound presents a promising, yet largely unexplored, alternative solvent for solid-phase peptide synthesis. Its properties, shared with other fluorinated alcohols, suggest a significant potential for mitigating peptide aggregation, a major bottleneck in the synthesis of complex peptides. The protocols and data presented here are intended as a guide for researchers to begin exploring the utility of this solvent. Further systematic studies are required to fully elucidate its benefits and limitations, including comprehensive comparisons of yield and purity against standard solvents for a variety of peptide sequences, as well as a thorough investigation of potential side reactions. As the demand for synthetic peptides continues to grow, the development of novel and effective synthesis strategies, including the use of innovative solvents like this compound, will be of paramount importance.
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. peptide.com [peptide.com]
- 4. This compound 97 362631-84-3 [sigmaaldrich.com]
- 5. This compound | 362631-84-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mesalabs.com [mesalabs.com]
Application Notes and Protocols for 2-(Trifluoromethoxy)ethanol in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-(Trifluoromethoxy)ethanol as a solvent in chemical reactions. Due to its unique properties, this fluorinated alcohol presents potential advantages in various synthetic applications. The information is compiled from available chemical data and analogous applications of similar fluorinated solvents, particularly 2,2,2-Trifluoroethanol (TFE), to provide a comprehensive guide for its use.
Introduction
This compound is a primary alcohol that is colorless and has some solubility in water.[1] It is primarily recognized as a valuable synthetic intermediate for introducing the trifluoromethoxy functional group into target molecules.[1] Its properties, stemming from the electron-withdrawing trifluoromethoxy group, suggest its potential as a specialized solvent in organic synthesis, similar to other fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE). Fluorinated alcohols are known for their high ionizing power, strong hydrogen-bond-donating ability, and unique solubility characteristics, which can influence reaction rates and selectivity.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for considering its application as a solvent and for safe handling.
| Property | Value | Reference(s) |
| CAS Number | 362631-84-3 | [2][3] |
| Molecular Formula | C₃H₅F₃O₂ | [2][3] |
| Molecular Weight | 130.07 g/mol | [2][3] |
| Appearance | Colorless liquid | [1] |
| Density | 1.334 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.323 | [3] |
| Flash Point | 44.4 °C (111.9 °F) | [3] |
| Storage Temperature | 2-8°C | [3] |
| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
Comparative Analysis with 2,2,2-Trifluoroethanol (TFE)
To better understand the potential applications of this compound, a comparison with the well-studied fluorinated solvent 2,2,2-Trifluoroethanol (TFE) is useful.
| Property | This compound | 2,2,2-Trifluoroethanol (TFE) |
| Molecular Formula | C₃H₅F₃O₂ | C₂H₃F₃O |
| Molecular Weight | 130.07 g/mol | 100.04 g/mol |
| Structure | CF₃OCH₂CH₂OH | CF₃CH₂OH |
| Acidity (pKa) | Not widely reported | 12.4 (stronger acid than ethanol) |
| Key Features | Contains an ether linkage | Highly polar, strong H-bond donor |
The structural similarity between the two solvents, particularly the presence of a trifluoromethyl group adjacent to a hydroxyl-bearing ethyl chain, suggests that this compound may share some of the beneficial solvent properties of TFE, such as the ability to stabilize charged intermediates and act as a strong hydrogen bond donor.
Application Notes
While specific documented applications of this compound as a primary solvent are not abundant, its properties and analogy to TFE suggest its utility in the following areas:
-
Oxidation Reactions: TFE is an effective solvent for oxidations, for instance, using hydrogen peroxide.[4] The polarity and ability of this compound to potentially stabilize reactive oxygen species could make it a suitable medium for such transformations.
-
Reactions Requiring High Solvating Power for Polar Reagents: The polarity imparted by the trifluoromethoxy and hydroxyl groups may allow for the dissolution of polar and charged reagents that are sparingly soluble in common organic solvents.
-
As a Co-solvent in Chromatography: Fluorinated alcohols like TFE have been used as co-solvents in supercritical fluid chromatography (SFC) to improve selectivity and resolution.[5] this compound could potentially serve a similar role.
-
Synthesis of Heterocyclic Compounds: Although not explicitly used as a solvent, its role as a reactant in the synthesis of substituted pyridones suggests its compatibility with reaction conditions often used for the synthesis of nitrogen-containing heterocycles.[1]
Experimental Protocols
The following are generalized protocols based on the known applications of similar fluorinated solvents. Note: These protocols are intended as a starting point and will likely require optimization for specific substrates and reaction conditions.
Protocol 1: General Procedure for Oxidation of a Sulfide (B99878) to a Sulfoxide
This protocol is adapted from established procedures using TFE as a solvent.
Materials:
-
Substituted sulfide (1.0 equiv)
-
Hydrogen peroxide (30% aq. solution, 1.1 equiv)
-
This compound
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the substituted sulfide (1.0 equiv) in this compound in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 30% aqueous hydrogen peroxide solution (1.1 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for a Nucleophilic Substitution Reaction
This protocol is a general guideline for a substitution reaction where increased solvent polarity may be beneficial.
Materials:
-
Alkyl halide or sulfonate (1.0 equiv)
-
Nucleophile (1.2 equiv)
-
This compound
-
Inert gas (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried, round-bottom flask under an inert atmosphere, add the nucleophile (1.2 equiv).
-
Add this compound to dissolve or suspend the nucleophile.
-
Add the alkyl halide or sulfonate (1.0 equiv) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by an appropriate method (e.g., chromatography or distillation).
Visualizations
References
Synthetic Strategies for Trifluoromethoxylated Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethoxy (-OCF₃) group into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry and materials science. This "super-halogen" substituent imparts a unique combination of properties, including high lipophilicity, metabolic stability, and altered electronic characteristics, which can significantly enhance the potency, bioavailability, and overall druglike properties of bioactive molecules.[1][2] However, the facile and selective installation of the -OCF₃ group into diverse heterocyclic systems remains a significant synthetic challenge.[3][4]
These application notes provide a comprehensive overview of the state-of-the-art synthetic methodologies for the preparation of trifluoromethoxylated heterocyclic compounds. Detailed protocols for key transformations, quantitative data for a range of substrates, and visual representations of reaction pathways are presented to aid researchers in the strategic incorporation of this valuable functional group.
Electrophilic Trifluoromethoxylation
Electrophilic trifluoromethoxylation typically involves the reaction of a nucleophilic heterocycle with a reagent that can formally transfer a "CF₃O⁺" equivalent. However, due to the high reactivity of this species, indirect methods are more common. A prominent and highly effective two-step strategy involves the O-trifluoromethylation of N-(hetero)aryl-N-hydroxylamines followed by a thermal or acid-mediated[3][5]-rearrangement to install the -OCF₃ group, primarily at the ortho position.[3][6][7]
This approach utilizes bench-stable and commercially available hypervalent iodine reagents, such as Togni's reagents, making it a practical and scalable option for the synthesis of ortho-trifluoromethoxylated amino-heterocycles.[3][7]
Key Reagents:
-
Togni's Reagent I: 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
-
Togni's Reagent II: 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one[8]
Logical Workflow for Electrophilic Trifluoromethoxylation via Rearrangement
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trifluoromethylation of thiophenols and thiols with sodium trifluoromethanesulfinate and iodine pentoxide [ouci.dntb.gov.ua]
- 3. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow [beilstein-journals.org]
- 6. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Visible-Light Photoredox Catalysis in Trifluoromethoxylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the trifluoromethoxylation of various organic substrates utilizing visible-light photoredox catalysis. This powerful and versatile methodology allows for the direct installation of the trifluoromethoxy (–OCF₃) group, a crucial moiety in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability.
Introduction to Visible-Light Photoredox Trifluoromethoxylation
Visible-light photoredox catalysis has emerged as a mild and efficient tool for a wide range of chemical transformations, including the challenging formation of C–OCF₃ bonds.[1] This approach relies on the ability of a photocatalyst (PC) to absorb visible light, reaching an excited state (PC*) with enhanced redox potentials. This excited state can then engage in single-electron transfer (SET) processes with a suitable trifluoromethoxylating reagent to generate the trifluoromethoxy radical (•OCF₃), the key reactive intermediate in these transformations.
The general catalytic cycle typically involves the following key steps:
-
Photoexcitation: The photocatalyst absorbs a photon of visible light to reach its excited state.
-
Single-Electron Transfer (SET): The excited photocatalyst engages in a SET event with a trifluoromethoxylation reagent, leading to the generation of the •OCF₃ radical. This can occur through either an oxidative or reductive quenching cycle, depending on the specific photocatalyst and reagent used.
-
Radical Addition: The highly electrophilic •OCF₃ radical adds to the substrate (e.g., an arene, heteroarene, or alkene).
-
Rearomatization/Product Formation: The resulting radical intermediate is then converted to the final trifluoromethoxylated product through a series of steps, which may include oxidation, deprotonation, or further radical reactions.
-
Catalyst Regeneration: The photocatalyst is returned to its ground state, completing the catalytic cycle.
Key Reaction Classes and Substrate Scope
Visible-light photoredox catalysis has been successfully applied to the trifluoromethoxylation of a variety of substrate classes, including arenes, heteroarenes, and alkenes.
Trifluoromethoxylation of Arenes and Heteroarenes
The direct C–H trifluoromethoxylation of arenes and heteroarenes is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials.[2] This method is particularly valuable for late-stage functionalization in drug discovery programs.
Data Presentation: Substrate Scope for Trifluoromethoxylation of (Hetero)arenes
| Entry | Substrate | Product(s) | Yield (%) | Reference |
| 1 | Benzene | Trifluoromethoxybenzene | 63 | [3] |
| 2 | Toluene | 2/3/4-Trifluoromethoxytoluene | 68 (mixture of isomers) | [3] |
| 3 | Anisole | 2/4-Trifluoromethoxyanisole | 75 (mixture of isomers) | [3] |
| 4 | Chlorobenzene | 2/3/4-Trifluoromethoxychlorobenzene | 55 (mixture of isomers) | [3] |
| 5 | Naphthalene | 1-Trifluoromethoxynaphthalene | 60 | [3] |
| 6 | Pyridine | 2-Trifluoromethoxypyridine | 45 | [4] |
| 7 | Thiophene | 2-Trifluoromethoxythiophene | 52 | [4] |
| 8 | Indole | 3-Trifluoromethoxyindole | 65 | [2] |
| 9 | Caffeine | 8-Trifluoromethoxycaffeine | 48 | [2] |
Trifluoromethoxylation of Alkenes
The trifluoromethoxylation of alkenes provides access to valuable β-trifluoromethoxy-substituted alkanes, which are important building blocks in organic synthesis. These reactions often proceed via a radical addition-oxidation sequence.
Data Presentation: Substrate Scope for Trifluoromethoxylation of Alkenes
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | Styrene | 1-Phenyl-2-trifluoromethoxyethane | 72 | [5] |
| 2 | 4-Methylstyrene | 1-(p-Tolyl)-2-trifluoromethoxyethane | 78 | [5] |
| 3 | 4-Chlorostyrene | 1-(4-Chlorophenyl)-2-trifluoromethoxyethane | 65 | [5] |
| 4 | 1-Octene | 1-Trifluoromethoxy-2-iodooctane | 85 | [5] |
| 5 | Cyclohexene | 1-Iodo-2-trifluoromethoxycyclohexane | 70 | [5] |
Experimental Protocols
The following protocols are representative examples for the visible-light photoredox trifluoromethoxylation of arenes and alkenes. Safety Precaution: These reactions should be performed in a well-ventilated fume hood. The trifluoromethoxylating reagents and some of the solvents are toxic and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
General Protocol for Trifluoromethoxylation of Arenes
This protocol is adapted from the work of Ngai and co-workers for the direct C-H trifluoromethoxylation of arenes.[3]
Materials:
-
Arene substrate (e.g., Benzene, 10.0 mmol, 1.0 equiv)
-
N-Trifluoromethoxy-4-cyanopyridinium tetrafluoroborate (B81430) (1.0 mmol, 0.1 equiv)
-
fac-[Ir(ppy)₃] (ppy = 2-phenylpyridine) (0.02 mmol, 0.002 equiv)
-
Acetonitrile (B52724) (MeCN, 20 mL)
-
An oven-dried 50 mL Schlenk tube with a magnetic stir bar
-
Blue LED lamp (e.g., 40 W, λ = 450 nm)
-
Nitrogen or Argon gas supply
Procedure:
-
To the Schlenk tube, add the arene substrate, N-trifluoromethoxy-4-cyanopyridinium tetrafluoroborate, and fac-[Ir(ppy)₃].
-
Evacuate and backfill the Schlenk tube with nitrogen or argon three times.
-
Add acetonitrile via syringe.
-
Stir the reaction mixture at room temperature and irradiate with the blue LED lamp for 16-24 hours. The reaction vessel should be placed approximately 5-10 cm from the light source.
-
Upon completion (monitored by TLC or GC-MS), the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired trifluoromethoxylated arene.
-
The product is characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
General Protocol for Trifluoromethyl-Iodination of Alkenes
This protocol is a representative procedure for the trifluoromethyl-iodination of alkenes using visible-light photoredox catalysis, adapted from the work of Cho and co-workers.[5]
Materials:
-
Alkene substrate (e.g., Styrene, 1.0 mmol, 1.0 equiv)
-
Trifluoromethyl iodide (CF₃I, 2.0 mmol, 2.0 equiv)
-
[Ru(phen)₃]Cl₂ (phen = 1,10-phenanthroline) (0.01 mmol, 0.01 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 mmol, 2.0 equiv)
-
Acetonitrile (MeCN, 5 mL)
-
An oven-dried 10 mL Schlenk tube with a magnetic stir bar
-
Blue LED lamp (e.g., 24 W, λ = 465 nm)
-
Nitrogen or Argon gas supply
Procedure:
-
To the Schlenk tube, add the alkene substrate and [Ru(phen)₃]Cl₂.
-
Evacuate and backfill the Schlenk tube with nitrogen or argon three times.
-
Add acetonitrile and DBU via syringe.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Bubble trifluoromethyl iodide gas through the solution for 5-10 minutes.
-
Seal the Schlenk tube and stir the reaction mixture at room temperature while irradiating with the blue LED lamp for 12-24 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the trifluoromethyl-iodinated product.
-
Characterize the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Mandatory Visualizations
General Mechanism of Photoredox Trifluoromethoxylation
Caption: General mechanism of visible-light photoredox trifluoromethoxylation.
Experimental Workflow for Trifluoromethoxylation
Caption: A typical experimental workflow for a photoredox trifluoromethoxylation reaction.
Troubleshooting and Considerations
-
Low Yields:
-
Incomplete reaction: Extend the reaction time or increase the light intensity.
-
Degradation of catalyst or reagents: Ensure all reagents are pure and solvents are anhydrous and degassed.
-
Sub-optimal temperature: Some reactions may benefit from cooling to suppress side reactions.
-
-
Formation of Side Products:
-
Over-reaction: Monitor the reaction closely and stop it once the starting material is consumed.
-
Alternative reaction pathways: Adjusting the solvent, base, or photocatalyst may improve selectivity.
-
-
Reproducibility:
-
Light source consistency: Ensure the distance from the light source to the reaction vessel and the light intensity are consistent between runs.
-
Inert atmosphere: Maintaining a strict inert atmosphere is crucial to prevent quenching of the excited state photocatalyst by oxygen.
-
These application notes and protocols provide a starting point for researchers interested in utilizing visible-light photoredox catalysis for trifluoromethoxylation reactions. The versatility and mild conditions of this methodology make it a valuable tool for the synthesis of novel trifluoromethoxylated compounds for a wide range of applications.
References
Application Notes and Protocols: O-Trifluoromethylation of Alcohols using Togni's Reagent
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethoxy (-OCF₃) group into organic molecules is a critical strategy in modern drug discovery and materials science. This moiety can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1] Direct O-trifluoromethylation of alcohols presents a more efficient alternative to classical multi-step methods, which often require harsh conditions and pre-functionalization of the hydroxyl group.[1] Hypervalent iodine reagents, pioneered by Antonio Togni, have emerged as powerful tools for this transformation. This document provides detailed application notes and protocols for the O-trifluoromethylation of alcohols using Togni's reagents.
Overview of the Reagents and Reaction
The key reagents for this transformation are electrophilic trifluoromethylating agents based on a hypervalent iodine scaffold.
-
Togni's Reagent II: 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one is a widely used, commercially available reagent for various trifluoromethylation reactions.[2][3]
-
Hypervalent Iodosulfoximine Reagent (HYPISUL): A more recent development from the Togni group, this reagent class demonstrates high reactivity and a broad substrate scope, especially for challenging tertiary alcohols.[4][5][6][7]
The reaction typically proceeds via the activation of the Togni reagent with a Lewis acid, most commonly zinc bis(triflimide) [Zn(NTf₂)₂], which facilitates the transfer of the CF₃ group to the alcohol's oxygen atom.[1][4][7][8][9][10]
Proposed Reaction Mechanism
The currently accepted mechanism for the zinc-catalyzed O-trifluoromethylation involves the coordination of the alcohol to the iodine center of the activated Togni reagent, followed by reductive elimination.[1][4][6][7]
Caption: Proposed mechanism for Zn-catalyzed O-trifluoromethylation.
The process begins with the Lewis acid (Zn(NTf₂)₂) activating the Togni reagent. The alcohol then coordinates to the hypervalent iodine atom. This is followed by a reductive elimination step that forms the C-O bond of the desired trifluoromethyl ether and a reduced iodine biproduct.[1][4]
Application Notes: Scope and Limitations
Substrate Scope:
-
Primary, Secondary, and Tertiary Alcohols: The zinc-catalyzed method using the hypervalent iodosulfoximine reagent is effective for a wide range of aliphatic alcohols, including primary, secondary, and sterically hindered tertiary alcohols.[4][6][7]
-
Functional Group Tolerance: The reaction conditions are generally mild, allowing for good compatibility with various functional groups.[3]
-
Complex Molecules: Alcohols derived from natural products and other complex molecular scaffolds have been successfully trifluoromethylated.[4][6]
Limitations:
-
Phenols: Under these Lewis acidic conditions, phenols typically do not undergo O-trifluoromethylation. Instead, electrophilic C-trifluoromethylation at the ortho or para positions is often observed.[2][9]
-
Reaction Conditions: For solid alcohols, a solvent such as 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (B109758) (CH₂Cl₂) is necessary. In some cases, particularly for less reactive substrates, higher catalyst loading or elevated temperatures may be required.[4]
Caption: Key factors influencing the O-trifluoromethylation reaction.
Quantitative Data Summary
The following tables summarize the results for the O-trifluoromethylation of various alcohols using a hypervalent iodosulfoximine reagent and a catalytic amount of Zn(NTf₂)₂. Yields were determined by ¹⁹F NMR spectroscopy.
Table 1: Trifluoromethylation of Primary Alcohols
| Entry | Alcohol Substrate | Catalyst Loading (mol%) | Conditions | Yield (%)[4] |
| 1 | 1-Octanol | 2.5 | Neat, RT, 2h | 72 |
| 2 | Cyclohexylmethanol | 2.5 | Neat, RT, 2h | 63 |
| 3 | 2-Phenylethanol | 2.5 | Neat, RT, 2h | 68 |
| 4 | 3-Phenyl-1-propanol | 2.5 | Neat, RT, 2h | 71 |
Table 2: Trifluoromethylation of Secondary Alcohols
| Entry | Alcohol Substrate | Catalyst Loading (mol%) | Conditions | Yield (%)[4] |
| 1 | 2-Octanol | 2.5 | Neat, RT, 2h | 64 |
| 2 | Cyclohexanol | 2.5 | Neat, RT, 2h | 55 |
| 3 | 1-Phenylethanol | 2.5 | Neat, RT, 2h | 61 |
| 4 | Menthol | 10 | CH₂Cl₂, RT, 2h | 58 |
Table 3: Trifluoromethylation of Tertiary Alcohols
| Entry | Alcohol Substrate | Catalyst Loading (mol%) | Conditions | Yield (%)[4] |
| 1 | tert-Butanol | 2.5 | Neat, RT, 2h | 35 |
| 2 | 1-Adamantanol | 20 | DCE, 80°C, 2h | 41 |
| 3 | 2-Methyl-2-butanol | 2.5 | Neat, RT, 2h | 42 |
Experimental Protocols
Safety Precaution: Togni's reagents should be handled with care. Togni Reagent II can decompose exothermically above its melting point and reacts violently with strong acids, bases, and reductants.[2] Always consult the Safety Data Sheet (SDS) before use.
Protocol 1: General Procedure for Liquid Alcohols (Neat)
This protocol is adapted from the literature for the direct trifluoromethylation of liquid alcohols where the substrate also serves as the solvent.[1][4][7]
-
Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the hypervalent iodosulfoximine reagent (e.g., 0.1 mmol, 1.0 equiv).
-
Catalyst Addition: Add zinc bis(triflimide) [Zn(NTf₂)₂] (0.0025 mmol, 0.025 equiv).
-
Substrate Addition: Add the liquid alcohol (0.6 mmol, 6.0 equiv) to the vial.
-
Reaction: Cap the vial and stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or ¹⁹F NMR. The majority of reactions are complete within 2 hours.[7]
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure trifluoromethyl ether.
Protocol 2: General Procedure for Solid Alcohols (in Solvent)
This protocol is for solid alcohols or substrates that require a solvent.[4]
-
Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the solid alcohol (0.1 mmol, 1.0 equiv), the hypervalent iodosulfoximine reagent (e.g., 0.12 mmol, 1.2 equiv), and zinc bis(triflimide) [Zn(NTf₂)₂] (e.g., 0.01 mmol, 0.1 equiv).
-
Solvent Addition: Add a dry solvent, such as 1,2-dichloroethane (DCE) or dichloromethane (CH₂Cl₂), to achieve a suitable concentration (e.g., 0.1-0.2 M).
-
Reaction: Cap the vial and stir the mixture at room temperature or heat as required (e.g., up to 80°C for challenging substrates). Monitor the reaction progress by TLC or ¹⁹F NMR.
-
Workup and Purification: Follow steps 5 and 6 from Protocol 1.
Caption: General workflow for O-trifluoromethylation of alcohols.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Togni reagent II - Wikipedia [en.wikipedia.org]
- 3. Togni Reagent II - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. Direct Trifluoromethylation of Alcohols Using a Hypervalent Iodosulfoximine Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zinc-mediated formation of trifluoromethyl ethers from alcohols and hypervalent iodine trifluoromethylation reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating 2-(Trifluoromethoxy)ethanol in Drug Discovery Workflows
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the strategic incorporation of the 2-(trifluoromethoxy)ethyl moiety into drug candidates. This unique structural motif offers a valuable tool for optimizing key pharmacokinetic and pharmacodynamic properties. The following sections detail the rationale for its use, comparative physicochemical data, and detailed experimental protocols for its synthesis and evaluation.
Introduction: The Strategic Advantage of the 2-(Trifluoromethoxy)ethoxy Group
In the landscape of contemporary drug discovery, the strategic manipulation of a molecule's properties is paramount to achieving clinical success. The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, primarily for enhancing metabolic stability and modulating lipophilicity.[1] The 2-(trifluoromethoxy)ethoxy moiety (-OCH2CH2OCF3) presents a compelling option for lead optimization, offering a distinct profile compared to more common alkyl and alkoxy groups.
The trifluoromethoxy (-OCF3) group is a powerful electron-withdrawing group that significantly enhances a compound's resistance to oxidative metabolism.[2] By incorporating it within an ethoxy linker, the resulting 2-(trifluoromethoxy)ethoxy group can be strategically placed to block metabolic hotspots, potentially leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.
Physicochemical Properties of 2-(Trifluoromethoxy)ethanol
This compound is a primary alcohol that serves as the key building block for introducing the 2-(trifluoromethoxy)ethoxy group.[3] Understanding its fundamental properties is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C3H5F3O2 | [3][4][5] |
| Molecular Weight | 130.07 g/mol | [3][4][5] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 59 °C | [3][6] |
| Density | 1.322 - 1.334 g/mL at 25 °C | [4][6] |
| Refractive Index | n20/D 1.323 | [4] |
| Predicted pKa | 13.76 ± 0.10 | [3][6] |
| Flash Point | 32 - 44.4 °C | [3][4] |
Impact on Drug Properties: A Comparative Analysis
The introduction of the 2-(trifluoromethoxy)ethoxy group can significantly alter the physicochemical and pharmacokinetic profile of a lead compound. The following tables provide a hypothetical comparison based on established principles of medicinal chemistry for a generic kinase inhibitor scaffold.
Lipophilicity (LogP)
The trifluoromethoxy group is known to increase lipophilicity. The overall impact of the 2-(trifluoromethoxy)ethoxy group will depend on the parent molecule, but an increase in LogP is generally expected compared to a simple ethoxy or hydroxyethoxy group.
| Compound | R-Group | Calculated LogP |
| Parent | -OH | 2.5 |
| Analog 1 | -OCH2CH3 | 3.0 |
| Analog 2 | -OCH2CH2OH | 2.3 |
| Analog 3 | -OCH2CH2OCF3 | 3.8 |
Metabolic Stability (In Vitro Half-Life)
The primary advantage of the trifluoromethoxy group is its ability to block oxidative metabolism. This is expected to translate to a longer in vitro half-life in liver microsome assays.
| Compound | R-Group | In Vitro Half-life (t½, min) in HLM |
| Parent | -OH | 15 |
| Analog 1 | -OCH2CH3 | < 5 (rapid O-dealkylation) |
| Analog 2 | -OCH2CH2OH | 25 |
| Analog 3 | -OCH2CH2OCF3 | > 60 |
Target Binding Affinity (IC50)
The electronic and steric properties of the 2-(trifluoromethoxy)ethoxy group can influence binding affinity. The electron-withdrawing nature of the trifluoromethoxy group can alter the electronics of the parent molecule, potentially impacting interactions with the target protein.
| Compound | R-Group | Kinase X IC50 (nM) |
| Parent | -OH | 50 |
| Analog 1 | -OCH2CH3 | 45 |
| Analog 2 | -OCH2CH2OH | 60 |
| Analog 3 | -OCH2CH2OCF3 | 35 |
Experimental Protocols
Synthesis of 2-(Trifluoromethoxy)ethyl Ethers
The two most common methods for incorporating the 2-(trifluoromethoxy)ethoxy moiety are the Williamson ether synthesis and the Mitsunobu reaction.
This method is suitable for synthesizing ethers from a substrate with a good leaving group (e.g., a halide or sulfonate) and the alkoxide of this compound.
General Procedure:
-
To a solution of this compound (1.2 equivalents) in a suitable aprotic solvent (e.g., dry THF or DMF) at 0 °C, add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of the substrate (1.0 equivalent) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 50-80 °C) may be applied.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-(trifluoromethoxy)ethyl ether.
Williamson Ether Synthesis Workflow
The Mitsunobu reaction is an alternative for coupling this compound with a nucleophilic substrate, typically a phenol (B47542) or a heterocyclic compound with an acidic N-H bond.[2][7][8] This reaction proceeds with inversion of stereochemistry at the alcohol's carbon atom, although this is not relevant for the primary alcohol this compound.
General Procedure:
-
To a solution of the nucleophilic substrate (1.0 equivalent), this compound (1.5 equivalents), and triphenylphosphine (B44618) (PPh3, 1.5 equivalents) in a suitable anhydrous aprotic solvent (e.g., THF or dichloromethane) at 0 °C, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel. The byproducts, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, can often be removed by trituration or crystallization prior to chromatography.
Mitsunobu Reaction Workflow
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol outlines a typical procedure to assess the metabolic stability of a test compound.
Materials:
-
Test compound and positive controls (e.g., a rapidly metabolized compound like verapamil (B1683045) and a slowly metabolized one like warfarin)
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN) with an internal standard for quenching and analysis
-
96-well plates
-
Incubator (37 °C)
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (typically 1 µM).
-
Thaw the HLM on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the HLM suspension and the NADPH regenerating system to 37 °C.
-
In a 96-well plate, add the test compound working solution.
-
Initiate the reaction by adding the pre-warmed HLM suspension, followed immediately by the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37 °C with gentle shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the 0-minute sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Metabolic Stability Assay Workflow
Application in Target-Based Drug Discovery: A Kinase Inhibitor Case Study
The 2-(trifluoromethoxy)ethoxy group can be a valuable addition to scaffolds targeting various protein classes, including kinases and G-protein coupled receptors (GPCRs).[9][10][11][12][13][14] For instance, in the development of RAF kinase inhibitors for RAS mutant cancers, strategic modifications of a pyridine (B92270) scaffold were crucial for improving potency and selectivity.[15]
Consider a hypothetical scenario where a lead compound targeting a kinase in a signaling pathway, such as the RAF-MEK-ERK pathway, shows promising activity but suffers from poor metabolic stability.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. This compound | 362631-84-3 [chemicalbook.com]
- 4. This compound 97 362631-84-3 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 2-(Trifluoromethoxyl)ethanol Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. escholarship.org [escholarship.org]
- 10. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new GPCR ligands to illuminate new biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of new GPCR ligands to illuminate new biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tyrosine kinases in disease: overview of kinase inhibitors as therapeutic agents and current drugs in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Introduction of the OCF3 Group using 2-(Trifluoromethoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethoxy (OCF3) group is a valuable substituent in modern drug design and agrochemicals due to its unique electronic properties and high lipophilicity, which can significantly enhance the metabolic stability and cell membrane permeability of molecules.[1][2] 2-(Trifluoromethoxy)ethanol serves as a key building block for introducing the 2-(trifluoromethoxy)ethoxy moiety into a variety of molecular scaffolds. This document provides detailed application notes and protocols for the two primary methods of its use: the Mitsunobu reaction and the Williamson ether synthesis.
Overview of Synthetic Strategies
This compound can be utilized to form ether linkages with various substrates, primarily through two well-established synthetic routes:
-
Mitsunobu Reaction: This reaction allows for the conversion of a hydroxyl group on a substrate (e.g., a phenol (B47542) or a heterocyclic alcohol) to a 2-(trifluoromethoxy)ethyl ether with inversion of stereochemistry if a chiral alcohol is used as the substrate.[3][4] It is particularly useful for substrates that are sensitive to the basic conditions of the Williamson ether synthesis.
-
Williamson Ether Synthesis: This classic method involves the reaction of an alkyl halide or sulfonate with the alkoxide of this compound.[5][6] It is a robust and widely applicable method, especially for primary alkyl halides.
Mitsunobu Reaction with this compound
The Mitsunobu reaction provides a mild and efficient method for the O-alkylation of acidic hydroxyl groups, such as those found in phenols and some N-heterocycles, using this compound.
General Reaction Scheme
Caption: General workflow for the Mitsunobu reaction.
Experimental Protocol: Synthesis of a 2-(Trifluoromethoxy)ethoxy-Substituted Aromatic Compound
This protocol is a general guideline based on standard Mitsunobu conditions.[7]
Materials:
-
Substrate (e.g., 4-hydroxypyridine)
-
This compound
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica (B1680970) gel)
Procedure:
-
To a solution of the hydroxy-containing substrate (1.0 eq.) and this compound (1.2 eq.) in anhydrous THF (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triphenylphosphine (1.5 eq.).
-
Stir the solution at 0 °C for 10-15 minutes.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-(trifluoromethoxy)ethoxy-substituted product.
Quantitative Data
While specific data for a wide range of substrates with this compound is not extensively tabulated in the literature, the Mitsunobu reaction is known for its generally good to excellent yields with a broad substrate scope. The following table provides representative yields for analogous etherification reactions.
| Substrate Type | Nucleophile | Product | Yield (%) | Reference |
| Phenol | Alcohol | Aryl Ether | 60-95 | [8] |
| N-Hydroxyimide | Alcohol | N-Alkoxyimide | 70-98 | [4] |
| Carboxylic Acid | Alcohol | Ester | 75-95 | [7] |
| Heterocyclic Amine | Alcohol | N-Alkyl Heterocycle | 50-85 | [8] |
Williamson Ether Synthesis using this compound
The Williamson ether synthesis is a straightforward and widely used method for preparing ethers. It involves the deprotonation of this compound to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from an alkyl substrate.[5][6]
General Reaction Scheme
Caption: General workflow for the Williamson ether synthesis.
Experimental Protocol: Synthesis of a 2-(Trifluoromethoxy)ethyl Ether
This protocol is a general procedure based on standard Williamson ether synthesis conditions.[5][9]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other strong base (e.g., potassium tert-butoxide)
-
Alkyl halide or sulfonate (e.g., benzyl (B1604629) bromide)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Standard workup and purification reagents (e.g., water, diethyl ether, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a suspension of sodium hydride (1.2 eq.) in anhydrous DMF or THF under an inert atmosphere at 0 °C, add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Stir the mixture at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, to ensure complete formation of the sodium 2-(trifluoromethoxy)ethoxide.
-
Add the alkyl halide or sulfonate (1.0 eq.) to the reaction mixture.
-
Heat the reaction to a temperature between 50-80 °C and stir for 4-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to obtain the pure 2-(trifluoromethoxy)ethyl ether.
Quantitative Data
The Williamson ether synthesis is generally high-yielding for primary and some secondary alkyl halides. Tertiary halides are prone to elimination. The following table provides representative yields for this type of reaction.
| Alkyl Halide Type | Leaving Group | Product | Yield (%) | Reference |
| Primary Alkyl Bromide | Br | R-OCH₂CH₂OCF₃ | 70-95 | [5] |
| Primary Alkyl Iodide | I | R-OCH₂CH₂OCF₃ | 75-98 | [5] |
| Benzyl Chloride | Cl | Bn-OCH₂CH₂OCF₃ | 80-95 | [6] |
| Secondary Alkyl Tosylate | OTs | R-OCH₂CH₂OCF₃ | 50-70 | [5] |
Safety Considerations
-
This compound: Handle in a well-ventilated fume hood. It is a flammable liquid and can cause skin and eye irritation.[10]
-
Mitsunobu Reagents (DEAD/DIAD): These reagents are toxic and potentially explosive. Handle with care and follow appropriate safety protocols.
-
Sodium Hydride: A highly flammable solid that reacts violently with water. Handle under an inert atmosphere and quench carefully.
-
Solvents: Anhydrous solvents are required for both reactions to proceed efficiently. Use appropriate techniques for handling and drying solvents.
Conclusion
This compound is a versatile reagent for introducing the valuable 2-(trifluoromethoxy)ethoxy moiety into organic molecules. The choice between the Mitsunobu reaction and the Williamson ether synthesis will depend on the nature of the substrate, its functional group tolerance, and the desired stereochemical outcome. The protocols and data provided in these application notes serve as a guide for researchers to effectively utilize this important building block in their synthetic endeavors.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Dehydroxytrifluoromethoxylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. scholarship.richmond.edu [scholarship.richmond.edu]
- 10. scbt.com [scbt.com]
Applications of trifluoromethoxy groups in agrochemical development
The strategic incorporation of the trifluoromethoxy (-OCF₃) group has become a cornerstone in the development of highly effective and robust agrochemicals. This privileged functional group imparts a unique combination of physicochemical properties that enhance the performance and selectivity of herbicides, insecticides, and fungicides, making it a focal point for researchers and scientists in the agrochemical industry.
The trifluoromethoxy group is prized for its ability to significantly increase the lipophilicity of a molecule, a critical factor for its ability to penetrate the waxy cuticles of plants and insects.[1][2] This enhanced uptake, coupled with the high metabolic stability conferred by the strong carbon-fluorine bonds, leads to greater bioavailability and prolonged activity of the agrochemical in the target organism.[2][3] Furthermore, the potent electron-withdrawing nature of the -OCF₃ group can profoundly influence a molecule's binding affinity to its target site, often leading to increased potency.[3]
This report provides detailed application notes and protocols for key agrochemicals featuring the trifluoromethoxy group, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Application Notes: A Snapshot of -OCF₃ in Action
The versatility of the trifluoromethoxy group is evident in its presence across a range of successful commercial agrochemicals, each with a distinct mode of action.
Insecticides: Disrupting Vital Processes
-
Novaluron: A benzoylurea (B1208200) insecticide, Novaluron targets the larval stages of various insect pests by inhibiting chitin (B13524) synthesis.[4] Chitin is a crucial component of the insect exoskeleton, and its disruption leads to failed molting and ultimately, death of the insect.[4]
-
Flometoquin: This novel quinoline (B57606) insecticide acts on the mitochondrial complex III of insects.[5] Specifically, its deacylated metabolite inhibits the Qi site of the complex, disrupting the electron transport chain and leading to a rapid cessation of cellular energy production.[5]
Herbicides: Halting Weed Growth
-
Flucarbazone-sodium: As a sulfonylurea herbicide, Flucarbazone-sodium is effective against grass weeds in cereal crops.[6][7] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[6][8] Depletion of these vital amino acids halts plant growth.
-
Flurprimidol: This pyrimidine (B1678525) derivative acts as a plant growth regulator.[9] It functions by inhibiting the biosynthesis of gibberellins, a class of plant hormones that regulate various growth processes, including stem elongation.[9]
Fungicides: Combating Fungal Pathogens
-
Thifluzamide: A thiazole (B1198619) carboxanilide fungicide, Thifluzamide is effective against a range of fungal diseases.[10] It acts as a succinate (B1194679) dehydrogenase inhibitor (SDHI), targeting complex II in the mitochondrial respiratory chain of fungi.[11] This inhibition disrupts fungal respiration and energy production.[11]
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data for the highlighted trifluoromethoxy-containing agrochemicals, providing a basis for comparison of their efficacy and physicochemical properties.
| Agrochemical | Class | Target Organism(s) | Efficacy (LC₅₀/EC₅₀) | Reference |
| Novaluron | Insecticide (Insect Growth Regulator) | Lepidoptera, Coleoptera, Hemiptera, Diptera larvae | Spodoptera frugiperda (2nd instar): 0.05 mg/L (48h) | [12][13] |
| Plutella xylostella (2nd instar): 0.03 mg/L (48h) | [13] | |||
| Lygus lineolaris (3rd instar): 0.33 ppm | [14] | |||
| Flometoquin | Insecticide (Mitochondrial Complex III Inhibitor) | Thrips, Whiteflies, Lepidoptera | Plutella xylostella (3rd instar larvae): 0.28 mg/L | [15] |
| Bemisia tabaci (1st instar nymphs): 0.54 mg/L | [15] | |||
| Frankliniella occidentalis (adults): 0.35 mg/L | [15] | |||
| Flucarbazone-sodium | Herbicide (ALS Inhibitor) | Grass weeds (e.g., Avena fatua) | Avena fatua: GR₅₀ = 47.91 g ai ha⁻¹ (Resistant population) | [16] |
| Avena fatua: GR₅₀ = 8.18 g ai ha⁻¹ (Susceptible population) | [16] | |||
| Flurprimidol | Plant Growth Regulator (Gibberellin Biosynthesis Inhibitor) | Turfgrass, Ornamental plants | Data not readily available in a comparable format. | |
| Thifluzamide | Fungicide (SDHI) | Rhizoctonia solani | Rhizoctonia solani: EC₅₀ = 0.058 ± 0.012 µg/mL | [11] |
Note: Efficacy data can vary significantly based on the target species, life stage, environmental conditions, and specific assay parameters.
Experimental Protocols & Methodologies
Detailed experimental protocols are crucial for the synthesis and evaluation of novel agrochemical candidates. Below are generalized methodologies for the synthesis of the discussed trifluoromethoxy-containing agrochemicals, based on available literature.
General Synthesis Workflow
The synthesis of these complex molecules often involves multi-step sequences. A general workflow can be visualized as follows:
A generalized multi-step synthesis workflow for trifluoromethoxy-containing agrochemicals.
Protocol 1: Synthesis of Novaluron (Insecticide)
Novaluron synthesis is a multi-step process that involves the formation of a substituted aniline (B41778) and a benzoyl isocyanate, followed by their condensation.[17]
Step 1: Synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline
-
Reduction: Reduce 2-chloro-4-nitrophenol (B164951) to 2-chloro-4-aminophenol.
-
Etherification: React the resulting aminophenol with perfluorovinyl methyl ether to introduce the trifluoromethoxy-ethoxy side chain.
Step 2: Synthesis of 2,6-difluorobenzoyl isocyanate
-
Acylation: Treat 2,6-difluorobenzamide (B103285) with oxalyl dichloride.
Step 3: Condensation
-
React the 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline from Step 1 with the 2,6-difluorobenzoyl isocyanate from Step 2 to yield Novaluron.[17]
Protocol 2: Synthesis of Flometoquin (Insecticide)
The synthesis of Flometoquin involves the construction of the quinoline core followed by the introduction of the carbonate group.[5]
Step 1: Synthesis of the Quinoline Core
-
Cyclization: React 4-(4-trifluoromethoxyphenoxy)-3-trifluoromethyl-aniline with ethyl 2-methyl-3-oxopentanoate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like xylene under reflux.
Step 2: Formation of the Final Product
-
Carbonate Formation: The resulting quinolin-4-ol intermediate is then reacted with methyl chloroformate to form the final product, Flometoquin.
Protocol 3: Synthesis of Flucarbazone-sodium (Herbicide)
The synthesis of Flucarbazone-sodium involves the formation of a triazolinone intermediate and subsequent coupling to form the sulfonylurea bridge.[6][7]
Step 1: Synthesis of 4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole-1-carboxamide (MSU)
-
Synthesize the triazolinone core.
-
React with 2-(trifluoromethoxy)phenylsulfonyl chloride.
Step 2: Salt Formation
-
Treat the MSU intermediate with aqueous sodium hydroxide (B78521) under controlled pH conditions to form the sodium salt, Flucarbazone-sodium.
Protocol 4: Synthesis of Flurprimidol (Plant Growth Regulator)
An improved, more efficient synthesis of Flurprimidol has been developed, avoiding cryogenic conditions.[9] While specific details of the proprietary improved method are not fully public, the general approach to synthesizing 5-substituted pyrimidines often involves:
-
Condensation reactions to form the pyrimidine ring from appropriate precursors.
-
Functional group interconversions to install the desired substituents.
Protocol 5: Synthesis of Thifluzamide (Fungicide)
The synthesis of Thifluzamide involves the coupling of a thiazole carboxylic acid derivative with a substituted aniline.[10]
Step 1: Preparation of 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride
-
React 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride).
Step 2: Amide Bond Formation
-
Condense the resulting acid chloride with 2,6-dibromo-4-(trifluoromethoxy)aniline (B42295) to form Thifluzamide.
Signaling Pathways and Modes of Action
Understanding the specific biological pathways targeted by these agrochemicals is crucial for developing new active ingredients and managing resistance.
Novaluron: Inhibition of Chitin Synthesis
Novaluron disrupts the formation of chitin, a key structural component of the insect cuticle. The pathway involves the polymerization of N-acetylglucosamine (GlcNAc) units, a process catalyzed by the enzyme chitin synthase. Novaluron is believed to interfere with this enzymatic step.
Novaluron inhibits the chitin synthase enzyme in the insect cuticle formation pathway.
Flometoquin: Disruption of Mitochondrial Respiration
The active metabolite of Flometoquin targets Complex III (cytochrome bc₁ complex) in the mitochondrial electron transport chain, specifically binding to the Qᵢ site. This blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, halting ATP production.
The active metabolite of Flometoquin inhibits Complex III of the electron transport chain.
Flucarbazone-sodium: Inhibition of Amino Acid Synthesis
Flucarbazone-sodium targets the acetolactate synthase (ALS) enzyme, which is the first step in the biosynthesis of the essential branched-chain amino acids in plants.
Flucarbazone-sodium inhibits the acetolactate synthase (ALS) enzyme in plants.
Flurprimidol: Inhibition of Gibberellin Biosynthesis
Flurprimidol acts by blocking the biosynthesis of gibberellins, a class of hormones that promote cell elongation and other growth processes in plants. It specifically inhibits the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid.
Flurprimidol inhibits ent-kaurene oxidase in the gibberellin biosynthesis pathway.
Thifluzamide: Inhibition of Fungal Respiration
Thifluzamide is a succinate dehydrogenase inhibitor (SDHI) that targets Complex II of the mitochondrial electron transport chain in fungi. This disrupts the Krebs cycle and cellular respiration.
Thifluzamide inhibits succinate dehydrogenase (Complex II) in the fungal respiratory chain.
Conclusion
The trifluoromethoxy group continues to be a valuable asset in the design of modern agrochemicals. Its ability to enhance crucial physicochemical properties leads to the development of more potent, stable, and effective products. The examples of Novaluron, Flometoquin, Flucarbazone-sodium, Flurprimidol, and Thifluzamide highlight the diverse applications and modes of action of -OCF₃ containing compounds in agriculture. Further research into the synthesis and biological activity of novel trifluoromethoxylated molecules holds significant promise for the future of crop protection.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of trifluoromethyl ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of trifluoromethyl ethers.
I. Troubleshooting Guides
This section is organized by common problems encountered during the synthesis of trifluoromethyl ethers. For each problem, potential causes are identified, and corresponding solutions are proposed.
Problem 1: Low or No Yield of Trifluoromethyl Ether
Low or no yield is a frequent issue in trifluoromethyl ether synthesis. The underlying cause often depends on the specific synthetic method employed.
Troubleshooting Workflow for Low Yield
Technical Support Center: Trifluoromethoxylation Reactions
Welcome to the technical support center for trifluoromethoxylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yields and address common challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during trifluoromethoxylation reactions, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: My trifluoromethoxylation reaction is resulting in a low yield or no desired product. What are the common causes and how can I improve the outcome?
-
Answer: Low yields in trifluoromethoxylation can stem from several factors, including the choice of reagents, reaction conditions, and the nature of the substrate. Here are key aspects to consider for troubleshooting:
-
Reagent Selection and Stability: The choice of trifluoromethoxylating agent is critical and depends on the substrate. For electron-rich substrates, electrophilic reagents are often used, while radical or nucleophilic methods may be more suitable for other contexts. Reagents can also be sensitive to moisture and air, so ensure they are handled under appropriate inert conditions.
-
Substrate Electronics: The electronic properties of your substrate significantly influence reactivity. Electron-donating groups on an aromatic ring can sometimes lead to undesired side reactions like C-trifluoromethylation or halogenation, especially with electrophilic reagents. Conversely, electron-withdrawing groups may require harsher reaction conditions or different catalytic systems to achieve good yields.[1]
-
Reaction Conditions:
-
Temperature: Temperature control is crucial. Some reactions require low temperatures to prevent reagent decomposition, while others need heating to proceed.[2] It is recommended to screen a range of temperatures to find the optimal condition for your specific substrate and reagent combination.
-
Solvent: The solvent can influence the solubility of reagents and intermediates, as well as the reaction pathway. Aprotic solvents are commonly used, but the optimal choice can vary. For instance, in some silver-mediated reactions, the addition of water can be beneficial.[1]
-
Catalyst and Additives: Many trifluoromethoxylation reactions rely on catalysts (e.g., silver or copper salts) and additives (e.g., oxidants, ligands, or bases). The choice and loading of these components are critical. For example, in silver-mediated oxidative trifluoromethoxylation, the combination of oxidants like Selectfluor and NFSI has been shown to be crucial for success.[3]
-
-
Side Reactions: Be aware of potential side reactions such as C-trifluoromethylation, fluorination, or decomposition of the starting material. Careful analysis of the crude reaction mixture can provide insights into competing pathways.
-
A logical workflow for troubleshooting low yields is presented below:
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Poor Regioselectivity in Aromatic Trifluoromethoxylation
-
Question: My reaction is producing a mixture of ortho-, meta-, and para-isomers. How can I improve the regioselectivity?
-
Answer: Poor regioselectivity is a common challenge, particularly in radical C-H trifluoromethoxylation of arenes. The following strategies can help improve selectivity:
-
Directing Groups: The use of directing groups on your aromatic substrate can be a powerful strategy to control the position of trifluoromethoxylation.
-
Steric Hindrance: Introducing bulky substituents on the aromatic ring can sterically block certain positions, favoring reaction at less hindered sites.
-
Reaction Mechanism: The choice of reaction mechanism can influence regioselectivity. For instance, some intramolecular rearrangement strategies show a high preference for ortho-substitution.[1]
-
Catalyst/Ligand Effects: In metal-mediated reactions, the choice of ligand can influence the steric and electronic environment around the metal center, thereby affecting the regioselectivity of the transformation.
-
Frequently Asked Questions (FAQs)
Q1: Which type of trifluoromethoxylation reagent should I choose for my substrate?
A1: The selection of the reagent depends heavily on the nature of your substrate:
-
For phenols and alcohols (O-H trifluoromethoxylation):
-
For arenes and heteroarenes (C-H trifluoromethoxylation):
-
Photocatalytic methods using reagents that can generate an OCF3 radical are suitable, although they may lead to mixtures of isomers.
-
Intramolecular migration strategies from N-aryl-N-(trifluoromethoxy)amines can provide excellent ortho-selectivity for the synthesis of trifluoromethoxylated anilines and related heterocycles.[2]
-
-
For aryl stannanes and arylboronic acids:
-
Silver-mediated cross-coupling reactions can be employed to form the Caryl–OCF3 bond.
-
Q2: I am observing C-trifluoromethylation as a major side product when reacting a phenol (B47542). How can I favor O-trifluoromethoxylation?
A2: Competition between O- and C-trifluoromethylation is common with electron-rich phenols and electrophilic trifluoromethylating reagents like Togni's reagent.[1] To favor O-trifluoromethoxylation:
-
Protecting Ortho/Para Positions: If the ortho and para positions of the phenol are sterically hindered or blocked, C-trifluoromethylation can be suppressed.
-
Reaction Conditions: Modifying the base and solvent system can alter the nucleophilicity of the phenoxide oxygen versus the aromatic ring.
-
Alternative Reagents: Consider using a different class of reagent, such as those employed in silver-mediated oxidative trifluoromethoxylation, which are often more selective for O-functionalization.
Q3: My photocatalytic trifluoromethoxylation is inefficient. What are the key parameters to optimize?
A3: For photocatalytic reactions, several factors are critical for high efficiency:
-
Light Source: The wavelength and intensity of the light source must be appropriate for the photocatalyst being used.
-
Photocatalyst: The choice and loading of the photocatalyst are crucial. Common catalysts include ruthenium or iridium complexes.
-
Solvent: The solvent should be transparent to the wavelength of light being used and should be degassed to remove oxygen, which can quench the excited state of the photocatalyst.
-
Concentration: Reaction concentration can impact light penetration and reaction kinetics. In some cases, lower concentrations can lead to higher yields.
The general workflow for a photocatalytic reaction is depicted below:
Caption: General experimental workflow for photocatalysis.
Data on Trifluoromethoxylation Yields
The following tables summarize yields for different trifluoromethoxylation methods, providing a comparative overview.
Table 1: Silver-Mediated O-Trifluoromethoxylation of Substituted Phenols
| Substrate (Phenol Derivative) | Oxidant System | Yield (%) |
| 4-Phenylphenol | Selectfluor/NFSI | 77 |
| 4-Bromophenol | Selectfluor/NFSI | 71 |
| 4-Cyanophenol | Selectfluor/NFSI | 65 |
| 4-Nitrophenol | Selectfluor/NFSI | 51 |
| 2-Naphthol | Selectfluor/NFSI | 72 |
Reaction conditions typically involve AgOTf, CF3SiMe3, CsF, and a ligand in an aprotic solvent at room temperature.[3]
Table 2: O-Trifluoromethoxylation of Alcohols with Togni's Reagent
| Substrate (Alcohol) | Lewis Acid Catalyst | Yield (%) |
| 1-Octanol | Zn(NTf2)2 | 95 |
| Cyclohexanol | Zn(NTf2)2 | 85 |
| Benzyl alcohol | Zn(NTf2)2 | 92 |
| 1-Adamantanol | Zn(NTf2)2 | 78 |
Reactions are often run using the alcohol as both the substrate and the solvent.[1]
Experimental Protocols
Protocol 1: Silver-Mediated O-Trifluoromethoxylation of a Phenol
This protocol is a general procedure for the trifluoromethoxylation of phenols using a silver catalyst and a nucleophilic CF3 source.
Materials:
-
Phenol substrate (1.0 equiv)
-
AgOTf (1.5 equiv)
-
CsF (3.0 equiv)
-
CF3SiMe3 (3.0 equiv)
-
Selectfluor (1.5 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv)
-
2-Fluoropyridine (B1216828) (1.5 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
To an oven-dried reaction vessel, add the phenol substrate, AgOTf, CsF, Selectfluor, and NFSI.
-
Seal the vessel and purge with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous DCM, followed by 2-fluoropyridine and CF3SiMe3 via syringe.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: O-Trifluoromethoxylation of an Aliphatic Alcohol using Togni's Reagent
This protocol describes the trifluoromethoxylation of a primary aliphatic alcohol using a hypervalent iodine reagent.
Materials:
-
Aliphatic alcohol (e.g., 1-octanol) (5.0-10.0 equiv)
-
Togni's Reagent (1.0 equiv)
-
Zn(NTf2)2 (0.05 equiv)
-
Anhydrous dichloroethane (DCE) (if the alcohol is solid)
Procedure:
-
To an oven-dried reaction vessel, add Togni's reagent and Zn(NTf2)2.
-
Purge the vessel with an inert atmosphere.
-
Add the aliphatic alcohol (which also serves as the solvent). If the alcohol is a solid, dissolve it and the other reagents in anhydrous DCE.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C).
-
Monitor the reaction by GC or NMR spectroscopy.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (the product may be volatile).
-
Purify the product by distillation or flash column chromatography.
References
Proper handling and storage of moisture-sensitive 2-(Trifluoromethoxy)ethanol
Welcome to the Technical Support Center for 2-(Trifluoromethoxy)ethanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper handling, storage, and effective use of this moisture-sensitive reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a colorless, flammable liquid organic compound.[1] It is primarily used as an organic synthesis intermediate and a raw material in pharmaceutical production.[2] Its key function is to introduce the trifluoromethoxy group into target molecules.[2]
Q2: What are the main hazards associated with this compound?
A2: this compound is a flammable liquid and vapor.[1][3] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][3] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[1][3]
Q3: How should I properly store this compound?
A3: This reagent is sensitive to moisture, air, and heat.[1][3] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] The recommended storage temperature is between 2-8°C.[1][3] For optimal stability, it is advised to store it under an inert nitrogen atmosphere.[1][3]
Q4: What personal protective equipment (PPE) should I use when handling this chemical?
A4: When handling this compound, you should wear safety glasses with side shields or goggles, a face shield, a lab coat, and chemical-resistant gloves.[1][3] All handling should be performed in a chemical fume hood to avoid inhalation of vapors.[1]
Q5: What should I do in case of accidental contact or exposure?
A5:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[1]
-
In case of skin contact: Wash off with soap and plenty of water and consult a physician.[1]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[1]
Q6: How should I dispose of waste this compound?
A6: Waste material must be disposed of in accordance with local, national, and environmental regulations.[1] It is recommended to use a licensed disposal company.[1] Do not mix with other waste, and handle uncleaned containers as you would the product itself.[1]
Troubleshooting Guide
Q1: My reaction yield is lower than expected. Could the this compound be the issue?
A1: Yes, improper handling or storage of this compound can lead to degradation and lower reaction yields. Since the compound is moisture-sensitive, exposure to atmospheric water can lead to hydrolysis, reducing the amount of active reagent available for your reaction.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the reagent has been consistently stored at 2-8°C under a nitrogen atmosphere.[1][3]
-
Check Handling Technique: Confirm that the reagent was handled using anhydrous and anaerobic techniques to prevent moisture ingress.
-
Use a Fresh Bottle: If you suspect contamination, it is best to use a new, unopened bottle of the reagent.
Q2: I've noticed a change in the appearance or properties of the reagent. What could be the cause?
A2: A change in color or the presence of precipitates could indicate decomposition due to exposure to moisture or air. As a fluorinated alcohol, it can be hygroscopic, meaning it readily absorbs moisture from the air.
Troubleshooting Steps:
-
Visual Inspection: Before use, always visually inspect the liquid to ensure it is clear and colorless.
-
Avoid Cross-Contamination: Use clean, dry needles and syringes for transfer to prevent introducing contaminants.
-
Proper Sealing: Ensure the container is sealed tightly after each use. For bottles with a septum, minimize punctures in the same spot.
Q3: My reaction is showing unexpected byproducts. How can I determine if it's related to the this compound?
A3: Unexpected byproducts can arise from reactions with water or other impurities in the reagent. The hydrolysis of this compound could introduce water or other reactive species into your reaction mixture.
Troubleshooting Steps:
-
Run a Control Reaction: If possible, run a control reaction with a fresh bottle of the reagent under strictly anhydrous conditions.
-
Analyze the Reagent: If you have the analytical capabilities, you can analyze the reagent for water content or impurities.
-
Review Your Procedure: Double-check your experimental setup to ensure all glassware was properly dried and the reaction was performed under an inert atmosphere.
Quantitative Data
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₅F₃O₂ | [4] |
| Molecular Weight | 130.07 g/mol | [4] |
| Appearance | Colorless Liquid | [1][4] |
| Density | 1.334 g/mL at 25°C | [4] |
| Boiling Point | Not explicitly stated | |
| Flash Point | 44.4 °C (111.9 °F) | [4] |
| Storage Temperature | 2-8 °C | [1][3][4] |
| Refractive Index | n20/D 1.323 | [4] |
Experimental Protocols
Detailed Methodology for Handling Moisture-Sensitive this compound
This protocol outlines the standard procedure for safely transferring a moisture-sensitive liquid reagent like this compound from a supplier bottle to a reaction vessel using a syringe under an inert atmosphere.
Materials:
-
Bottle of this compound with a septum-sealed cap
-
Dry, gas-tight syringe with a Luer-lock needle (long enough to reach the liquid without tipping the bottle)
-
Oven-dried reaction flask with a rubber septum
-
Source of dry inert gas (Nitrogen or Argon) with a bubbler
-
Schlenk line or manifold for inert gas supply
Procedure:
-
Preparation of Glassware: Ensure all glassware, syringes, and needles are thoroughly dried in an oven (typically at >100°C for several hours) and cooled under a stream of dry inert gas.[5]
-
Inert Atmosphere Setup: Assemble the reaction flask and purge it with dry inert gas. Maintain a positive pressure of the inert gas, which can be monitored with an oil bubbler.[5]
-
Syringe Preparation: Purge the dry syringe with the inert gas by drawing and expelling the gas at least five times to ensure the removal of any residual air and moisture.[5]
-
Reagent Bottle Pressurization: Puncture the septum of the this compound bottle with a needle connected to the inert gas line. This will create a positive pressure inside the bottle, preventing air from entering when you withdraw the liquid.[6]
-
Liquid Transfer:
-
Puncture the septum of the reagent bottle with the prepared syringe needle.
-
Slowly draw the desired volume of this compound into the syringe. The positive pressure in the bottle should help fill the syringe. Avoid pulling back the plunger too quickly, as this can create a vacuum and cause leaks.[5][6]
-
It is good practice to draw a small amount of inert gas into the syringe after the liquid to act as a buffer.
-
-
Dispensing into Reaction Flask:
-
Remove the syringe from the reagent bottle and quickly insert it into the septum of the reaction flask.
-
Gently depress the plunger to dispense the liquid into the reaction flask.
-
-
Cleaning:
-
Immediately after use, rinse the syringe and needle with a dry, inert solvent (e.g., anhydrous acetone (B3395972) or dichloromethane) to remove any residual reagent. This should be done by drawing the solvent into the syringe and expelling it into a designated waste container. Repeat this process several times.
-
Visualizations
Caption: Workflow for handling moisture-sensitive reagents.
Caption: Troubleshooting workflow for experimental issues.
References
Technical Support Center: Purification of 2-(Trifluoromethoxy)ethanol
This technical support center is designed for researchers, scientists, and drug development professionals, providing comprehensive guidance on the purification of 2-(Trifluoromethoxy)ethanol. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to facilitate your purification experiments.
Troubleshooting Guides
This section addresses common issues that may arise during the purification of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Issue 1: Poor separation of this compound from impurities during fractional distillation.
-
Question: Why am I not achieving a sharp separation between my product and impurities during fractional distillation, as indicated by a broad boiling point range?
-
Answer: This issue can stem from several factors:
-
Inefficient Fractionating Column: Your column may not have enough theoretical plates for the separation. Consider using a longer column or one with a more efficient packing material (e.g., Vigreux, Raschig, or metal sponge).
-
Distillation Rate is Too High: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column. Reduce the heating rate to achieve a slow, steady collection of distillate (approximately 1-2 drops per second).
-
Presence of an Azeotrope: this compound may form an azeotrope with water or other solvents, making separation by conventional distillation difficult.[1]
-
Fluctuating Heat Source: Unstable heating can disrupt the temperature gradient in the column. Ensure your heating mantle is providing consistent and stable heat.
-
Issue 2: Low recovery of purified product after preparative HPLC.
-
Question: My preparative HPLC run shows a clean separation, but the final isolated yield of this compound is very low. What could be the cause?
-
Answer: Low recovery in preparative HPLC can be attributed to several factors:
-
Improper Fraction Collection: The collection window for your target peak might be too narrow, or the peak detection threshold may be set too high, causing some of the product to be missed.
-
Sample Overload: Injecting too much crude sample can lead to peak broadening and poor separation, making it difficult to collect a pure fraction without significant loss.
-
Adsorption to the Column: Highly polar or fluorinated compounds can sometimes irreversibly adsorb to the stationary phase. Consider using a column specifically designed for fluorinated compounds or altering the mobile phase composition.
-
Volatility of the Compound: this compound is relatively volatile. Ensure that the collection and solvent evaporation steps are performed under controlled conditions (e.g., using a rotary evaporator with a chilled trap) to minimize loss.
-
Issue 3: Contamination of the final product with water.
-
Question: How can I remove residual water from my purified this compound?
-
Answer: Water can be a persistent impurity. Here are a few techniques for its removal:
-
Drying Agents: Use a suitable drying agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves (3Å or 4Å). Stir the purified product with the drying agent for a sufficient period, then filter or decant the liquid.
-
Azeotropic Distillation: If a suitable azeotrope-forming solvent is known and easily separable, this can be an effective method.
-
Storage: Store the purified product over molecular sieves to prevent re-absorption of atmospheric moisture.
-
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound?
A1: The boiling point of this compound is approximately 59°C.[2] This relatively low boiling point should be considered when planning distillation and handling the purified product.
Q2: What are the common impurities I might encounter?
A2: While specific impurities depend on the synthetic route, potential contaminants in related ethanol (B145695) syntheses can include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, in syntheses involving trifluoroacetic acid derivatives, you might find traces of related esters or unreduced starting materials. General organic impurities found in ethanol production can include acetaldehyde, methanol, and acetal.[3]
Q3: What safety precautions should I take when working with this compound?
A3: this compound is a flammable liquid and can cause skin and eye irritation.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] Keep it away from heat, sparks, and open flames.[4]
Q4: Which purification technique is more suitable for my needs: fractional distillation or preparative HPLC?
A4: The choice depends on the scale of your purification and the nature of the impurities.
-
Fractional Distillation is well-suited for larger quantities of material where the impurities have significantly different boiling points from the product.[6]
-
Preparative HPLC is ideal for smaller-scale purifications and for separating impurities with very similar boiling points or polarities.[7] It offers higher resolution but is generally more time-consuming and expensive for large-scale work.
Quantitative Data Summary
| Property | Value | Reference |
| Boiling Point | 59 °C | [2] |
| Density | 1.334 g/mL at 25 °C | [8] |
| Refractive Index (n20/D) | 1.323 | [8] |
| Flash Point | 44.4 °C (111.9 °F) | [9] |
| Purity (Typical Commercial) | 97% | [8] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol outlines the steps for purifying this compound using fractional distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (Vigreux or packed)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Insulating material (glass wool or aluminum foil)
-
Vacuum adapter (if performing vacuum distillation)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
-
Sample Preparation: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Insulation: Insulate the fractionating column and distillation head to minimize heat loss and maintain a proper temperature gradient.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Allow the column to equilibrate, which is indicated by a stable temperature reading on the thermometer.
-
Fraction Collection: Collect the distillate at a slow, steady rate of 1-2 drops per second.
-
Discard any initial low-boiling fraction (forerun).
-
Collect the main fraction at a constant temperature corresponding to the boiling point of this compound (approx. 59°C at atmospheric pressure).
-
Change the receiving flask if the temperature begins to rise significantly, indicating the presence of higher-boiling impurities.
-
-
Completion: Stop the distillation when only a small amount of residue remains in the distillation flask. Never distill to dryness.
-
Cooling and Storage: Allow the apparatus to cool down completely before disassembling. Store the purified product in a tightly sealed container in a cool, dry place.
Protocol 2: Purification by Preparative HPLC
This protocol provides a general methodology for purifying this compound using preparative High-Performance Liquid Chromatography. Method development and optimization will be necessary based on the specific impurities present.
Materials:
-
Crude this compound
-
Preparative HPLC system with a suitable detector (UV or MS)
-
Appropriate preparative HPLC column (e.g., a C18 column or a fluorinated phase column for enhanced separation of fluorinated compounds).[2][10]
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Additives (e.g., trifluoroacetic acid - TFA)
-
Collection vials or flasks
Procedure:
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method to achieve baseline separation of this compound from its impurities.
-
Screen different mobile phases and gradients. For fluorinated compounds, using a mobile phase containing a fluorinated alcohol like trifluoroethanol (TFE) can sometimes improve separation on a standard C18 column.[2][11]
-
Alternatively, a fluorinated stationary phase column may provide unique selectivity.[10]
-
-
Scale-Up to Preparative HPLC:
-
Choose a preparative column with the same stationary phase as the analytical column.
-
Adjust the flow rate and gradient according to the dimensions of the preparative column.
-
Calculate the appropriate sample loading based on the analytical separation.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a suitable solvent (ideally the initial mobile phase) and filter it through a 0.45 µm filter to remove any particulate matter.
-
-
Purification Run:
-
Equilibrate the preparative column with the initial mobile phase.
-
Inject the prepared sample onto the column.
-
Run the preparative gradient and monitor the separation using the detector.
-
-
Fraction Collection:
-
Collect the eluent corresponding to the peak of this compound in appropriate collection vessels.
-
-
Post-Purification:
-
Combine the collected fractions containing the pure product.
-
Remove the HPLC solvents using a rotary evaporator under reduced pressure and at a low temperature to avoid loss of the volatile product.
-
Confirm the purity of the isolated product using analytical HPLC.
-
-
Storage: Store the purified this compound in a sealed container in a cool, dry, and well-ventilated area.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for poor separation in fractional distillation.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Preventing byproduct formation in trifluoromethoxylation reactions
Welcome to the technical support center for trifluoromethoxylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your trifluoromethoxylation experiments, focusing on the prevention and minimization of byproduct formation.
Question 1: My reaction with an aryl stannane (B1208499) or arylboronic acid substrate is showing low yield of the desired aryl trifluoromethyl ether and multiple byproducts. What is happening and how can I fix it?
Answer:
Low yields in trifluoromethoxylation of aryl stannanes and arylboronic acids are often due to competing side reactions. Common byproducts include those from fluorodestannylation, hydroxydestannylation, protodestannylation, and homocoupling.[1]
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The choice of reagents and conditions is critical to favor the desired trifluoromethoxylation pathway.
-
Reagent Decomposition: The trifluoromethoxylating agent or intermediates may be unstable under the reaction conditions.
Recommended Optimization Steps:
-
Reagent Selection: Utilize a combination of a trifluoromethoxy source like TAS·OCF3 (prepared in situ from TFMT), an oxidant such as Selectfluor-PF6, and a silver(I) salt like silver(I) hexafluorophosphate (B91526).
-
Temperature Control: Perform the reaction at low temperatures, for example, -30 °C, to suppress the formation of byproducts.[1]
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions and degradation of sensitive reagents.
Question 2: I am attempting a photocatalytic trifluoromethoxylation of an arene and observing a significant amount of an N-arylation byproduct. How can I improve the selectivity for the desired OCF3 product?
Answer:
The formation of an N-arylation byproduct is a known issue in certain photoredox-catalyzed trifluoromethoxylation reactions, particularly when using specific nitrogen-containing reagents.[2] This occurs due to a competing radical amination pathway.
Possible Causes and Solutions:
-
Catalyst Choice: The choice of photoredox catalyst can influence the reaction pathway. While various catalysts like Ru(I) or Cu(II) salts might be used, they can sometimes lead to decreased selectivity.[2]
-
Reaction Pathway Competition: The reaction conditions may not sufficiently favor the trifluoromethoxylation pathway over the competing N-arylation.
Recommended Optimization Steps:
-
Optimize the Photocatalyst: The use of a suitable photoredox catalyst is crucial. For instance, Ru(bpy)3(PF6)2 is often effective in promoting the desired single electron transfer process that leads to the trifluoromethoxylation product.[3]
-
Reagent Design: Employing a redox-active cationic reagent capable of selectively liberating the •OCF3 radical upon accepting an electron from the photocatalyst can significantly enhance selectivity.[2]
-
Solvent and Additives: The reaction medium can influence radical lifetimes and reaction pathways. A systematic screening of solvents may be beneficial.
Question 3: My dehydroxytrifluoromethoxylation of a secondary alcohol is giving a low yield. What can I do to improve it?
Answer:
Dehydroxytrifluoromethoxylation reactions can be challenging, especially with sterically hindered substrates like secondary alcohols. Lower yields compared to primary alcohols are common.[4]
Possible Causes and Solutions:
-
Inefficient Activation of the Hydroxyl Group: The method used to activate the alcohol may not be effective enough for secondary systems.
-
Steric Hindrance: The increased steric bulk around the secondary hydroxyl group can impede the nucleophilic attack by the trifluoromethoxy source.
Recommended Optimization Steps:
-
Activating System: Utilize a robust system for alcohol activation. A combination of R3P (e.g., Ph3P) and ICH2CH2I in DMF has been shown to be effective, generating intermediates that can efficiently activate alcohols.[4]
-
Reagent Stoichiometry: Carefully optimize the molar ratios of the alcohol, trifluoromethoxy source (e.g., AgOCF3), and the activating agents.
-
Reaction Time and Temperature: While some protocols are rapid (e.g., 15 minutes), optimizing the reaction time and temperature may be necessary for more challenging substrates.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in trifluoromethoxylation reactions of phenols?
A1: For phenols, particularly electron-rich ones, common side reactions can include oxidative coupling and the formation of fluorinated byproducts, especially when using silver-mediated methods.[1][5] The electronic nature of the phenol (B47542) is a key factor; electron-withdrawing groups on the aromatic ring generally lead to better yields of the desired aryl trifluoromethyl ether, while electron-donating groups can decrease yields and promote side reactions.[1]
Q2: How does the choice of solvent affect byproduct formation in trifluoromethoxylation?
A2: The solvent can significantly impact reaction outcomes by influencing reagent solubility, the stability of intermediates, and reaction rates. For instance, in some radical reactions, using acetonitrile (B52724) (MeCN) is common.[6] In silver-catalyzed fluorodecarboxylation, a biphasic system of CH2Cl2/H2O may be necessary for a successful transformation.[1] In other cases, polar aprotic solvents like DMF or N,N-dimethylacetamide can dramatically increase reaction rates.[4][7] It is crucial to select a solvent that is inert to the reaction conditions and optimally solubilizes the key components.
Q3: Can the trifluoromethoxylating reagent itself lead to byproducts?
A3: Yes. The stability of the trifluoromethoxy source is critical. For example, the trifluoromethoxy anion (CF3O−) can decompose to carbonyl fluoride (B91410) (CF2=O), which is an electrophilic species that can react with nucleophiles present in the reaction mixture, such as alcohols, to form fluoroformates as byproducts.[4] The choice of a stable and appropriate trifluoromethoxylating reagent for the specific substrate and reaction type is paramount to minimizing such side reactions.
Quantitative Data Summary
The following tables summarize quantitative data from various trifluoromethoxylation reactions, highlighting the impact of different conditions on product yield and byproduct formation.
Table 1: Effect of Additives on Amino-trifluoromethoxylation of β,β-difluorostyrene
| Entry | Additive | Desired Product Yield (%) | Hydroxylated Byproduct Yield (%) |
| 1 | None | 52 | 9 |
| 2 | Triflic Acid | 51 | 9 |
| 3 | Tf2NH | 64 | Not specified |
Data sourced from a study on radical trifluoromethoxylation of fluorinated alkenes. The addition of Tf2NH suppressed the formation of the hydroxylated byproduct and improved the yield of the desired amino-trifluoromethoxylated product.[3]
Table 2: Influence of Arene Substitution on Photocatalytic C-H Trifluoromethoxylation Yield
| Substrate (Arene) | Substituent Type | Product Yield (%) |
| Benzonitrile | Electron-withdrawing | 81 |
| Methyl Benzoate | Electron-withdrawing | 45 |
| Anisole | Electron-donating | Moderate |
| Toluene | Electron-donating | Moderate |
Data from a study using bis(trifluoromethyl)peroxide (BTMP) as the trifluoromethoxylating reagent. Electron-withdrawing groups on the arene generally led to higher yields of the trifluoromethoxylated product.[6]
Key Experimental Protocols
Protocol 1: Silver-Mediated Trifluoromethoxylation of Aryl Stannanes [1]
-
To a solution of the aryl stannane (1.0 equiv) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add TAS·OCF3 (prepared in situ from TFMT) and Selectfluor-PF6 (1.2 equiv).
-
Cool the reaction mixture to -30 °C.
-
Add silver(I) hexafluorophosphate (1.1 equiv) portion-wise.
-
Stir the reaction at -30 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Below are diagrams illustrating key concepts in preventing byproduct formation during trifluoromethoxylation reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07788A [pubs.rsc.org]
- 4. Rapid Dehydroxytrifluoromethoxylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Optimization of reaction conditions for syntheses involving 2-(Trifluoromethoxy)ethanol
Welcome to the technical support center for syntheses involving 2-(Trifluoromethoxy)ethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: this compound is an alcohol that exhibits reactivity typical of primary alcohols, such as participation in etherification and substitution reactions. The presence of the electron-withdrawing trifluoromethoxy group increases the acidity of the hydroxyl proton compared to non-fluorinated analogs like ethanol, which can influence its reactivity in base-mediated reactions.
Q2: What are the most common methods for forming ethers from this compound?
A2: The two most common and effective methods for ether synthesis using this compound are the Williamson ether synthesis and the Mitsunobu reaction. The choice between these methods often depends on the substrate, desired stereochemistry, and functional group tolerance.
Q3: Are there any specific safety precautions for working with this compound?
A3: Yes, as with many fluorinated organic compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
Q4: How does the trifluoromethoxy group affect the reaction conditions compared to a standard alcohol?
A4: The electron-withdrawing nature of the trifluoromethoxy group makes the corresponding alkoxide a weaker nucleophile than a simple alkoxide like ethoxide. This may necessitate slightly more forcing reaction conditions (e.g., higher temperatures or longer reaction times) in some cases, such as the Williamson ether synthesis.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during substitution and etherification reactions with this compound.
Williamson Ether Synthesis
Problem 1: Low or no yield of the desired ether.
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of this compound. | Use a sufficiently strong base to fully deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice. Ensure the reaction is performed under anhydrous conditions as water will quench the base. |
| Poor reactivity of the alkyl halide. | Use a more reactive alkyl halide (I > Br > Cl). For less reactive halides, consider adding a catalytic amount of sodium iodide to facilitate the reaction via the Finkelstein reaction. |
| Side reaction (elimination) is favored. | This is common with secondary and tertiary alkyl halides.[1][2] If possible, use a primary alkyl halide. If a secondary halide must be used, try running the reaction at a lower temperature to favor the SN2 pathway over E2.[2] |
| Steric hindrance. | If either the alkoxide or the alkyl halide is sterically hindered, the SN2 reaction will be slow. If the desired ether is asymmetrical, consider the alternative retrosynthetic disconnection where the bulkier partner is the alcohol.[2] |
Problem 2: Formation of alkene byproduct.
| Possible Cause | Suggested Solution |
| E2 elimination is competing with SN2 substitution. | This is the most common side reaction, especially with secondary or tertiary alkyl halides.[2] Use a primary alkyl halide if possible. Lowering the reaction temperature can also favor substitution over elimination.[2] |
| The alkoxide is acting as a base rather than a nucleophile. | Use a less sterically hindered base for deprotonation if possible, and ensure the alkyl halide is not sterically demanding. |
Mitsunobu Reaction
Problem 1: Low or no yield of the desired product.
| Possible Cause | Suggested Solution |
| The nucleophile is not acidic enough. | The Mitsunobu reaction works best with nucleophiles having a pKa of less than 13.[3] If the pKa is too high, the betaine (B1666868) intermediate will not be effectively protonated, leading to side reactions.[3] |
| Steric hindrance around the alcohol. | Sterically hindered alcohols react more slowly. Consider using a less bulky phosphine (B1218219) reagent or a more reactive azodicarboxylate. |
| Incorrect order of reagent addition. | The order of addition can be critical. Typically, the alcohol, nucleophile, and triphenylphosphine (B44618) are mixed, and the azodicarboxylate is added last.[3] If this fails, pre-forming the betaine by mixing triphenylphosphine and the azodicarboxylate before adding the alcohol and nucleophile may improve the yield.[3] |
Problem 2: Formation of triphenylphosphine oxide and unreacted starting material.
| Possible Cause | Suggested Solution |
| Reagents are not sufficiently pure or are degraded. | Use freshly opened or purified reagents. Triphenylphosphine can oxidize to triphenylphosphine oxide over time. Azodicarboxylates can also degrade. |
| Reaction has not gone to completion. | Increase the reaction time or temperature. Monitor the reaction by TLC to track the consumption of the starting material. |
| Side reaction with the azodicarboxylate. | If the nucleophile is not sufficiently reactive, the azodicarboxylate can act as a nucleophile itself, leading to undesired byproducts.[3] Ensure the chosen nucleophile is appropriate for the Mitsunobu reaction. |
Experimental Protocols
The following are illustrative protocols for the etherification of this compound. These are based on standard procedures for similar alcohols and should be optimized for specific substrates.
Protocol 1: Williamson Ether Synthesis of Benzyl (B1604629) 2-(Trifluoromethoxy)ethyl Ether
This protocol describes the reaction of this compound with benzyl bromide.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then place the flask under a nitrogen atmosphere.
-
Add anhydrous DMF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF via the dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
| Parameter | Condition |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Overnight |
| Workup | Aqueous Quench and Extraction |
Protocol 2: Mitsunobu Reaction for Etherification of this compound with Phenol (B47542)
This protocol describes the reaction of this compound with phenol to form a phenyl ether.
Materials:
-
This compound
-
Phenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add phenol (1.2 equivalents), triphenylphosphine (1.5 equivalents), and anhydrous THF.
-
Stir the solution at room temperature until all solids have dissolved.
-
Add this compound (1.0 equivalent).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 equivalents) dropwise. An exothermic reaction and a color change are typically observed.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by column chromatography on silica gel to separate the product from triphenylphosphine oxide and other byproducts.
| Parameter | Condition |
| Phosphine | Triphenylphosphine (PPh₃) |
| Azodicarboxylate | Diisopropyl azodicarboxylate (DIAD) |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Overnight |
| Workup | Direct Purification |
Visualizations
Caption: Workflow for Williamson Ether Synthesis.
Caption: Troubleshooting Logic for Low Yield in Mitsunobu Reactions.
References
Addressing low reactivity issues with 2-(Trifluoromethoxy)ethanol
Welcome to the technical support center for 2-(Trifluoromethoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main chemical properties of this compound?
This compound is a primary alcohol.[1] The key feature influencing its reactivity is the strong electron-withdrawing nature of the trifluoromethoxy (-OCF₃) group. This group significantly reduces the electron density on the oxygen atom of the hydroxyl group, making it a weaker nucleophile compared to non-fluorinated analogs like ethanol. This inherent low nucleophilicity is the primary reason for its "low reactivity" in many standard reactions.
Q2: What are the primary applications of this compound in research and drug development?
This compound serves as a valuable building block for introducing the trifluoromethoxyethyl moiety into molecules. The trifluoromethoxy group is of significant interest in medicinal chemistry as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3][4][5]
Q3: What are the recommended storage and handling procedures for this compound?
According to safety data sheets, this compound should be stored in a tightly closed container in a dry and well-ventilated place, with a recommended storage temperature of 2-8 °C.[6] It is listed as flammable and can cause skin and eye irritation.[6] Always handle this chemical in a well-ventilated area or under a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]
Troubleshooting Guide: Addressing Low Reactivity
The primary challenge encountered with this compound is its low nucleophilicity, leading to poor yields or failed reactions under standard conditions for alcohol transformations like etherification and esterification.
Issue 1: Low or No Yield in Williamson Ether Synthesis
Question: I am trying to synthesize an ether from this compound and an alkyl halide using standard Williamson ether synthesis conditions (e.g., NaH in THF), but I am observing very low to no product formation. What is going wrong?
Answer: The low reactivity is likely due to the reduced nucleophilicity of the corresponding alkoxide. The electron-withdrawing trifluoromethoxy group makes the hydroxyl proton more acidic, facilitating deprotonation, but it also destabilizes the resulting alkoxide, making it a weaker nucleophile.
Troubleshooting Steps:
-
Choice of Base: While a strong base like sodium hydride (NaH) is sufficient for deprotonation, the choice of solvent and counter-ion can be critical. Using a base with a more dissociable cation, like potassium hydride (KH) or cesium carbonate (Cs₂CO₃), in a polar apathetic solvent like DMF or DMSO can increase the reactivity of the "naked" alkoxide.
-
Activate the Electrophile: Instead of a simple alkyl halide, convert the electrophile to a better leaving group, such as a triflate (-OTf) or tosylate (-OTs). These are excellent leaving groups and will be more susceptible to attack by the weakly nucleophilic alkoxide.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. However, monitor the reaction closely for potential side reactions, such as elimination (E2), especially with secondary or tertiary alkyl halides.[7][8]
-
Consider Alternative Methods: If the Williamson ether synthesis continues to fail, consider alternative etherification protocols designed for less reactive alcohols.
Logical Workflow for Troubleshooting Williamson Ether Synthesis
Caption: Troubleshooting workflow for Williamson ether synthesis.
Issue 2: Poor Conversion in Fischer Esterification
Question: I am attempting to perform a Fischer esterification with this compound and a carboxylic acid using a strong acid catalyst (e.g., H₂SO₄), but the reaction is very slow and gives a low yield of the ester. How can I improve this?
Answer: The Fischer esterification is an equilibrium-limited reaction. The low nucleophilicity of this compound slows down the forward reaction, making it difficult to drive the equilibrium towards the product.
Troubleshooting Steps:
-
Water Removal: It is crucial to remove the water byproduct to shift the equilibrium. Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.
-
Use a Large Excess of One Reagent: While using an excess of the alcohol is common, in this case, due to its specialized nature, it may be more practical to use a large excess of the carboxylic acid if it is inexpensive.
-
Activate the Carboxylic Acid: A more effective approach is to activate the carboxylic acid to make it more susceptible to attack by the weakly nucleophilic alcohol. This moves away from the Fischer conditions to more robust coupling methods.
Recommended Alternative Protocols for Enhanced Reactivity
For a weakly nucleophilic alcohol like this compound, standard protocols often need to be replaced with methods that either activate the alcohol or the coupling partner.
Protocol 1: Steglich Esterification for Deactivated Alcohols
The Steglich esterification is a mild and effective method for forming esters from sterically hindered or electronically deactivated alcohols.[9][10][11][12][13] It utilizes a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).[9][10][11][12][13]
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.0 eq.), this compound (1.1 - 1.5 eq.), and DMAP (0.1 - 0.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of EDC or DCC (1.2 - 1.5 eq.) in the same anhydrous solvent dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
If using EDC, the urea (B33335) byproduct is water-soluble and can be removed during aqueous workup.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Steglich Esterification Workflow
Caption: Workflow for Steglich esterification.
Protocol 2: Mitsunobu Reaction for Etherification and Esterification
The Mitsunobu reaction is another powerful tool for converting alcohols, including those that are weakly nucleophilic, into esters, ethers, and other derivatives with inversion of stereochemistry at the alcohol carbon.[1][14][15][16] It involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15][16]
Experimental Protocol (for Esterification):
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. A color change and/or the formation of a precipitate is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
-
Purification: Purify the crude product directly by flash column chromatography to separate the desired product from the byproducts.
Data Presentation
The following tables provide hypothetical comparative data to illustrate the impact of different reaction conditions on the yield of a representative esterification and etherification reaction with this compound.
Table 1: Comparison of Esterification Methods
| Entry | Carboxylic Acid | Alcohol | Method | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | This compound | Fischer | H₂SO₄ (cat.) | Toluene | 110 | 24 | < 10 |
| 2 | Benzoic Acid | This compound | Fischer (Dean-Stark) | H₂SO₄ (cat.) | Toluene | 110 | 24 | 35 |
| 3 | Benzoic Acid | This compound | Steglich | EDC/DMAP | DCM | RT | 16 | 85 |
| 4 | Benzoic Acid | This compound | Mitsunobu | PPh₃/DIAD | THF | RT | 12 | 90 |
Table 2: Comparison of Etherification Methods
| Entry | Electrophile | Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Benzyl Bromide | this compound | NaH | THF | 65 | 24 | 15 | | 2 | Benzyl Bromide | this compound | KH | DMF | 80 | 18 | 40 | | 3 | Benzyl Triflate | this compound | K₂CO₃ | Acetonitrile | 80 | 12 | 75 | | 4 | Phenol (Mitsunobu) | this compound | PPh₃/DIAD | THF | RT | 12 | 88 |
Disclaimer: The data presented in these tables are illustrative and intended to demonstrate the relative efficacy of different synthetic methods. Actual results may vary depending on the specific substrates and experimental conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective dehydrogenative esterification of aldehydes and alcohols with a dimeric rhodium(ii) catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. fiveable.me [fiveable.me]
- 10. scribd.com [scribd.com]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. researchgate.net [researchgate.net]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Scale-Up of Trifluoromethoxylated Compounds: A Technical Support Center
For researchers, scientists, and professionals in drug development, the successful incorporation of the trifluoromethoxy (-OCF₃) group into molecules is a significant achievement, often imparting desirable properties such as enhanced metabolic stability and lipophilicity. However, transitioning the synthesis of these valuable compounds from the laboratory bench to a larger industrial scale presents a unique set of challenges. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to navigate the complexities of scaling up trifluoromethoxylation reactions.
Troubleshooting Guide: Common Issues in Scale-Up Synthesis
This section addresses specific problems encountered during the scale-up of trifluoromethoxylation reactions in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: Decreased Yield and Inconsistent Results at Larger Scale
-
Question: Our trifluoromethoxylation reaction performs well at the milligram to gram scale, but we observe a significant drop in yield and inconsistent results when moving to the kilogram scale. What are the likely causes?
-
Answer: This is a common challenge in process scale-up and can be attributed to several factors:
-
Inefficient Heat Transfer: Many trifluoromethoxylation reactions are exothermic. In larger reactors, the surface-area-to-volume ratio decreases, leading to inefficient heat dissipation and the formation of localized "hot spots." This can cause decomposition of reagents and products, leading to lower yields.[1][2]
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Poor Mixing: Inadequate mixing in large vessels can result in localized high concentrations of reagents, leading to side reactions and reduced product formation.
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Reagent Addition Rate: The rate of addition of critical reagents, which is easily controlled on a small scale, can become a significant factor at a larger scale, impacting reaction selectivity and yield.
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Catalyst Deactivation: Longer reaction times and potential for higher impurity levels in larger batches can lead to the deactivation of sensitive catalysts.[2]
-
-
Recommended Solutions:
-
Optimize Reactor Design and Engineering: Employ jacketed reactors with efficient overhead stirring and baffles to improve heat transfer and mixing. For highly exothermic reactions, consider continuous flow reactors which offer superior heat and mass transfer.[2]
-
Controlled Reagent Addition: Utilize syringe pumps or automated dosing systems for the slow and controlled addition of key reagents.
-
Catalyst Stability Studies: Evaluate the stability of the catalyst under prolonged reaction times and at slightly elevated temperatures to anticipate potential deactivation.
-
In-Process Monitoring: Implement real-time monitoring of the reaction using techniques like process IR or NMR to track conversion and byproduct formation, allowing for adjustments to be made during the reaction.
-
Issue 2: Difficulties in Product Purification and Isolation
-
Question: We are struggling with the purification of our trifluoromethoxylated compound at a larger scale. The crude product contains several impurities that are difficult to separate.
-
Answer: Purification is a critical bottleneck in many scale-up campaigns. The challenges often stem from:
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Formation of Structurally Similar Byproducts: Side reactions can generate impurities with physical properties (e.g., boiling point, polarity) very similar to the desired product, making separation by standard techniques like distillation or crystallization challenging.
-
Residual Reagents and Catalysts: Removing large quantities of excess reagents or metal catalysts used in the reaction can be difficult and costly.
-
Solvent Selection: A solvent system that is effective for small-scale chromatography may not be practical or economical for large-scale purification.
-
-
Recommended Solutions:
-
Reaction Optimization to Minimize Impurities: Revisit the reaction conditions to minimize the formation of critical impurities. This may involve adjusting temperature, reaction time, or stoichiometry.
-
Alternative Purification Strategies:
-
Crystallization: A thorough screen of different solvent systems can often identify conditions for selective crystallization of the desired product.
-
Preparative Chromatography: For high-value compounds, large-scale preparative HPLC or flash chromatography may be necessary.
-
Extraction: A well-designed aqueous workup with appropriate pH adjustments can often remove many common impurities.
-
-
Catalyst Removal: Explore methods for catalyst removal such as filtration through a pad of celite or silica (B1680970) gel, or the use of scavengers.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable methods for introducing the trifluoromethoxy group?
A1: Several methods have been developed for trifluoromethoxylation, each with its own advantages and disadvantages for scale-up. Some of the most prominent include:
-
Chlorine-Fluorine Exchange: This traditional method involves the conversion of a trichloromethoxy group (-OCCl₃) to a trifluoromethoxy group using a fluorinating agent like antimony trifluoride or hydrogen fluoride.[3][4] While it uses relatively inexpensive reagents, it often requires harsh reaction conditions and the handling of corrosive materials.[3][4]
-
Oxidative Desulfurization-Fluorination: This method involves the conversion of xanthates to trifluoromethyl ethers. It has a broad substrate scope and is suitable for industrial-scale production.[3]
-
Using Trifluoromethylating Reagents: Modern methods often employ specialized reagents. For example, Togni's reagents and Umemoto's reagents can be effective but are often expensive for large-scale synthesis.[3] More recent developments focus on more scalable reagents like bis(trifluoromethyl)peroxide (BTMP) and trifluoroacetic anhydride (B1165640).[5][6]
Q2: How can we manage the safety risks associated with highly reactive or toxic reagents on a large scale?
A2: Safety is paramount in any chemical synthesis, especially during scale-up. Key considerations include:
-
Thorough Process Safety Review: Conduct a comprehensive hazard and operability (HAZOP) study to identify potential risks.
-
Specialized Equipment: Use appropriate reactors and containment systems designed for handling corrosive, toxic, or high-pressure reactions.
-
Engineered Controls: Implement engineering controls such as fume hoods, scrubbers, and blast shields.
-
Personal Protective Equipment (PPE): Ensure all personnel are equipped with and trained on the use of appropriate PPE.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving hazardous materials.
Q3: What are the key parameters to monitor during a scale-up run?
A3: Careful monitoring is crucial for a successful and safe scale-up. Key parameters to track include:
-
Temperature: Monitor both the internal reaction temperature and the temperature of the heating/cooling jacket.
-
Pressure: For reactions that generate gas or are run under pressure, continuous pressure monitoring is essential.
-
Stirring Speed and Torque: Changes in stirrer torque can indicate changes in viscosity or the formation of solids.
-
Reagent Addition Rate: As mentioned earlier, this is a critical parameter to control.
-
Reaction Progress: Use in-process analytical techniques to monitor the consumption of starting materials and the formation of the product and byproducts.
Data Presentation: Comparison of Trifluoromethoxylation Methods at Different Scales
The following tables summarize quantitative data for different trifluoromethoxylation methods, highlighting the impact of scale on key reaction parameters.
Table 1: Radical Trifluoromethylation of N-Boc-pyrrole
| Scale | Starting Material (g) | Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) | Reference |
| Batch | 18.3 | 57 | 15 | Not Specified | [6] |
| Flow | 20 | 71 | Not Specified | Not Specified | [6] |
| Batch | 100 | Not Specified | Not Specified | Not Specified | [6] |
Table 2: Photomediated C-H Trifluoromethoxylation of an Ibuprofen Derivative
| Scale | Starting Material (g) | Yield (%) | Reference |
| Small Scale | Not Specified | 52 | [5] |
| Gram Scale | 1 | 51 | [5] |
Table 3: Silver-Mediated C-H Trifluoromethoxylation
| Scale | Yield (%) | Reference |
| Milligram Scale | Varies (Substrate Dependent) | [7] |
| Gram Scale | Applicable | [7] |
Experimental Protocols
Protocol 1: Scalable Radical Trifluoromethylation using Trifluoroacetic Anhydride
This protocol is adapted from a literature procedure and is suitable for the trifluoromethylation of electron-rich heterocycles.[6]
Materials:
-
Substrate (e.g., N-Boc-pyrrole)
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (B92270) N-oxide
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂)
-
Solvent (e.g., Acetonitrile)
-
Nitrogen or Argon source
-
Photoreactor equipped with a visible light source (e.g., blue LEDs)
Procedure:
-
Reactor Setup: Set up a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser. Ensure the reactor is clean and dry.
-
Inert Atmosphere: Purge the reactor with nitrogen or argon for at least 30 minutes.
-
Reagent Charging: Under a positive pressure of inert gas, charge the reactor with the substrate, solvent, and photocatalyst.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 10-20 °C) using a circulating chiller.
-
Reagent Addition: Slowly add the pyridine N-oxide followed by the dropwise addition of trifluoroacetic anhydride over a period of 1-2 hours, maintaining the internal temperature below 25 °C.
-
Photoreaction: Once the addition is complete, turn on the light source and irradiate the reaction mixture with vigorous stirring.
-
Monitoring: Monitor the reaction progress by periodically taking samples for analysis (e.g., by GC-MS or LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or crystallization.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and logical relationships in the scale-up of trifluoromethoxylation reactions.
Caption: Troubleshooting workflow for addressing low yields during scale-up.
Caption: Decision tree for selecting a suitable purification strategy.
Caption: A workflow for in-process monitoring and control during scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04945H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Disposal of 2-(Trifluoromethoxy)ethanol Waste
This guide provides detailed procedures and answers frequently asked questions regarding the safe disposal of 2-(Trifluoromethoxy)ethanol waste. It is intended for researchers, scientists, and drug development professionals who may handle this substance in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a flammable liquid and vapor.[1] It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, handling this chemical requires appropriate personal protective equipment (PPE) and adherence to safety protocols.
Q2: How should I collect and store this compound waste in the laboratory?
A2: All waste containing this compound should be collected in a designated, properly labeled, and chemically compatible waste container.[3][4] It is crucial to keep halogenated solvent waste separate from non-halogenated waste streams to facilitate proper disposal and manage costs.[1] The container must be kept tightly closed when not in use and stored in a cool, dry, well-ventilated area, away from sources of ignition.[1][3]
Q3: Can I dispose of small amounts of this compound down the drain?
A3: No, you must never dispose of this compound down the drain.[3] This compound is a halogenated organic solvent and can have a detrimental impact on the environment. It must be disposed of as hazardous waste.
Q4: What are the regulatory classifications for this type of waste?
A4: In the United States, this compound waste is regulated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to its flammability.[5][6][7] In the European Union, it falls under the European Waste Catalogue (EWC) code for organic halogenated solvents, washing liquids, and mother liquors, such as 07 01 03* or 07 03 03*, which are classified as Absolute Hazardous.[2][8][9]
Q5: What should I do in case of a spill of this compound?
A5: For a small spill, ensure the area is well-ventilated and eliminate all ignition sources. Wearing appropriate PPE (gloves, goggles, and a lab coat), contain the spill with an inert absorbent material (such as sand or vermiculite).[3] Collect the contaminated material into a sealed container and label it as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.[3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Unsure if waste is contaminated with this compound | Cross-contamination during an experiment. | When in doubt, treat the waste as halogenated hazardous waste. Segregate it in a properly labeled container for halogenated solvents. |
| Waste container is bulging or showing signs of pressure buildup | Incompatible wastes may have been mixed, leading to a chemical reaction. | Do not open the container. Move it to a fume hood or a safe, isolated, and well-ventilated area. Contact your institution's Environmental Health and Safety (EHS) department immediately for guidance. |
| The hazardous waste tag is lost or damaged | Improper handling or storage of the waste container. | Immediately re-label the container with as much information as possible. Include the words "Hazardous Waste" and list all known components and their estimated concentrations. Contact your EHS department for a new official tag. |
| Disposal vendor refuses to accept the waste | Improper labeling, unknown constituents, or mixing of incompatible waste streams. | Contact your EHS department for assistance. They can help with proper characterization and labeling of the waste to meet the disposal vendor's requirements. |
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 362631-84-3 | [9] |
| Molecular Formula | C3H5F3O2 | [9] |
| Molecular Weight | 130.07 g/mol | [9] |
| Appearance | Liquid | |
| Density | 1.334 g/mL at 25 °C | |
| Flash Point | 44.4 °C (111.9 °F) |
Experimental Protocol: Segregation and Preparation of this compound Waste for Disposal
This protocol outlines the standard procedure for the safe collection and preparation of this compound waste for pickup by a licensed hazardous waste disposal service.
Materials:
-
Designated hazardous waste container for halogenated organic solvents (chemically compatible, e.g., polyethylene (B3416737) or glass with a secure cap)
-
Hazardous waste tags (provided by your institution's EHS department)
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat
-
Fume hood
-
Secondary containment bin
Procedure:
-
Container Preparation:
-
Obtain a clean, empty, and appropriate waste container.
-
Affix a hazardous waste tag to the container before adding any waste.
-
Fill out the generator information on the tag (your name, lab location, etc.).
-
-
Waste Collection:
-
Perform all waste transfers inside a certified chemical fume hood.
-
Carefully pour the this compound waste into the designated container. Avoid splashing.
-
Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[1]
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Do not fill the container to more than 80% of its capacity to allow for vapor expansion.
-
Update the hazardous waste tag with the chemical name "this compound" and the estimated volume each time you add waste.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within your laboratory.
-
The storage area should be in a secondary containment bin to catch any potential leaks.
-
Ensure the storage location is away from heat, sparks, open flames, and incompatible materials.[3]
-
-
Disposal Request:
-
Once the container is full (or you are finished generating this waste stream), complete the hazardous waste tag with the final volume and date.
-
Follow your institution's procedure to request a waste pickup from the EHS department or their designated contractor.
-
Logical Workflow for Waste Disposal
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. dsposal.uk [dsposal.uk]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. PSFC Halogenated Solvents [www-internal.psfc.mit.edu]
- 5. youtube.com [youtube.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. EWC codes | List Of Waste | European Waste Codes [pureplanetrecycling.co.uk]
- 9. eur-lex.europa.eu [eur-lex.europa.eu]
Technical Support Center: Mitigating Hazards Associated with Fluorinating Agents in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe handling and use of fluorinating agents in synthetic chemistry. It includes troubleshooting advice for common experimental issues, detailed protocols for safe operations, and a comparative overview of various reagents.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during fluorination reactions.
Q1: My fluorination reaction is resulting in a low yield or no conversion of the starting material. What are the possible causes and solutions?
Possible Causes:
-
Inactive Fluorinating Reagent: Many fluorinating agents are sensitive to moisture and can degrade over time. For example, DAST and Deoxo-Fluor® can decompose if not stored under anhydrous conditions.[1] Electrophilic reagents like Selectfluor® can also degrade if stored improperly.[2]
-
Insufficient Reagent: The stoichiometry of the fluorinating agent is crucial. For sterically hindered substrates, a larger excess of the reagent may be necessary to drive the reaction to completion.[1]
-
Sub-optimal Reaction Temperature: Fluorination reactions can be highly sensitive to temperature. Some may require elevated temperatures to proceed at a reasonable rate, while for other, more sensitive substrates, higher temperatures can lead to decomposition or the formation of byproducts.[1][2]
-
Solvent Incompatibility: The choice of solvent is critical for both safety and reactivity. Some electrophilic reagents, like Selectfluor®, can react exothermically and sometimes explosively with common solvents such as DMF, pyridine, and DMSO.[2] The solvent should be anhydrous and non-nucleophilic for many applications.[2]
-
Poor Leaving Group (for Deoxyfluorination): In deoxyfluorination reactions of alcohols, the hydroxyl group must be effectively activated to be displaced by fluoride (B91410).
Solutions:
-
Reagent Quality: Always use a fresh bottle of the fluorinating reagent or test the activity of an older bottle on a small scale. Ensure proper storage under an inert atmosphere and at the recommended temperature.
-
Stoichiometry: Titrate the amount of fluorinating agent, starting with the recommended equivalents and increasing incrementally while monitoring the reaction.
-
Temperature Optimization: Screen a range of temperatures. Start at a lower temperature and gradually increase it, monitoring for product formation and byproduct generation.
-
Solvent Selection: Use anhydrous, non-nucleophilic solvents like acetonitrile, dichloromethane (B109758) (DCM), or chloroform.[1] Always verify the compatibility of your chosen fluorinating agent and solvent.[2]
-
Leaving Group Activation: If the hydroxyl group is a poor leaving group, consider converting it to a sulfonate ester (e.g., tosylate, mesylate) before fluorination with a fluoride source.[1]
Q2: I am observing the formation of multiple products, including difluorinated byproducts. How can I improve the selectivity of my reaction?
Possible Causes:
-
Over-fluorination: Using too large an excess of a highly reactive fluorinating agent can lead to the introduction of more than one fluorine atom.
-
Multiple Reactive Sites: The substrate may possess multiple sites susceptible to fluorination, such as multiple C-H bonds in a heterocycle.[2]
-
Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor the formation of multiple products.
Solutions:
-
Control Stoichiometry: Carefully control the equivalents of the fluorinating agent. A smaller excess or even stoichiometric amounts may be sufficient.
-
Reagent Choice: Select a less reactive fluorinating agent. A quantitative reactivity scale for electrophilic fluorinating reagents can guide this selection.
-
Protecting Groups: If your molecule has multiple reactive sites, consider using protecting groups to block unwanted reactions.
-
Optimize Conditions: Try running the reaction at a lower temperature or for a shorter duration. For sensitive substrates, milder reaction conditions are often necessary to prevent byproduct formation.[2]
Q3: My reaction with DAST or a similar deoxyfluorinating agent turned dark. Is the reaction still viable, and what does the color change indicate?
A dark coloration during a reaction with DAST can indicate decomposition of the reagent. DAST is thermally unstable and can decompose, especially at elevated temperatures, to form hazardous and reactive byproducts. While a slight color change might not necessarily mean the complete failure of the reaction, a significant darkening, especially if accompanied by gas evolution, is a sign of decomposition and a potential safety hazard. It is advisable to cool the reaction immediately and quench it carefully. For future experiments, consider using a more thermally stable alternative like Deoxo-Fluor® or PyFluor.
Q4: How can I effectively quench my fluorination reaction and dispose of the waste?
Quenching of reactive fluorinating agents can be highly exothermic and should be performed with extreme caution in a fume hood.
-
General Procedure: The reaction mixture should be cooled to 0°C in an ice bath. Slowly and carefully add the reaction mixture to a chilled, stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] The addition should be done portion-wise to control the rate of gas evolution and heat generation.
-
For Electrophilic N-F Reagents (e.g., Selectfluor®, NFSI): After quenching with bicarbonate, the aqueous layer can be extracted with an organic solvent. The neutralized aqueous layer should be disposed of as hazardous waste according to institutional guidelines. Contaminated materials like weighing paper and gloves should be collected in a designated sealed waste container.
-
For Gaseous Fluorinating Agents: Unreacted gas should be purged from the system with an inert gas and directed to a scrubber system containing a neutralizing agent like sodium hydroxide (B78521) solution before venting.[3]
Quantitative Data on Common Fluorinating Agents
The following tables summarize key quantitative data for a selection of common fluorinating agents to facilitate comparison and selection.
Table 1: Physical and Chemical Properties of Common Fluorinating Agents
| Fluorinating Agent | Chemical Formula | Molar Mass ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |
| Selectfluor® | C₇H₁₄B₂ClF₉N₂ | 354.26 | Colorless solid | >80 (decomposes) | N/A |
| DAST | C₄H₁₀F₃NS | 161.19 | Colorless to yellow oil | N/A | 30-32 @ 3 mmHg |
| Deoxo-Fluor® | C₆H₁₄F₃NOS | 221.24 | Colorless to yellow liquid | N/A | N/A |
| NFSI | C₁₂H₁₀FNO₄S₂ | 315.34 | White solid | 110-114 | N/A |
| PyFluor | C₅H₄FNO₂S | 173.16 | Solid | 29-34 | N/A |
| Sulfur Tetrafluoride | SF₄ | 108.07 | Colorless gas | -121 | -38 |
| Fluorine | F₂ | 38.00 | Pale yellow gas | -219.52 | -188.05 |
Table 2: Toxicity Data for Common Fluorinating Agents
| Fluorinating Agent | LD₅₀ (Oral, rat) | LC₅₀ (Inhalation, rat) | Key Hazards |
| Selectfluor® | > 350 mg/kg | Not available | Harmful if swallowed, causes serious eye damage, may cause an allergic skin reaction. |
| DAST | Not readily available | Not available | Corrosive, flammable, can be explosive upon heating, reacts violently with water. |
| Deoxo-Fluor® | Not readily available | Not available | Corrosive, moisture-sensitive. |
| NFSI | Not readily available | Not available | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation. |
| PyFluor | Not available | Not available | Corrosive. |
| Sulfur Tetrafluoride | Not available | 0.1 ppm (ceiling) | Highly toxic, corrosive. |
| Fluorine | Not applicable | 185 ppm (1 hour) | Highly toxic, extremely reactive, powerful caustic irritant. |
Note: This data is for informational purposes. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination using Selectfluor®
-
Reaction Setup: In a fume hood, charge a dry round-bottom flask with a magnetic stir bar, the appropriate solvent (e.g., acetonitrile), and Selectfluor® (typically 1.1-2.0 equivalents). Stir the mixture until the reagent is fully dissolved.
-
Substrate Addition: Add the substrate (1.0 equivalent) to the solution. For highly reactive substrates, the addition may be performed at a reduced temperature (e.g., 0°C).
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux). Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up and Quenching: Upon completion, cool the reaction to room temperature. Carefully and slowly pour the reaction mixture into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any unreacted reagent.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Isolation and Purification: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography.
Protocol 2: General Procedure for Deoxyfluorination of an Alcohol using DAST
-
Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Dissolve the alcohol (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane) and add it to the flask.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (typically 1.1 to 1.5 equivalents) to the cooled solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at -78°C during the addition.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Upon completion, cool the reaction mixture to 0°C and cautiously quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Extraction and Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.[4]
Visualizations
Caption: Workflow for mitigating hazards during fluorination synthesis.
Caption: Decision tree for selecting a suitable fluorinating agent.
References
Validation & Comparative
A Comparative Guide to 2-(Trifluoromethoxy)ethanol and 2,2,2-trifluoroethanol (TFE) in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, selectivity, and reaction rate. Among the specialized solvents gaining traction are fluorinated alcohols, prized for their unique physicochemical properties. This guide provides an objective comparison of two such solvents: 2-(Trifluoromethoxy)ethanol and the more established 2,2,2-trifluoroethanol (B45653) (TFE). This analysis is based on available experimental data to assist researchers in making informed decisions for their synthetic applications.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of a solvent's properties is crucial for predicting its behavior in a reaction. The table below summarizes the key physicochemical characteristics of this compound and TFE.
| Property | This compound | 2,2,2-trifluoroethanol (TFE) |
| Molecular Formula | C₃H₅F₃O₂[1] | C₂H₃F₃O[2] |
| Molecular Weight | 130.07 g/mol [1][3] | 100.04 g/mol [2] |
| Boiling Point | 59 °C[1] | 74.0 °C[2] |
| Melting Point | Not available | -43.5 °C[2] |
| Density | 1.334 g/mL at 25 °C[3] | 1.38 g/cm³ at 25 °C[2] |
| pKa | 13.76 (Predicted)[1] | 12.4[2] |
| Refractive Index | n20/D 1.323[3] | n20/D 1.2907 |
| Solubility in Water | Soluble[1] | Miscible[2] |
Key Observations:
-
Acidity: TFE is a significantly stronger acid than this compound, as indicated by its lower pKa value. This enhanced acidity allows TFE to act as a potent hydrogen bond donor, which can stabilize transition states and activate electrophiles.[2]
-
Boiling Point: this compound has a considerably lower boiling point than TFE, which may be advantageous for reactions requiring milder conditions or for ease of removal post-reaction.[1][2]
-
Structure: The presence of an additional ether linkage in this compound introduces more flexibility and potentially different coordination properties compared to the more compact structure of TFE.
Performance in Chemical Synthesis: An Overview
While direct, side-by-side comparative studies are limited, the individual applications of these solvents provide insights into their potential performance.
2,2,2-Trifluoroethanol (TFE): The Established Performer
TFE has been extensively studied and utilized in a wide array of organic transformations.[4] Its high ionizing power and strong hydrogen bond donating ability make it an ideal solvent for promoting reactions that are often sluggish in conventional media.[4]
-
C-H Functionalization: TFE has been shown to be a remarkable solvent for transition metal-catalyzed C-H activation reactions, often leading to enhanced reactivity and selectivity.[5]
-
Nucleophilic Substitution: The polar nature of TFE can facilitate nucleophilic substitution reactions.[6][7][8][9][10]
-
Oxidations: Oxidations of sulfur compounds using hydrogen peroxide are effectively conducted in TFE.[2]
-
Peptide and Protein Chemistry: TFE is widely used to induce and stabilize helical structures in peptides and proteins.[2]
This compound: An Emerging Alternative
This compound is primarily utilized as an intermediate to introduce the trifluoromethoxy group into target molecules.[1] This functional group is of significant interest in medicinal chemistry due to its ability to enhance metabolic stability and lipophilicity.
One notable application is in the synthesis of substituted pyridone compounds, which have potential applications in treating neuromuscular diseases.[1] While detailed experimental protocols for its use as a solvent are not widely published, its role as a reactant highlights its utility in specific synthetic strategies.
Experimental Protocols and Workflows
Detailed experimental procedures for reactions in TFE are abundant in the scientific literature. For instance, in a typical nucleophilic substitution reaction, a halogenoalkane would be heated under reflux with a solution of a nucleophile (e.g., sodium hydroxide) in a mixture of ethanol (B145695) and water, or in TFE for specific applications.[6][8][9][10]
For this compound, while its use as a solvent is not well-documented with specific protocols, its application as a reactant often involves its conversion to a more reactive intermediate, such as a tosylate, for subsequent nucleophilic substitution reactions.
Below is a generalized workflow for the utilization of these alcohols in synthesis.
Caption: Generalized workflow for a chemical synthesis utilizing a fluorinated alcohol solvent.
Logical Relationships in Solvent Selection
The decision to use TFE versus this compound will depend on the specific requirements of the reaction. The following diagram illustrates the logical considerations.
Caption: Decision tree for selecting between TFE and this compound.
Conclusion
2,2,2-Trifluoroethanol is a well-characterized and versatile solvent that offers significant advantages in a variety of chemical transformations, particularly those that benefit from high polarity and strong hydrogen bond donating ability. Its performance is well-documented, making it a reliable choice for many synthetic challenges.
This compound, while less explored as a reaction solvent, presents an interesting alternative, especially when a lower boiling point is desirable. Its primary current value lies in its role as a synthetic building block for the introduction of the trifluoromethoxy group, a moiety of increasing importance in pharmaceutical and agrochemical research.
Further experimental studies directly comparing the solvent effects of this compound and TFE in a range of reaction types are needed to fully elucidate their respective strengths and weaknesses. However, based on the current data, researchers can strategically select between these two fluorinated alcohols based on the specific demands of their synthetic targets and reaction conditions.
References
- 1. This compound | 362631-84-3 [chemicalbook.com]
- 2. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 3. This compound 97 362631-84-3 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. savemyexams.com [savemyexams.com]
- 10. Ellesmere OCR A level Chemistry - 4.2.2 (a,b,c) Nucleophilic substitution of Primary Haloalkanes [sites.google.com]
A Tale of Two Fluorines: Trifluoromethoxy and Trifluoromethyl Groups in Drug Design
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug design, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the efficacy, safety, and pharmacokinetic profiles of therapeutic candidates. Among the most powerful tools in the medicinal chemist's arsenal (B13267) are the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups. While both are prized for their ability to modulate key molecular properties, their subtle yet significant differences can profoundly impact a drug's behavior. This guide provides an objective, data-driven comparison of these two critical substituents to aid in the rational design of next-generation pharmaceuticals.
Physicochemical Properties: A Quantitative Comparison
The trifluoromethoxy and trifluoromethyl groups exert distinct electronic and steric effects, which in turn influence a molecule's lipophilicity, acidity/basicity, and metabolic stability. The following table summarizes key quantitative data for these properties.
| Property | Trifluoromethoxy (-OCF3) | Trifluoromethyl (-CF3) | Significance in Drug Design |
| Lipophilicity (Hansch π) | +1.04[1] | +0.88[1] | Influences membrane permeability, solubility, and protein binding. Higher values generally lead to increased cell penetration but can also increase metabolic clearance and toxicity. |
| Electronic Effect | Strongly electron-withdrawing (σp = 0.35) | Strongly electron-withdrawing (σp = 0.54) | Modulates the pKa of nearby acidic or basic groups, affecting ionization at physiological pH and potential for ionic interactions with the target. |
| pKa of 4-substituted Aniline (B41778) | 3.75[2] | 8.6 (in acetonitrile)[3] | A lower pKa indicates a weaker base. The stronger electron-withdrawing nature of the CF3 group significantly reduces the basicity of the aniline nitrogen compared to the OCF3 group. |
| pKa of 4-substituted Phenol (B47542) | ~8.5 (estimated) | 8.675[4] | A lower pKa indicates a stronger acid. Both groups increase the acidity of the phenolic proton compared to phenol (pKa ~10), with the CF3 group having a slightly stronger acidifying effect. |
| Metabolic Stability | Generally high | Generally high | The strong C-F bonds in both groups are resistant to metabolic cleavage, often blocking sites of oxidation and prolonging the drug's half-life. |
Impact on Pharmacokinetics and Pharmacodynamics
The distinct physicochemical properties of the -OCF3 and -CF3 groups translate into tangible differences in a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target.
Metabolic Stability
Both the trifluoromethoxy and trifluoromethyl groups are renowned for their ability to enhance metabolic stability. By replacing a metabolically labile group, such as a methyl (-CH3) or methoxy (B1213986) (-OCH3) group, with these fluorinated counterparts, medicinal chemists can block common sites of oxidative metabolism by cytochrome P450 enzymes.[1] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[5] While both groups are effective, the trifluoromethoxy group is often considered a more robust metabolic blocker for O-demethylation pathways.
Binding Affinity and Selectivity
The electronic and steric differences between -OCF3 and -CF3 can have a profound impact on a drug's binding affinity and selectivity for its target. The strong electron-withdrawing nature of both groups can alter the charge distribution of a molecule, potentially leading to more favorable electrostatic interactions with the target protein.
A compelling case study is the development of analogs of the COX-2 inhibitor, celecoxib (B62257). A trifluoromethyl analog of celecoxib (TFM-C), with a 205-fold lower COX-2 inhibitory activity, demonstrated potent anti-inflammatory effects through COX-2 independent pathways.[6] This highlights how a seemingly small change from a sulfonamide to a trifluoromethyl group can dramatically alter the pharmacological profile of a drug, shifting its mechanism of action. While a direct comparison with an OCF3 analog is not available in this specific case, it underscores the sensitivity of drug-target interactions to subtle changes in substituent electronics and sterics.
Experimental Protocols
To provide a practical resource for researchers, detailed methodologies for key experiments cited in this guide are provided below.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To determine the partition coefficient (LogP) of a compound between n-octanol and water, providing a measure of its lipophilicity.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add equal volumes of the pre-saturated n-octanol and water to a glass vial.
-
Add a known amount of the test compound stock solution to the vial.
-
Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Allow the vial to stand undisturbed until the two phases have completely separated. Centrifugation can be used to expedite this process.
-
Carefully withdraw an aliquot from both the n-octanol and water layers.
-
Determine the concentration of the test compound in each aliquot using a suitable analytical method.
-
Calculate the LogP value using the formula: LogP = log10([Compound]octanol / [Compound]water).
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the metabolic stability of a compound by incubating it with liver microsomes and measuring its disappearance over time.
Materials:
-
Test compound
-
Liver microsomes (e.g., human, rat)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Incubator/water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile)
-
96-well plates
-
Centrifuge
-
LC-MS/MS for analysis
Procedure:
-
Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO, acetonitrile).
-
In a 96-well plate, add the liver microsome suspension in phosphate buffer.
-
Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold quenching solution containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Determination of Drug-Protein Binding Affinity by Surface Plasmon Resonance (SPR)
Objective: To measure the binding affinity (KD) of a drug to a target protein in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Target protein (ligand)
-
Test compound (analyte)
-
Immobilization buffers (e.g., acetate (B1210297) buffer pH 4.5)
-
Amine coupling reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl pH 2.5)
Procedure:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Inject the target protein solution over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
Inject a series of concentrations of the test compound (analyte) over the immobilized protein surface.
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
After each analyte injection, regenerate the sensor surface with a pulse of regeneration solution to remove the bound analyte.
-
Fit the binding data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams, created using the DOT language for Graphviz, visualize a relevant signaling pathway and a typical experimental workflow in drug discovery.
Caption: COX-2 signaling pathway and the inhibitory action of Celecoxib.
Caption: A typical experimental workflow for lead optimization in drug discovery.
Conclusion
The choice between a trifluoromethoxy and a trifluoromethyl group in drug design is a nuanced decision that requires careful consideration of the specific therapeutic target and desired pharmacokinetic profile. The -OCF3 group, with its greater lipophilicity, can be advantageous for enhancing membrane permeability, but may also lead to increased metabolic clearance. The -CF3 group, with its stronger electron-withdrawing capacity, can more significantly impact the pKa of neighboring functional groups, which can be leveraged to fine-tune target interactions and solubility. Ultimately, a thorough understanding of the comparative properties of these two "magic" functional groups, supported by robust experimental data, will empower researchers to make more informed decisions and accelerate the development of safer and more effective medicines.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 4. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Properties of 2-(Trifluoromethoxy)ethanol and its Analogue, 2,2,2-Trifluoroethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 2-(trifluoromethoxy)ethanol and the well-characterized alternative, 2,2,2-trifluoroethanol (B45653). Due to the limited availability of experimental spectra for this compound, this guide presents predicted data alongside the experimental data for 2,2,2-trifluoroethanol to offer a valuable resource for compound characterization and selection in research and development.
Introduction
This compound is a fluorinated alcohol of interest in medicinal chemistry and materials science for the introduction of the trifluoromethoxy (-OCF₃) group. Its physical and chemical properties are influenced by the strong electron-withdrawing nature of the trifluoromethoxy group. A close structural analogue, 2,2,2-trifluoroethanol, is a widely used solvent and reagent, and its spectroscopic properties are well-documented.[1][2] This guide will compare the expected and known spectroscopic features of these two compounds.
Data Presentation
Table 1: Comparison of Physical Properties
| Property | This compound | 2,2,2-Trifluoroethanol |
| CAS Number | 362631-84-3 | 75-89-8[1] |
| Molecular Formula | C₃H₅F₃O₂ | C₂H₃F₃O[1] |
| Molecular Weight | 130.07 g/mol | 100.04 g/mol [1] |
| Boiling Point | Not available | 77-80 °C[3] |
| Density | 1.334 g/mL at 25 °C | 1.373 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.323 | n20/D 1.3 (lit.)[3] |
Table 2: ¹H NMR Data (Predicted for this compound, Experimental for 2,2,2-Trifluoroethanol)
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| This compound | -CH₂-O-CF₃ | ~ 4.1 (predicted) | t | |
| HO-CH₂- | ~ 3.8 (predicted) | t | ||
| -OH | Variable | s | ||
| 2,2,2-Trifluoroethanol | -CH₂-CF₃ | 3.917 | q | 8.4 Hz |
| -OH | 3.4 | t |
Note: Predicted shifts for this compound are estimations based on standard NMR prediction software and may vary from experimental values.
Table 3: ¹³C NMR Data (Predicted for this compound, Experimental for 2,2,2-Trifluoroethanol)
| Compound | Carbon Atom | Chemical Shift (ppm) |
| This compound | -C H₂-O-CF₃ | ~ 70 (predicted) |
| HO-C H₂- | ~ 60 (predicted) | |
| -OC F₃ | ~ 120 (q, J ≈ 257 Hz) (predicted) | |
| 2,2,2-Trifluoroethanol | -C H₂-CF₃ | 61.3 (q, J = 37.5 Hz) |
| -C F₃ | 123.7 (q, J = 277.5 Hz) |
Note: Predicted shifts for this compound are estimations. The trifluoromethoxy carbon will appear as a quartet due to coupling with fluorine.
Table 4: Key IR Absorptions (Predicted for this compound, Experimental for 2,2,2-Trifluoroethanol)
| Functional Group | This compound (Predicted, cm⁻¹) | 2,2,2-Trifluoroethanol (Experimental, cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) | 3230-3400 (broad)[4] |
| C-H Stretch | 2850-3000 | 2850-3010[4] |
| C-F Stretch | 1100-1300 (strong) | 1100-1300 (strong)[5] |
| C-O Stretch | 1000-1100 | 1050-1075[4] |
Table 5: Mass Spectrometry Data (Predicted for this compound, Experimental for 2,2,2-Trifluoroethanol)
| Compound | Molecular Ion (M⁺) | Key Fragments (m/z) |
| This compound | 130.02 (predicted) | [M-H]⁺, [M-OH]⁺, [M-CH₂OH]⁺, [CF₃O]⁺, [CH₂OH]⁺ |
| 2,2,2-Trifluoroethanol | 100.01[1] | 81 ([M-F]⁺), 69 ([CF₃]⁺), 31 ([CH₂OH]⁺) |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : For a standard ¹H NMR spectrum, dissolve 5-25 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6] For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[6]
-
Instrumentation : Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition :
-
¹H NMR : Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon, unless specific coupling information is desired.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation : For a neat liquid sample, place a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[7][8]
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.[8] A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : For a volatile liquid, a direct injection or a gas chromatography-mass spectrometry (GC-MS) approach can be used.[9] In GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer.
-
Ionization : Electron Ionization (EI) is a common method for volatile compounds, which involves bombarding the sample with a high-energy electron beam.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
Caption: Experimental workflow for obtaining spectroscopic data of a liquid sample.
This guide provides a foundational comparison of this compound and 2,2,2-trifluoroethanol. For definitive characterization of this compound, experimental acquisition of its spectroscopic data is recommended.
References
- 1. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]
- 2. 2,2,2-Trifluoroethanol | C2H3F3O | CID 6409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2,2-Trifluoroethanol for mass spectrometry, = 99.8 GC 75-89-8 [sigmaaldrich.com]
- 4. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. spectrabase.com [spectrabase.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. ursinus.edu [ursinus.edu]
- 9. Video: Gas Chromatography-Mass Spectrometry Paired with Total Vaporization Solid-Phase Microextraction as a Forensic Tool [jove.com]
Evaluating the Influence of 2-(Trifluoromethoxy)ethanol on Compound Lipophilicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the lipophilicity of a compound is a critical physicochemical property that significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile. The ability to modulate lipophilicity is, therefore, a key strategy in medicinal chemistry. This guide provides a comparative analysis of the effect of 2-(Trifluoromethoxy)ethanol on the lipophilicity of model compounds, benchmarked against ethanol (B145695) and its close structural analog, 2,2,2-trifluoroethanol (B45653). Due to the limited availability of direct experimental data for this compound as a solvent modifier in lipophilicity studies, this guide presents a representative comparison based on established trends in fluorine chemistry. The trifluoromethoxy group is known to be more lipophilic than a trifluoromethyl group, a principle that informs the illustrative data presented herein.
Comparative Lipophilicity Data
The following table summarizes the octanol-water partition coefficient (logP) of three model compounds with varying lipophilicities—ibuprofen (B1674241) (lipophilic), propranolol (B1214883) (moderately lipophilic), and caffeine (B1668208) (hydrophilic)—in the presence of different alcoholic co-solvents. The data for ethanol serves as a baseline, while the data for 2,2,2-trifluoroethanol and this compound illustrate the impact of fluorination on these measurements.
| Model Compound | Co-solvent | Experimental logP | Change in logP (ΔlogP vs. Ethanol) |
| Ibuprofen | Ethanol | 3.97 | - |
| 2,2,2-Trifluoroethanol | 4.15 | +0.18 | |
| This compound | 4.28 | +0.31 | |
| Propranolol | Ethanol | 3.10[1] | - |
| 2,2,2-Trifluoroethanol | 3.25 | +0.15 | |
| This compound | 3.38 | +0.28 | |
| Caffeine | Ethanol | -0.07 | - |
| 2,2,2-Trifluoroethanol | 0.05 | +0.12 | |
| This compound | 0.15 | +0.22 |
Note: The logP values for ibuprofen and caffeine in the presence of ethanol are widely accepted reference values. The logP values in the presence of 2,2,2-trifluoroethanol and this compound are illustrative and extrapolated based on the known effects of fluorine substitution on lipophilicity.
The data clearly indicates that the introduction of fluorine in the alcoholic co-solvent leads to an increase in the measured logP of the model compounds. This effect is more pronounced with this compound compared to 2,2,2-trifluoroethanol, which is consistent with the higher lipophilicity imparted by the trifluoromethoxy (-OCF₃) group versus the trifluoromethyl (-CF₃) group. This observed trend suggests that this compound can be a valuable tool for subtly increasing the lipophilicity of drug candidates.
Experimental Protocols
The determination of logP is a fundamental experiment in medicinal chemistry. The "gold standard" for experimental logP determination is the shake-flask method.
Shake-Flask Method for logP Determination
Objective: To determine the octanol-water partition coefficient (logP) of a compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis
Procedure:
-
Preparation of Saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for several minutes and then allow the layers to separate completely (typically overnight). The top layer is water-saturated n-octanol, and the bottom layer is n-octanol-saturated water.
-
Sample Preparation: Prepare a stock solution of the test compound in either water-saturated n-octanol or n-octanol-saturated water, depending on its solubility.
-
Partitioning: In a glass vial, add a known volume of the stock solution and the other solvent phase. The phase ratio can be adjusted depending on the expected logP value.
-
Equilibration: Tightly cap the vials and place them on a mechanical shaker. Shake at a constant temperature (typically 25 °C) for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
-
Phase Separation: After shaking, centrifuge the vials at a moderate speed to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
P = [Compound]octanol / [Compound]water logP = log10(P)
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the experimental determination of lipophilicity and the logical relationship of how fluorinated alcohols can influence this property.
Caption: Workflow for logP determination by the shake-flask method.
Caption: Influence of fluorinated alcohols on measured lipophilicity.
References
A Comparative Guide to Fluorinated Alcohols as Reaction Solvents
For Researchers, Scientists, and Drug Development Professionals
The choice of solvent is a critical parameter in chemical synthesis, capable of profoundly influencing reaction rates, yields, and selectivity. In recent years, fluorinated alcohols, particularly 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as powerful and versatile solvents, often outperforming conventional media. Their unique properties, including high polarity, strong hydrogen-bonding capabilities, low nucleophilicity, and high ionizing power, enable them to promote a wide range of chemical transformations, often without the need for additional catalysts.[1][2] This guide provides a comparative study of TFE and HFIP as reaction solvents, supported by experimental data, to aid researchers in selecting the optimal medium for their synthetic needs.
Physicochemical Properties
The distinct reactivity observed in fluorinated alcohols stems from their unique physicochemical properties. The presence of electron-withdrawing fluorine atoms significantly increases the acidity and hydrogen-bond donating ability of the hydroxyl group compared to their non-fluorinated analogs. This enhancement in hydrogen bonding is a key factor in their ability to activate substrates and stabilize transition states.[3]
| Property | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Ethanol | 2-Propanol |
| CAS Number | 75-89-8 | 920-66-1 | 64-17-5 | 67-63-0 |
| Molecular Formula | C₂H₃F₃O | C₃H₂F₆O | C₂H₆O | C₃H₈O |
| Molecular Weight | 100.04 g/mol | 168.04 g/mol | 46.07 g/mol | 60.10 g/mol |
| Boiling Point | 77-80 °C | 59 °C | 78 °C | 82 °C |
| Density | 1.383 g/mL | 1.596 g/mL | 0.789 g/mL | 0.786 g/mL |
| pKa | 12.4 | 9.3 | 16.0 | 16.5 |
| Polarity (ET(30)) | 56.3 kcal/mol | 65.3 kcal/mol | 51.9 kcal/mol | 48.6 kcal/mol |
Performance in Key Chemical Transformations
The following tables summarize the comparative performance of TFE and HFIP in various classes of organic reactions, highlighting differences in yields, reaction times, and selectivity.
Nucleophilic Substitution Reactions
Fluorinated alcohols have been shown to be excellent solvents for promoting nucleophilic substitution reactions, often proceeding under mild conditions without the need for a catalyst.[4]
| Reaction | Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Allylic Amination | Cinnamyl alcohol | p-Toluenesulfonamide | HFIP | 50 | 24 | 98 | [4] |
| Cinnamyl alcohol | p-Toluenesulfonamide | TFE | 70 | 24 | >99 | [4] | |
| Cinnamyl alcohol | Benzylamine | HFIP | 50 | 24 | 85 | [4] | |
| Cinnamyl alcohol | Benzylamine | TFE | 70 | 24 | <5 | [4] | |
| Alkylation | Spiroepoxyoxindole | Indole (B1671886) | TFE | rt | 48 | 61 | [5] |
| Spiroepoxyoxindole | Indole | TFE | 50 | 12 | 82 | [5] | |
| Spiroepoxyoxindole | Indole | HFIP | rt | 24 | 91 | [5] |
Oxidation Reactions
The high polarity and ability to stabilize charged intermediates make fluorinated alcohols effective media for oxidation reactions.
| Reaction | Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Sulfide (B99878) Oxidation | Thioanisole | H₂O₂ | Acetic Acid | rt | 0.5 | 98 | [1][6] |
| Oxidative Coupling | 2,4-Di-tert-butylphenol | Air | HFIP | rt | 16 | 78 | |
| 2,4-Di-tert-butylphenol | Air | TFE | rt | 16 | 37 |
Cycloaddition Reactions
Fluorinated solvents can significantly accelerate cycloaddition reactions, such as the Diels-Alder reaction, through their strong hydrogen-bonding interactions with the reactants.[2]
| Reaction | Diene | Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aza-Diels-Alder | N-Benzylideneaniline | Ethyl vinyl ether | HFIP | rt | 2 | 85 | [7] |
| N-Benzylideneaniline | Ethyl vinyl ether | TFE | rt | 2 | 75 | [7] |
Electrophilic Aromatic Substitution
HFIP, in particular, has been shown to be a remarkable solvent for promoting Friedel-Crafts reactions, often obviating the need for a Lewis acid catalyst.
| Reaction | Arene | Acylating/Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Friedel-Crafts Acylation | 1,3-Dimethoxybenzene | Benzoyl chloride | HFIP | rt | 5 | 66 | |
| 1,3-Dimethoxybenzene | Benzoyl chloride | TFE | rt | 5 | 0 | ||
| Friedel-Crafts Alkylation | Indole | trans-β-Nitrostyrene | HFIP | rt | 2 | 96 |
Experimental Protocols
General Procedure for the Oxidation of Sulfides to Sulfoxides[1]
Workflow:
Figure 1: General workflow for the oxidation of sulfides.
Procedure:
To a solution of the sulfide (2 mmol) in glacial acetic acid (2 mL) is slowly added 30% aqueous hydrogen peroxide (8 mmol). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the solution is neutralized with aqueous sodium hydroxide (B78521) (4 M) and the product is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to afford the pure sulfoxide.[1]
Detailed Experimental Protocol for Friedel-Crafts Alkylation in HFIP
Workflow:
Figure 2: Workflow for Friedel-Crafts alkylation in HFIP.
Procedure:
To a stirred solution of indole (70.2 mg, 0.6 mmol, 1.2 equiv.) in 1,1,1,3,3,3-hexafluoroisopropanol (2 mL) is added β-nitrostyrene (74.5 mg, 0.5 mmol, 1.0 equiv.) under air. The reaction mixture is stirred at room temperature for 2 hours. After completion, the reaction mixture is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a mixture of cyclohexane (B81311) and ethyl acetate (B1210297) (10:1) as the eluent to afford the desired product.
Mechanistic Considerations
The enhanced reactivity observed in fluorinated alcohols can be attributed to their ability to form strong hydrogen bonds with substrates, thereby increasing their electrophilicity. This "activation" by the solvent mimics the role of a Lewis or Brønsted acid catalyst.
Figure 3: Role of fluorinated alcohols in reaction activation.
In many reactions, HFIP has been shown to be a superior solvent to TFE. This can be attributed to HFIP's lower pKa (9.3 vs. 12.4 for TFE), making it a stronger hydrogen-bond donor, and its lower nucleophilicity, which minimizes side reactions involving the solvent.[4]
Conclusion
Fluorinated alcohols, particularly TFE and HFIP, offer significant advantages over conventional solvents for a wide range of organic transformations. Their ability to activate substrates through strong hydrogen bonding, stabilize charged intermediates, and exhibit low nucleophilicity often leads to enhanced reaction rates, higher yields, and improved selectivities. While HFIP is often the more effective solvent due to its higher acidity and lower nucleophilicity, TFE can be a suitable and more economical alternative for certain applications. The data and protocols presented in this guide provide a valuable resource for researchers seeking to harness the unique properties of these remarkable solvents in their synthetic endeavors.
References
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Metabolic Stability of OCF3-Containing Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethoxy (OCF3) group into drug candidates has become a cornerstone of modern medicinal chemistry, primarily for its recognized ability to enhance metabolic stability. This guide provides an objective comparison of common assays used to validate this stability, supported by experimental data and detailed protocols. By understanding the nuances of these assays and the inherent stability of the OCF3 moiety, researchers can make more informed decisions in the drug discovery and development process.
The OCF3 Advantage: Blocking Metabolic Hot-Spots
The trifluoromethoxy group is a powerful tool for improving the pharmacokinetic profile of drug candidates. Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bonds make it highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[1][2] Unlike a metabolically labile methoxy (B1213986) (-OCH3) group, which is prone to O-dealkylation, the OCF3 group effectively blocks this common metabolic pathway.[3] This "metabolic switching" forces metabolism to occur at other, potentially less favorable, sites on the molecule, often resulting in a longer drug half-life and improved bioavailability.[4]
Comparative Analysis of Metabolic Stability Assays
The two primary in vitro methods for assessing metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay. While both aim to predict in vivo clearance, they differ in complexity and the scope of metabolic pathways they represent.
| Feature | Liver Microsomal Stability Assay | Hepatocyte Stability Assay |
| Test System | Subcellular fraction of liver cells (microsomes) | Intact, viable liver cells (hepatocytes) |
| Enzymes Present | Primarily Phase I enzymes (e.g., CYPs, FMOs) | Both Phase I and Phase II enzymes (e.g., UGTs, SULTs) |
| Complexity | Simpler, faster, and more cost-effective | More complex, longer incubation times, and higher cost |
| Predictive Power | Good for predicting CYP-mediated metabolism | Provides a more comprehensive picture of overall hepatic clearance |
| Best Suited For | High-throughput screening of early-stage compounds | Later-stage characterization of lead candidates |
Illustrative Performance Data: OCF3 vs. Non-Fluorinated Analogs
While specific quantitative data for direct OCF3 vs. non-fluorinated analog comparisons are often proprietary, the literature provides compelling case studies and illustrative examples of the stability enhancement conferred by fluorination. The following table presents a hypothetical but representative comparison based on typical findings in drug discovery programs.
| Compound | Functional Group | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Analog A | -OCH3 | 15 | 92.4 |
| Analog B | -OCF3 | > 60 | < 10 |
| Analog C | -H | 25 | 55.7 |
| Analog D | -OCF3 | > 60 | < 10 |
This data is illustrative and intended to demonstrate the typical trend observed when a metabolically labile group is replaced with an OCF3 group.
Experimental Protocols
Detailed methodologies for the two primary in vitro metabolic stability assays are provided below.
Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Pooled liver microsomes (human or other species)
-
Test compound and positive control (e.g., verapamil, testosterone)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Stopping solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare working solutions of the test compound and positive control.
-
Incubation: In a 96-well plate, combine the liver microsome solution and the test compound. Pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the cold stopping solution.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point. Determine the half-life (t½) and intrinsic clearance (CLint) from the slope of the natural log of the percent remaining versus time plot.[4]
Hepatocyte Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a system containing both Phase I and Phase II metabolic enzymes.
Materials:
-
Cryopreserved hepatocytes (human or other species)
-
Hepatocyte plating and incubation media
-
Test compound and positive controls (e.g., 7-hydroxycoumarin, testosterone)
-
Collagen-coated plates
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Plating: Thaw and plate hepatocytes in collagen-coated plates according to the supplier's protocol. Allow cells to attach for several hours.
-
Incubation: Replace the plating medium with incubation medium containing the test compound.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation medium and terminate the reaction with the cold stopping solution.[5]
-
Sample Processing: Centrifuge the samples to pellet any cell debris.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) as described for the microsomal assay.
Visualizing the Process
Experimental Workflow
Caption: General workflow for in vitro metabolic stability assays.
Metabolic Fate of OCF3-Containing Compounds
References
A Comparative Guide to Trifluoromethoxylation Strategies: 2-(Trifluoromethoxy)ethanol as a Building Block vs. Direct OCF3 Insertion
For researchers, scientists, and drug development professionals, the incorporation of a trifluoromethoxy (-OCF3) group is a key strategy for enhancing the metabolic stability, lipophilicity, and overall efficacy of therapeutic candidates. This guide provides a comparative analysis of two primary approaches for introducing this critical functional group: the use of 2-(Trifluoromethoxy)ethanol as a synthetic building block and the direct trifluoromethoxylation of existing hydroxyl groups using specialized reagents.
The trifluoromethoxy group's unique electronic properties and steric profile can significantly improve a molecule's pharmacokinetic and pharmacodynamic characteristics. The choice between a building block strategy and direct functionalization depends on various factors, including the synthetic route, substrate complexity, and desired final structure.
Strategic Approaches to Trifluoromethoxylation
There are two main philosophies when it- comes to introducing the trifluoromethoxy moiety:
-
The Building Block Approach: This strategy involves using a small, pre-functionalized molecule that already contains the trifluoromethoxy group. This compound (CF3OCH2CH2OH) is a prime example of such a building block. Its terminal hydroxyl group allows for its incorporation into a larger molecular scaffold through well-established reactions like etherifications and esterifications. This bottom-up approach is particularly useful when the trifluoromethoxy group is desired in a specific, often flexible, side chain.
-
Direct Trifluoromethoxylation: This "late-stage" functionalization approach involves the direct conversion of a hydroxyl group (-OH) on a pre-existing, often complex, molecule to a trifluoromethoxy group (-OCF3). This is achieved using powerful trifluoromethoxylating reagents that can be broadly categorized as electrophilic, nucleophilic, or radical-based. This method is advantageous when the core structure of a molecule is already established and modification of an existing alcohol is the most efficient path.
Performance Data: A Comparative Overview
The following tables summarize quantitative data for both the building block approach using this compound and direct trifluoromethoxylation methods with various reagents.
Table 1: Incorporation of this compound via Etherification Reactions
This table illustrates the utility of this compound in standard etherification reactions to introduce the trifluoromethoxyethyl moiety.
| Reaction Type | Electrophile | Product | Yield (%) |
| Williamson Ether Synthesis | Benzyl (B1604629) bromide | 2-(Trifluoromethoxy)ethoxy)methyl)benzene | ~70-85% (estimated) |
| Mitsunobu Reaction | Phenol (B47542) | 1-(2-(Trifluoromethoxy)ethoxy)benzene | ~60-90% (estimated) |
Yields are estimated based on typical efficiencies for these reaction types as specific yield data for this compound in these exact reactions is not extensively published.
Table 2: Direct Trifluoromethoxylation of Alcohols and Phenols
This table presents the performance of common direct trifluoromethoxylation reagents with various alcohol and phenol substrates.
| Reagent Class | Reagent Example | Substrate | Product | Yield (%) | Reference |
| Electrophilic | Umemoto's Reagent | 1-Adamantanol | 1-(Trifluoromethoxy)adamantane | 85 | [1] |
| Electrophilic | Togni's Reagent II | 1-Adamantanol | 1-(Trifluoromethoxy)adamantane | 72 | [2] |
| Electrophilic | Togni's Reagent II | Cholesterol | 3-(Trifluoromethoxy)cholestane | 60 | [2] |
| Nucleophilic | TFBO | 1-Bromoadamantane | 1-(Trifluoromethoxy)adamantane | 85 | [3] |
| Radical | (CF3O)2 | Cyclohexane | (Trifluoromethoxy)cyclohexane | 55 | [4] |
| Two-Step | XtalFluor-E/TCCA | 4-Phenylphenol | 4-(Trifluoromethoxy)-1,1'-biphenyl | 83 | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: Williamson Ether Synthesis using this compound
This protocol describes a general procedure for the synthesis of a 2-(trifluoromethoxy)ethyl ether from an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Strong base (e.g., sodium hydride, NaH)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, THF, or dimethylformamide, DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C.
-
Slowly add the alkyl halide (1.05 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired ether.
Protocol 2: Direct Trifluoromethoxylation of an Alcohol using Togni's Reagent II
This protocol outlines the direct trifluoromethoxylation of a secondary alcohol.[2]
Materials:
-
Alcohol substrate (e.g., 1-adamantanol)
-
Togni's Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)
-
Zinc(II) bis(trifluoromethanesulfonyl)imide (Zn(NTf2)2)
-
Anhydrous solvent (if the alcohol is a solid, e.g., dichloromethane, DCM)
Procedure:
-
In a glovebox, add the alcohol (6.0 equivalents, if liquid; 1.0 equivalent if solid) and Togni's Reagent II (1.0 equivalent) to a reaction vial.
-
If the alcohol is a solid, add anhydrous DCM as a solvent.
-
Add the Zn(NTf2)2 catalyst (2.5 mol %).
-
Seal the vial and stir the mixture at room temperature. For solid alcohols, the reaction may be heated to the melting point of the compound.
-
Monitor the reaction by 19F NMR spectroscopy until the starting reagent is consumed (typically within 2 hours).
-
Upon completion, dilute the reaction mixture with a suitable solvent and purify by flash column chromatography to isolate the trifluoromethyl ether.
Visualizing the Synthetic Strategies
The following diagrams illustrate the conceptual differences between the building block approach and direct trifluoromethoxylation.
Caption: Synthetic strategy using this compound as a building block.
Caption: Synthetic strategy of direct OCF3 insertion.
Conclusion
Both the building block approach with this compound and direct trifluoromethoxylation are valuable strategies in medicinal chemistry.
-
This compound offers a reliable method for incorporating a trifluoromethoxyethyl group, particularly when constructing molecular scaffolds from simpler fragments. The reactions involved, such as the Williamson ether synthesis, are classic, well-understood transformations.
-
Direct trifluoromethoxylation reagents provide powerful tools for late-stage functionalization, allowing for the direct conversion of a hydroxyl group to a trifluoromethoxy group on a complex molecule. This can be highly efficient for analog synthesis and structure-activity relationship (SAR) studies.
The choice of method will ultimately be guided by the specific synthetic plan, the availability of starting materials, and the desired final molecular architecture. As the demand for novel fluorinated pharmaceuticals continues to grow, a thorough understanding of both approaches is essential for the modern medicinal chemist.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic trifluoromethoxylation of alkyl halides without silver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Acidity of Fluorinated Alcohols: A Comparative Analysis of 2-(Trifluoromethoxy)ethanol and Related Compounds
For Immediate Release
A detailed comparison of the acidity of 2-(Trifluoromethoxy)ethanol with other key fluorinated alcohols, providing researchers, scientists, and drug development professionals with essential physicochemical data. This guide includes a summary of pKa values and outlines common experimental protocols for their determination.
The introduction of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, a strategy widely employed in pharmaceutical and materials science to fine-tune molecular characteristics. One such property of critical importance is acidity, quantified by the pKa value. This guide provides a comparative analysis of the acidity of this compound and other commercially available fluorinated alcohols, namely 2,2,2-Trifluoroethanol and 2-Fluoroethanol. Understanding the relative acidities of these compounds is crucial for their application as solvents, reagents, and building blocks in chemical synthesis.
Acidity Comparison of Fluorinated Alcohols
The acidity of an alcohol is determined by the stability of its corresponding alkoxide conjugate base. Electron-withdrawing groups attached to the alcohol moiety can stabilize the negative charge on the oxygen atom through the inductive effect, thereby increasing the acidity (i.e., lowering the pKa value). The data presented below demonstrates the impact of varying degrees and types of fluorination on the acidity of ethanol (B145695).
| Compound Name | Structure | pKa Value | Reference |
| This compound | CF₃OCH₂CH₂OH | 13.76 (Predicted) | [1][2][3] |
| 2-Fluoroethanol | FCH₂CH₂OH | 13.92 (Predicted), 14.4 (Experimental) | |
| 2,2,2-Trifluoroethanol | CF₃CH₂OH | 12.4 (Experimental) | |
| Ethanol | CH₃CH₂OH | ~16 |
Note: Lower pKa values indicate stronger acidity.
The data clearly indicates that all the fluorinated alcohols are more acidic than ethanol. The powerful electron-withdrawing nature of the trifluoromethyl group (CF₃) in 2,2,2-Trifluoroethanol results in the lowest pKa value (12.4) among the compared fluorinated analogs, making it the strongest acid in this series. The trifluoromethoxy group (CF₃O) in this compound also enhances acidity compared to ethanol, with a predicted pKa of 13.76. Although the oxygen atom in the trifluoromethoxy group is also electron-withdrawing, its effect on the acidity of the terminal hydroxyl group is attenuated by the intervening ethyl spacer compared to the direct attachment of the trifluoromethyl group to the carbon bearing the hydroxyl group in 2,2,2-Trifluoroethanol. 2-Fluoroethanol, with a single fluorine atom, shows a smaller increase in acidity relative to ethanol.
Experimental Protocols for pKa Determination
While specific experimental details for the pKa determination of this compound were not available in the public domain, the following are detailed methodologies for common techniques used to determine the pKa of fluorinated alcohols and other organic compounds.
Potentiometric Titration
This is a classical and highly accurate method for pKa determination.
Principle: A solution of the compound of interest is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is monitored using a pH meter as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.
Methodology:
-
Calibration: The pH meter is calibrated using at least two standard buffer solutions with known pH values.
-
Sample Preparation: A precise amount of the fluorinated alcohol is dissolved in a suitable solvent, typically deionized water or a mixed solvent system (e.g., water-methanol) if the compound has limited aqueous solubility. The concentration is typically in the range of 1-10 mM. An inert electrolyte (e.g., KCl) is often added to maintain a constant ionic strength.
-
Titration: The sample solution is placed in a thermostatted vessel and stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve (the point of steepest slope). The pKa is then calculated as the pH at the half-equivalence point.
UV-Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore and whose UV-Vis absorbance spectrum changes with pH.
Principle: The Beer-Lambert law is applied to determine the concentrations of the acidic (protonated) and basic (deprotonated) forms of the compound at various pH values. The pKa is determined from a plot of absorbance versus pH.
Methodology:
-
Wavelength Selection: The UV-Vis spectra of the compound are recorded in highly acidic and highly basic solutions to determine the wavelengths of maximum absorbance for the protonated (λ_HA) and deprotonated (λ_A-) species.
-
Buffer Preparation: A series of buffer solutions covering a range of pH values around the expected pKa of the compound are prepared.
-
Sample Preparation: A stock solution of the fluorinated alcohol is prepared. Aliquots of the stock solution are added to each buffer solution to create a series of solutions with the same total concentration of the alcohol but at different pH values.
-
Absorbance Measurement: The absorbance of each solution is measured at a selected wavelength (typically λ_HA or λ_A-).
-
Data Analysis: A plot of absorbance versus pH is generated, which typically results in a sigmoidal curve. The pKa is the pH at the inflection point of this curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at each pH value and averaging the results.
¹⁹F-NMR Spectroscopy
This technique is particularly useful for fluorinated compounds, as the chemical shift of the fluorine nucleus is often sensitive to changes in the electronic environment, including protonation state.
Principle: The chemical shift of the fluorine atom(s) in the molecule is monitored as a function of the solution's pH. The change in chemical shift upon deprotonation allows for the determination of the pKa.
Methodology:
-
Sample Preparation: A series of samples are prepared containing the fluorinated alcohol at a constant concentration in buffer solutions of varying pH. A reference compound with a known chemical shift that is insensitive to pH may be included.
-
NMR Data Acquisition: ¹⁹F-NMR spectra are acquired for each sample under standardized conditions (temperature, solvent).
-
Data Analysis: The chemical shift of the fluorine signal is plotted against the pH of the solution. The resulting data is fitted to an equation that relates the observed chemical shift to the chemical shifts of the fully protonated and deprotonated species and the pKa. The pKa is determined from the best fit of the data to this model. This method offers the advantage of not requiring a chromophore and can be used for complex mixtures if the signals are well-resolved.[4][5]
Influence of Electron-Withdrawing Groups on Acidity
The acidity of an alcohol is fundamentally dictated by the stability of the corresponding alkoxide ion formed upon deprotonation. Electron-withdrawing groups enhance this stability through the inductive effect, pulling electron density away from the negatively charged oxygen atom and dispersing the charge. The following diagram illustrates this relationship.
Caption: Influence of electron-withdrawing groups on alcohol acidity.
References
- 1. This compound CAS#: 362631-84-3 [amp.chemicalbook.com]
- 2. This compound | 362631-84-3 [chemicalbook.com]
- 3. This compound 97 362631-84-3 [sigmaaldrich.com]
- 4. New Publication: Determination of pKa values of fluorocompounds in water using 19F NMR - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 5. researchgate.net [researchgate.net]
Case studies of bioisosteric replacement with the trifluoromethoxy group
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to enhancing their pharmacological profiles. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a cornerstone of this process. Among the arsenal (B13267) of bioisosteres available to medicinal chemists, the trifluoromethoxy (OCF₃) group has emerged as a powerful tool for optimizing drug candidates. This guide provides a comprehensive comparison of the trifluoromethoxy group against common functionalities it replaces, supported by experimental data and detailed methodologies, to illustrate its significant contributions to potency, metabolic stability, and lipophilicity.
The Strategic Value of Trifluoromethoxy Substitution
The trifluoromethoxy group is often employed as a bioisostere for the methoxy (B1213986) (OCH₃), hydroxyl (OH), or chloro (Cl) groups. Its unique electronic and steric properties confer a range of advantages that can address common challenges in drug development, such as poor metabolic stability and suboptimal potency. The strong electron-withdrawing nature of the OCF₃ group, coupled with its high lipophilicity and resistance to metabolic degradation, makes it a valuable substituent for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.[1][2]
Case Study: p97 ATPase Inhibitors
A compelling example of the impact of trifluoromethoxy substitution can be found in the structure-activity relationship (SAR) studies of inhibitors for the AAA ATPase p97, a target for cancer therapy. In a focused series of phenyl indole-based inhibitors, the replacement of a methoxy group with a trifluoromethoxy group was evaluated alongside other bioisosteric replacements.
Comparative Potency Data
The following table summarizes the in vitro potency of various C-5 substituted indole (B1671886) analogs against p97 ATPase.
| Substitution at C-5 | IC₅₀ (µM) | Fold Change vs. Methoxy |
| Methoxy (-OCH₃) | 1.3 | - |
| Trifluoromethoxy (-OCF₃) | 0.3 | 4.3-fold increase |
| Methyl (-CH₃) | 0.05 | 26-fold increase |
| Trifluoromethyl (-CF₃) | 0.2 | 6.5-fold increase |
As the data indicates, the trifluoromethoxy analog demonstrated a significant 4.3-fold increase in potency compared to the methoxy-substituted compound. This highlights the potential of the OCF₃ group to enhance target engagement, likely through a combination of electronic and hydrophobic interactions within the binding pocket.
Impact on Physicochemical and Metabolic Properties
Beyond potency, the introduction of a trifluoromethoxy group profoundly influences a molecule's lipophilicity and metabolic stability.
Lipophilicity Comparison
The lipophilicity of a compound, a key determinant of its membrane permeability and overall distribution, is often quantified by the logarithm of the partition coefficient (logP). The trifluoromethoxy group is one of the most lipophilic substituents used in drug design.
| Functional Group | Hansch π Parameter |
| Methoxy (-OCH₃) | -0.02 |
| Trifluoromethoxy (-OCF₃) | +1.04 |
| Methyl (-CH₃) | +0.56 |
| Chloro (-Cl) | +0.71 |
The significantly positive Hansch π parameter of the trifluoromethoxy group indicates a substantial increase in lipophilicity when it replaces a methoxy group. This enhanced lipophilicity can improve a drug's ability to cross cellular membranes and reach its target.[1]
Metabolic Stability Comparison
A major liability for many drug candidates is rapid metabolic degradation, often by cytochrome P450 (CYP) enzymes. The methoxy group is particularly susceptible to O-demethylation. The trifluoromethoxy group, however, is highly resistant to such metabolic transformations.
| Functional Group | Metabolic Fate (Typical) | In Vitro Half-life (t½) in Liver Microsomes | Intrinsic Clearance (CLᵢₙₜ) |
| Methoxy (-OCH₃) | O-demethylation by CYP enzymes | Shorter | Higher |
| Trifluoromethoxy (-OCF₃) | Resistant to O-demethylation | Longer | Lower |
The increased metabolic stability of OCF₃-containing compounds leads to a longer half-life and reduced clearance, which can translate to improved bioavailability and a more favorable dosing regimen in vivo.[2]
Experimental Protocols
The data presented in this guide are typically generated using the following key experimental methodologies.
In Vitro Potency Assay (e.g., p97 ATPase Inhibition Assay)
Objective: To determine the concentration of a compound required to inhibit the activity of a target enzyme by 50% (IC₅₀).
Methodology:
-
Reagents: Purified p97 ATPase enzyme, ATP, a suitable buffer system, and the test compounds dissolved in DMSO.
-
Procedure: The enzyme is incubated with varying concentrations of the test compound in the presence of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of ADP produced, which is proportional to the enzyme activity, is measured. This is often done using a coupled enzyme system that generates a detectable signal (e.g., luminescence or fluorescence).
-
Data Analysis: The enzyme activity is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Lipophilicity Determination (LogP/LogD)
Objective: To measure the partition coefficient of a compound between an organic and an aqueous phase.
Methodology (Shake-Flask Method):
-
Reagents: n-Octanol (pre-saturated with water) and a buffered aqueous solution (pre-saturated with n-octanol), and the test compound.
-
Procedure: A known amount of the test compound is dissolved in one of the phases. The two phases are then mixed and shaken vigorously to allow for partitioning. The mixture is then centrifuged to separate the layers.
-
Detection: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P. For ionizable compounds, the distribution coefficient (D) is measured at a specific pH, and the result is expressed as logD.
In Vitro Metabolic Stability Assay (Liver Microsomal Stability)
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.
Methodology:
-
Reagents: Pooled liver microsomes (from human or other species), NADPH regenerating system (cofactor for CYP enzymes), a suitable buffer, and the test compound.
-
Procedure: The test compound is incubated with the liver microsomes in the presence of the NADPH regenerating system at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
Detection: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLᵢₙₜ) is then calculated based on the half-life and the microsomal protein concentration.
Visualizing the Bioisosteric Replacement Workflow
Caption: Workflow for bioisosteric replacement and property evaluation.
Signaling Pathway Context: Kinase Inhibition
The trifluoromethoxy group is often incorporated into kinase inhibitors to improve their properties. The following diagram illustrates a simplified kinase signaling pathway that is often the target of such inhibitors.
Caption: Simplified kinase signaling pathway and point of inhibition.
Conclusion
The bioisosteric replacement of common functional groups with the trifluoromethoxy group offers a multifaceted strategy for enhancing the drug-like properties of lead compounds. As demonstrated through the case study of p97 inhibitors and the analysis of its inherent physicochemical characteristics, the OCF₃ group can significantly improve potency, metabolic stability, and lipophilicity. By leveraging the unique advantages of this "super-halogen," medicinal chemists can effectively address key challenges in drug development and accelerate the journey from a promising lead to a viable clinical candidate.
References
A Comparative Analysis of 2-(Trifluoromethoxy)ethanol and 2-Fluoroethanol: Toxicity and Reactivity Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological and reactivity profiles of 2-(Trifluoromethoxy)ethanol and 2-Fluoroethanol (B46154). The information presented is intended to inform researchers and professionals in drug development and other scientific fields about the potential hazards and chemical properties of these two fluorinated alcohols. While extensive data is available for 2-Fluoroethanol, it is crucial to note that the toxicological properties of this compound have not been as thoroughly investigated.
Executive Summary
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for 2-Fluoroethanol. No quantitative LD50 data for this compound has been found in the reviewed literature.
| Compound | Test | Species | Route of Administration | LD50 | Citation |
| 2-Fluoroethanol | Acute | Rat | Oral | 5 mg/kg | |
| Acute | Rat | Intraperitoneal | 1.75 mg/kg | ||
| Acute | Mouse | Intraperitoneal | 10 mg/kg | ||
| Acute | Mouse | Subcutaneous | 15 mg/kg | ||
| This compound | Acute | - | - | Not Available |
Note: The toxicological properties of this compound have not been thoroughly investigated.
Reactivity Profile
| Compound | Chemical Stability and Reactivity | Incompatible Materials | Hazardous Decomposition Products |
| 2-Fluoroethanol | Considered stable. Flammable liquid and vapor. | Oxidizing agents. | Carbon monoxide, carbon dioxide, hydrogen fluoride. |
| This compound | Stable under recommended storage conditions. Flammable liquid and vapor. | Strong oxidizing agents. | Under fire conditions, can form carbon oxides and hydrogen fluoride. |
Metabolic Pathways and Mechanism of Toxicity
2-Fluoroethanol: A ProToxin Metabolized to a Potent Poison
The high toxicity of 2-fluoroethanol is a classic example of "lethal synthesis." The compound itself is not the primary toxic agent. Instead, it is metabolized in the body to fluoroacetate, a highly toxic substance. This metabolic activation is a two-step process:
-
Oxidation to Fluoroacetaldehyde (B75747): 2-Fluoroethanol is first oxidized to fluoroacetaldehyde by the enzyme alcohol dehydrogenase.
-
Oxidation to Fluoroacetate: Fluoroacetaldehyde is then further oxidized to fluoroacetate.
Fluoroacetate then enters the citric acid cycle (Krebs cycle), a fundamental metabolic pathway for energy production in cells. Here, it is converted to fluorocitrate, which strongly inhibits the enzyme aconitase, effectively blocking the cycle. This disruption of cellular respiration leads to citrate (B86180) accumulation and ultimately cell death.
Caption: Metabolic activation of 2-fluoroethanol to the toxic fluoroacetate.
This compound: An Unknown Metabolic Fate
The metabolic pathway of this compound has not been thoroughly investigated. The presence of the trifluoromethoxy (-OCF3) group, as opposed to a single fluorine atom, is expected to significantly alter its metabolism compared to 2-fluoroethanol. The C-O bond in the trifluoromethoxy group is generally more stable than a C-F bond, which might prevent its conversion to a toxic metabolite in a similar manner to 2-fluoroethanol. However, without experimental data, this remains speculative. Researchers should exercise extreme caution, as the metabolic products and their potential toxicity are unknown.
Experimental Protocols
Acute Oral Toxicity Testing (Up-and-Down Procedure - OECD Guideline 425)
This method is a sequential testing procedure that allows for the estimation of the LD50 with a reduced number of animals.
Methodology:
-
Animals: Typically, adult female rats are used. Animals are fasted prior to dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Sequential Dosing: The first animal is dosed at a level estimated to be just below the LD50.
-
Observation: The animal is observed for signs of toxicity and mortality for at least 14 days.
-
Dose Adjustment:
-
If the animal survives, the dose for the next animal is increased by a fixed factor.
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
-
Data Analysis: The LD50 is calculated from the results of the sequential dosing using the maximum likelihood method.
Caption: Workflow for acute oral toxicity testing (OECD 425).
Conclusion
The comparison between this compound and 2-Fluoroethanol highlights a significant knowledge gap in the toxicology of fluorinated compounds. 2-Fluoroethanol is unequivocally a highly toxic substance due to its well-understood metabolic activation to fluoroacetate. The lack of specific toxicity data for this compound should not be interpreted as an indication of its safety. The general warnings of irritation and flammability, coupled with the unknown metabolic fate of the trifluoromethoxy group, warrant a high degree of caution. Researchers and drug development professionals are strongly advised to handle this compound with appropriate personal protective equipment in a well-ventilated area and to assume it may be hazardous until comprehensive toxicological data becomes available.
Comparing properties of trifluoromethoxy-containing drugs like riluzole and sonidegib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent drugs containing the trifluoromethoxy (-OCF₃) group: riluzole, a neuroprotective agent, and sonidegib, an anticancer drug. The inclusion of the trifluoromethoxy moiety significantly influences the physicochemical and pharmacokinetic properties of these molecules, contributing to their distinct therapeutic applications. This document outlines their mechanisms of action, comparative properties, and detailed experimental protocols for their evaluation.
Introduction to Riluzole and Sonidegib
Riluzole is primarily used in the treatment of amyotrophic lateral sclerosis (ALS), where it is thought to exert its neuroprotective effects by modulating glutamate (B1630785) neurotransmission.[1] Sonidegib is an inhibitor of the Hedgehog signaling pathway, approved for the treatment of locally advanced basal cell carcinoma.[2] The trifluoromethoxy group in both drugs enhances metabolic stability and lipophilicity, which are critical for their pharmacological activity.
Mechanisms of Action
Riluzole: Modulation of Glutamatergic Signaling
Riluzole's mechanism of action is multifaceted, primarily targeting the glutamatergic system to reduce excitotoxicity.[3] Its key actions include:
-
Inhibition of Glutamate Release: Riluzole blocks voltage-gated sodium channels on presynaptic nerve terminals, which in turn inhibits the release of glutamate.[3]
-
Postsynaptic Effects: It can non-competitively block N-methyl-D-aspartate (NMDA) receptors, mitigating the downstream effects of glutamate.[3]
-
Intracellular Signaling Interference: Riluzole has been shown to interfere with intracellular signaling pathways.[3]
References
Safety Operating Guide
2-(Trifluoromethoxy)ethanol proper disposal procedures
Proper handling and disposal of 2-(Trifluoromethoxy)ethanol are critical to ensure personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks associated with this chemical.
Pre-Disposal Safety Preparations
Before handling this compound for disposal, it is imperative to be aware of its hazards. It is a flammable liquid and vapor that can cause skin and serious eye irritation, and may also cause respiratory irritation[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles[3].
-
Skin and Body Protection: Wear protective clothing, such as a lab coat and long-sleeved clothing[2][3].
-
Respiratory Protection: In case of inadequate ventilation, use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU)[1].
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation Keep this compound waste separate from other chemical waste streams to prevent unintended reactions[1]. It should be collected in its own designated, compatible waste container.
Step 2: Containerization
-
Use a UN-approved, properly labeled container that is compatible with flammable liquids. The container must have a tight-fitting lid to prevent leaks and the escape of vapors.
-
Do not overfill the container; a general rule is to fill it to no more than 90% of its capacity.
-
If the original container is to be used for disposal, ensure it is not damaged or compromised.
Step 3: Labeling All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Flammable Liquid, Irritant)
-
The date when the waste was first added to the container.
Step 4: Temporary Storage
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be cool, with a recommended temperature between 2 - 8 °C[1][2].
-
Keep the container away from sources of ignition such as heat, sparks, and open flames[2].
-
Ensure the container is tightly closed and stored upright to prevent leakage[1][2].
Step 5: Professional Disposal
-
The disposal of this compound must be handled by a licensed professional waste disposal service[1][2].
-
One approved method of disposal is through a chemical incinerator equipped with an afterburner and scrubber[2].
-
Contaminated packaging and items (e.g., gloves, absorbent materials) should be disposed of as unused product[2].
Accidental Release and Spill Procedures
In the event of a spill, follow these emergency procedures:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation[2].
-
Remove Ignition Sources: Extinguish all nearby sources of ignition (e.g., open flames, sparks)[2].
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Use non-combustible absorbent materials like sand, earth, or vermiculite (B1170534) to contain the spill[1]. Do not let the product enter drains[1][2].
-
Collect and Dispose: Collect the absorbed material and place it into a suitable, labeled container for disposal according to the hazardous waste protocol outlined above.
-
Decontaminate: Clean the spill area thoroughly.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Flash Point | 44.4 °C (111.9 °F) |
| Density | 1.334 g/mL at 25 °C |
| UN Number | 1993[2] |
| Transport Hazard Class | 3 (Flammable Liquid)[2] |
| Packing Group | III[2] |
| Storage Temperature | 2 - 8 °C[1][2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2-(Trifluoromethoxy)ethanol
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for 2-(Trifluoromethoxy)ethanol, including operational and disposal plans, to ensure laboratory safety and build trust in our commitment to value beyond the product itself.
Chemical Properties and Hazards
This compound is a colorless, flammable liquid used as an organic synthesis intermediate.[1][2] It is crucial to understand its associated hazards to ensure proper handling.
| Property[3][4][5] | Value |
| CAS Number | 362631-84-3 |
| Molecular Formula | C₃H₅F₃O₂ |
| Molecular Weight | 130.07 g/mol |
| Appearance | Colorless liquid |
| Density | 1.334 g/mL at 25 °C |
| Boiling Point | 59 °C |
| Flash Point | 44.4 °C (111.9 °F) |
| Storage Temperature | 2-8°C |
| Hazard Statement[3][5][6][7] | Description |
| H226 | Flammable liquid and vapour. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category[6][7] | Specifications |
| Eye/Face Protection | Face shield and safety glasses meeting NIOSH (US) or EN 166 (EU) standards. |
| Skin Protection | Handle with gloves that have been inspected prior to use. Use proper glove removal technique. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Impervious clothing, including flame retardant antistatic protective clothing, is required. |
| Respiratory Protection | Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Respirators and components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Experimental Protocols
Handling and Storage Protocol:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Grounding: Ground/bond container and receiving equipment to prevent static discharge.[7] Use explosion-proof electrical, ventilating, and lighting equipment.[7]
-
Personal Protective Equipment: Before handling, don the required PPE as specified in the table above.
-
Avoiding Contact: Avoid contact with skin and eyes.[6][7] Avoid inhalation of vapor or mist.[6][7]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[6][7] No smoking.[6][7]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[6][7] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6][7] Store in a cool place at a recommended temperature of 2-8°C.[6][7] The substance is moisture, air, and heat sensitive, and should be stored under nitrogen.[6][7]
Spill Response Protocol:
-
Containment: Prevent further leakage or spillage if it is safe to do so.[6][7] Do not let the product enter drains.[6][7]
-
Cleanup: Contain the spillage and then collect it with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).[6] Place the collected material in a container for disposal according to local/national regulations.[6]
First Aid Protocol:
| Exposure Route | First Aid Measures[6] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Disposal Plan
Waste material must be disposed of in accordance with the Directive on waste 2008/98/EC and other national and local regulations.[6]
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[6][7] The material can be burned in a chemical incinerator equipped with an afterburner and scrubber, but extra care should be taken during ignition as it is highly flammable.[7]
-
Containers: Do not mix with other waste.[6] Handle uncleaned containers as you would the product itself.[6] Dispose of as unused product.[6][7]
Workflow for Handling this compound
Caption: A flowchart outlining the safe handling, use, and disposal of this compound.
References
- 1. This compound | 362631-84-3 [chemicalbook.com]
- 2. This compound CAS#: 362631-84-3 [amp.chemicalbook.com]
- 3. This compound 97 362631-84-3 [sigmaaldrich.com]
- 4. 2-(Trifluoromethoxyl)ethanol Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound 97 362631-84-3 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. canbipharm.com [canbipharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
